NPFF1-R antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H44N4O |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
N-[[1-benzyl-4-(naphthalen-1-ylamino)piperidin-4-yl]methyl]-2-(4-benzylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C37H44N4O/c42-36(28-40-22-18-31(19-23-40)26-30-10-3-1-4-11-30)38-29-37(39-35-17-9-15-33-14-7-8-16-34(33)35)20-24-41(25-21-37)27-32-12-5-2-6-13-32/h1-17,31,39H,18-29H2,(H,38,42) |
InChI Key |
PIDDSZPULSHXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)NCC3(CCN(CC3)CC4=CC=CC=C4)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of NPFF1-R antagonist 1?
An In-depth Technical Guide to the Mechanism of Action of NPFF1-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a notable piperidine analogue (compound 8b). For comparative purposes, this guide also includes data on RF9, another well-characterized antagonist of the neuropeptide FF (NPFF) receptor system.
Core Mechanism of Action
This compound functions as a competitive antagonist at the Neuropeptide FF Receptor 1 (NPFF1-R). Its primary mechanism involves binding to the receptor without initiating a downstream signaling cascade. By occupying the binding site, it effectively blocks the endogenous ligand, Neuropeptide FF (NPFF), from activating the receptor. This blockade prevents the receptor from initiating its usual signal transduction processes.[1]
The NPFF1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins.[2] Upon activation by an agonist, NPFF1-R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound reverses this effect by preventing the initial agonist binding.
Quantitative Data Summary
The binding affinities and functional potencies of this compound and the comparative antagonist RF9 are summarized below. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
| Compound | Target | Assay Type | Parameter | Value | Selectivity (NPFF2/NPFF1) | Off-Target Binding (Ki) |
| This compound (compound 8b) | NPFF1-R | Binding Affinity | Ki | 211 nM[1][3][4] | 15.5-fold[1][3] | DOR: 1540 ± 132 nM[1][3] |
| NPFF2-R | Binding Affinity | Ki | 3270 nM[1][3][4] | KOR: 1390 ± 147 nM[1][3] | ||
| NPFF1-R | Functional Antagonism | - | Dose-dependently reverses NPFF inhibition of forskolin-induced cAMP accumulation[1][3] | MOR: 3560 ± 364 nM[1][3] | ||
| RF9 | hNPFF1-R | Binding Affinity | Ki | 58 nM[5] | 1.3-fold | Selective over NPY Y1, GPR10, GPR54, GPR103, and opioid receptors[5] |
| hNPFF2-R | Binding Affinity | Ki | 75 nM[5] | |||
| hNPFF1R | Functional Antagonism | EC50 | 4.7 ± 1.2 μM (reversal of NPVF effect)[6] |
hNPFF1-R/hNPFF2-R: human Neuropeptide FF Receptor 1/2, DOR: delta-opioid receptor, KOR: kappa-opioid receptor, MOR: mu-opioid receptor.
Signaling Pathway and Antagonist Intervention
The canonical signaling pathway of the NPFF1 receptor and the point of intervention by this compound are illustrated below.
Caption: NPFF1-R signaling pathway and antagonist mechanism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the affinity of a test compound (e.g., this compound) for the NPFF1 receptor by measuring its ability to displace a radiolabeled ligand.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NPFF1 receptor (CHO-hNPFF1R) are cultured to ~80% confluency.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
Assay Protocol:
-
In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]YVP for hNPFF1R), and varying concentrations of the unlabeled test compound.[6]
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Accumulation Assay
This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels. For an antagonist, this involves assessing its ability to reverse the agonist-induced inhibition of cAMP production.
Cell Preparation:
-
Seed CHO-hNPFF1R cells into a 96-well plate and culture overnight to allow for cell attachment.
Assay Protocol:
-
Pre-treat the cells with various concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with a constant concentration of an NPFF1-R agonist (e.g., NPVF) in the presence of forskolin.[6] Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP production. The agonist will inhibit this stimulation in cells expressing the Gi-coupled NPFF1-R.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., GloSensor™ cAMP Assay).[7][8]
-
Data Analysis: The antagonist's effect is observed as a dose-dependent reversal of the agonist's inhibition of forskolin-stimulated cAMP accumulation. An EC50 value for the antagonist can be calculated, representing the concentration that produces 50% of its maximal reversal effect.
Caption: Logical relationships in the functional cAMP assay.
Conclusion
This compound is a selective and potent competitive antagonist of the NPFF1 receptor. Its mechanism of action involves blocking the binding of endogenous agonists, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of NPFF1-R antagonists as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RF 9 | Neuropeptide FF/AF Receptors | Tocris Bioscience [tocris.com]
- 6. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NPFF1-R Antagonist 1 in Neuropeptide FF Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) is a member of the RF-amide peptide family and plays a crucial role in a variety of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis. The biological effects of NPFF are mediated through two G protein-coupled receptors (GPCRs), the Neuropeptide FF receptor 1 (NPFF1-R) and the Neuropeptide FF receptor 2 (NPFF2-R). NPFF1-R, a Gi/o-coupled receptor, is a key target for therapeutic intervention, particularly in the context of pain management and opioid-related side effects. This technical guide provides an in-depth overview of NPFF1-R antagonist 1, a notable investigational compound, and its role in the intricate signaling network of neuropeptide FF.
This compound: A Profile
This compound, also known as compound 8b, is a piperidine analogue that has demonstrated potent and selective antagonist activity at the NPFF1 receptor.[1][2] Its chemical structure and identifying information are provided below.
Chemical Structure:
-
Compound Name: this compound (compound 8b)
-
Molecular Formula: C37H44N4O[2]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound, providing a comparative overview of its receptor interaction profile.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Selectivity (NPFF2-R / NPFF1-R) |
| NPFF1-R | 211 ± 54 | 15.5-fold |
| NPFF2-R | 3270 ± 639 |
Data sourced from MedchemExpress and TargetMol.[1][2]
Table 2: Off-Target Binding Affinity (Ki) of this compound
| Opioid Receptor | Ki (nM) |
| Delta (δ) Opioid Receptor (DOR) | 1540 ± 132 |
| Kappa (κ) Opioid Receptor (KOR) | 1390 ± 147 |
| Mu (μ) Opioid Receptor (MOR) | 3560 ± 364 |
Data sourced from MedchemExpress and TargetMol.[1][2]
Neuropeptide FF Signaling Pathway
The NPFF signaling cascade is initiated by the binding of NPFF to its cognate receptors, NPFF1-R and NPFF2-R. As a Gi/o-coupled receptor, the activation of NPFF1-R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
References
The Physiological Function of the Neuropeptide FF Receptor 1 (NPFFR1): A Technical Guide
Introduction
The Neuropeptide FF Receptor 1 (NPFFR1), also known as GPR147, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2] It is a key component of the neuropeptide FF (NPFF) system and is activated by endogenous RF-amide peptides, including NPFF, Neuropeptide AF (NPAF), and RF-amide related peptide-3 (RFRP-3).[3][4] This receptor is involved in the modulation of pain, cardiovascular function, feeding behavior, and neuroendocrine regulation.[2][5][6] This technical guide provides an in-depth overview of the physiological functions of the NPFF1 receptor, its signaling pathways, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Signaling Pathways of the NPFF1 Receptor
The NPFF1 receptor primarily couples to inhibitory G proteins of the Gαi/o family.[7][8] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This inhibition of cAMP production is a hallmark of NPFF1 receptor activation and can be measured in functional assays.[9][10] Additionally, there is evidence suggesting that the NPFF1 receptor can also couple to Gαs proteins and activate a phosphatidylinositol-calcium second messenger system.[2][3]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide on NPFF1-R Antagonist 1 and its Interaction with the Opioid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NPFF1-R antagonist 1, a piperidine analogue with selective antagonistic activity at the Neuropeptide FF receptor 1 (NPFF1-R). This document details its chemical properties, binding profile, and functional activity. A significant focus is placed on its interaction with the opioid system, particularly its potential to modulate opioid-induced hyperalgesia. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's mechanism of action and its therapeutic potential.
Introduction
The Neuropeptide FF (NPFF) system, comprising the peptides NPFF and NPAF and their receptors NPFF1-R and NPFF2-R, is recognized as a significant modulator of the endogenous opioid system.[1] Activation of the NPFF system can exert anti-opioid effects, contributing to phenomena such as opioid-induced hyperalgesia (OIH) and tolerance.[1] Consequently, antagonists of the NPFF receptors are of considerable interest as potential therapeutic agents to enhance the efficacy of opioid analgesics while mitigating their undesirable side effects.
This compound (also known as compound 8b) is a notable example of such a compound. It is a piperidine analogue that demonstrates selectivity for the NPFF1-R subtype.[2][3] This guide aims to consolidate the available technical information on this compound, with a particular emphasis on its interplay with the opioid system.
Chemical Properties and Structure
This compound is a piperidine analogue.[2][3] Its chemical formula is C37H44N4O, and its CAS number is 3057753-40-6.[4]
2.1. 2D Chemical Structure
Caption: 2D Chemical Structure of this compound.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its binding affinities for NPFF receptors and its cross-reactivity with opioid receptors.
3.1. Receptor Binding Affinities
Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound at human NPFF1 and NPFF2 receptors, as well as at the delta (DOR), kappa (KOR), and mu (MOR) opioid receptors. The compound exhibits a 15-fold selectivity for NPFF1-R over NPFF2-R.[2][3]
| Receptor | Ki (nM) | Reference |
| NPFF Receptors | ||
| NPFF1-R | 211 ± 54 | [2][3] |
| NPFF2-R | 3270 ± 639 | [2][3] |
| Opioid Receptors | ||
| DOR | 1540 ± 132 | [2] |
| KOR | 1390 ± 147 | [2] |
| MOR | 3560 ± 364 | [2] |
Table 1: Binding Affinities (Ki) of this compound for NPFF and Opioid Receptors.
3.2. Functional Activity
The functional activity of this compound has been assessed using a forskolin-induced cAMP accumulation assay in cells expressing NPFF receptors. In this assay, this compound, at concentrations up to 10 μM, did not inhibit cAMP stimulation on its own. However, it dose-dependently reversed the inhibition of forskolin-induced cAMP accumulation caused by NPFF.[2] This demonstrates its antagonistic activity at the NPFF1 receptor.
Interaction with the Opioid System
The primary therapeutic interest in NPFF1-R antagonists lies in their ability to modulate the effects of opioids. The NPFF system is considered an anti-opioid system, and its activation can counteract opioid-induced analgesia and contribute to the development of tolerance and hyperalgesia.[1]
4.1. Modulation of Opioid-Induced Hyperalgesia
Preclinical studies have shown that co-administration of NPFF receptor antagonists with opioids can prevent the development of opioid-induced hyperalgesia.[1] While specific in vivo data for this compound is not extensively available in the public domain, the known function of NPFF1-R antagonists suggests its potential to mitigate this adverse effect of opioid therapy.
4.2. Signaling Pathway Crosstalk
The interaction between the NPFF and opioid systems occurs at the level of intracellular signaling. Both NPFF1-R and mu-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The crosstalk between these two systems is complex and can involve shared G proteins and downstream effectors. Antagonism of NPFF1-R is hypothesized to prevent the anti-opioid signaling cascade, thereby potentiating and prolonging the analgesic effects of opioids.
Caption: Proposed mechanism of NPFF1-R and Opioid Receptor signaling crosstalk.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
5.1. Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the Ki of this compound for NPFF1-R, NPFF2-R, and opioid receptors.
Materials:
-
Cell membranes expressing the receptor of interest (NPFF1-R, NPFF2-R, DOR, KOR, or MOR).
-
Radioligand specific for the receptor (e.g., [³H]NPVF for NPFF1-R, [³H]EYF for NPFF2-R, [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, this compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
5.2. Forskolin-Induced cAMP Accumulation Assay
This functional assay is used to determine whether a ligand is an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor.
Objective: To assess the functional activity of this compound at NPFF1-R.
Materials:
-
CHO-K1 cells stably expressing the human NPFF1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
NPFF (a known NPFF receptor agonist).
-
This compound.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of NPFF (agonist) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 for the reversal of the agonist-induced inhibition of cAMP accumulation.
References
- 1. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl Induces Rapid Onset Hyperalgesic Priming: Type I at Peripheral and Type II at Central Nociceptor Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 4. Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NPFF1-R Antagonist 1 in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Neuropeptide FF Receptor 1 (NPFF1-R) antagonists, with a particular focus on a key investigational compound, "NPFF1-R antagonist 1" (also known as compound 8b), and its implications for pain modulation pathways. This document summarizes key quantitative data, details experimental protocols for assessing antagonist activity, and visualizes the underlying biological and experimental frameworks.
Introduction to the Neuropeptide FF System and Pain
The Neuropeptide FF (NPFF) system, comprising the peptides NPFF, NPAF, and NPSF/NPVF, and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, is a significant modulator of various physiological processes, including pain, opioid tolerance, and cardiovascular function.[1][2] The NPFF system is recognized as an anti-opioid system, often counteracting the analgesic effects of opioids and contributing to the development of tolerance and hyperalgesia.[2][3] Consequently, antagonism of NPFF receptors, particularly NPFF1-R, has emerged as a promising therapeutic strategy to enhance the efficacy of opioid analgesics and mitigate their undesirable side effects.[4][5][6]
NPFF1-R is widely distributed in the central nervous system, with high expression in the limbic system and hypothalamus, areas crucial for pain processing and neuroendocrine functions.[1] The signaling cascade initiated by NPFF1-R activation is primarily mediated through inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for "this compound" (compound 8b) and other relevant compounds, providing a comparative overview of their binding affinities and functional potencies.
Table 1: Binding Affinity (Ki) of this compound and Comparators
| Compound | Target | Ki (nM) | Selectivity (NPFF2-R/NPFF1-R) | Source |
| This compound (compound 8b) | NPFF1-R | 211 | 15-fold | [8][9] |
| NPFF2-R | 3270 | [8][9] | ||
| Delta Opioid Receptor (DOR) | 1540 ± 132 | [8][9] | ||
| Kappa Opioid Receptor (KOR) | 1390 ± 147 | [8][9] | ||
| Mu Opioid Receptor (MOR) | 3560 ± 364 | [8][9] | ||
| Compound 56 | NPFF1-R | 22 | High | [4][5] |
| Initial Hit for Compound 56 | NPFF1-R | 319 | [4][5] | |
| RF9 | hNPFF1R | Not specified, but active | Not specified | [2] |
| hNPFF2R | 7.5 μM (shifts NPFF curve) | [2] |
Table 2: In Vivo Analgesic and Anti-Hyperalgesic Activity
| Compound | Animal Model | Assay | Dose | Effect | Source |
| Compound 56 | Mouse | Tail-flick | 10 mg/kg, 30 mg/kg (i.p.) | No activity alone | [5] |
| Mouse | Tail-flick | with Morphine | Significantly greater antinociception than morphine alone | [5] | |
| Mouse | Hot-plate | Alone | Analgesic effect | [4][5] | |
| Compounds 16 and 33 | Rat | Fentanyl-induced hyperalgesia | Intraperitoneal | Reversed hyperalgesia | [10][11] |
| RF9 | Rat/Mouse | Opioid-induced hyperalgesia | Co-injected with heroin | Completely blocked hyperalgesia and tolerance | [2] |
Signaling Pathways and Experimental Workflows
NPFF1-R Signaling Pathway
The canonical signaling pathway for NPFF1-R involves its coupling to inhibitory G proteins. The following diagram illustrates this pathway and its modulation by an antagonist.
Caption: NPFF1-R signaling pathway and antagonist inhibition.
Experimental Workflow for Antagonist Evaluation
The evaluation of a novel NPFF1-R antagonist typically follows a multi-step process, from initial screening to in vivo validation.
Caption: Workflow for NPFF1-R antagonist discovery and validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of NPFF1-R antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for NPFF1-R and NPFF2-R.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human NPFF1-R or NPFF2-R.
-
Radioligand (e.g., [¹²⁵I]-YF-NPFF).
-
Test antagonist compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA).
-
Non-specific binding control (e.g., high concentration of unlabeled NPFF).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates from the transfected cell lines.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the antagonist.
-
For determining non-specific binding, add a high concentration of unlabeled NPFF in separate wells.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity by measuring the reversal of agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or SH-SY5Y cells co-expressing NPFF1-R.
-
Forskolin (an adenylyl cyclase activator).
-
NPFF (agonist).
-
Test antagonist compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of NPFF (agonist) to the wells.
-
Simultaneously or shortly after, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for the antagonist's ability to reverse the NPFF-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the EC₅₀ value for the antagonist.
In Vivo Tail-Flick Test for Analgesia
Objective: To evaluate the antinociceptive effects of the antagonist, alone and in combination with an opioid agonist.
Materials:
-
Male C57BL/6 mice.
-
Test antagonist compound formulated for intraperitoneal (i.p.) injection.
-
Morphine or other opioid agonist.
-
Tail-flick apparatus with a radiant heat source.
Procedure:
-
Acclimatize the mice to the testing environment and apparatus.
-
Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administer the test antagonist or vehicle via i.p. injection.
-
At a specified time post-injection (e.g., 30 minutes), administer morphine or saline.
-
Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Express the data as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between different treatment groups to determine the effect of the antagonist on baseline nociception and on opioid-induced analgesia.
Conclusion and Future Directions
NPFF1-R antagonists, such as compound 8b and compound 56, represent a promising class of molecules for the modulation of pain pathways. The data strongly suggest that these antagonists can enhance the analgesic properties of opioids while mitigating the development of tolerance and hyperalgesia.[2][4][5] This dual benefit addresses a critical unmet need in pain management. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these antagonists to improve their drug-like properties for potential clinical development. Further elucidation of the precise molecular mechanisms underlying the interaction between the NPFF and opioid systems will also be crucial for the rational design of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pnas.org [pnas.org]
- 3. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of neuropeptide FF receptor antagonists in the modulation of opioid analgesia and chronic pain | ANR [anr.fr]
- 7. An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 10. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cardiovascular Impact of NPFF1-R Antagonist 1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cardiovascular effects of NPFF1-R antagonist 1, a piperidine analog also known as compound 8b. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes key pathways to facilitate further investigation into the therapeutic potential of NPFF1-R antagonism.
Introduction to NPFF1-R and its Cardiovascular Role
Neuropeptide FF (NPFF) and its receptors, NPFF1-R and NPFF2-R, are integral components of the RF-amide peptide family, implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1][2][3] Activation of the NPFF system, particularly through the G protein-coupled receptor NPFF1-R, has been shown to elicit a pressor response, leading to an increase in mean arterial blood pressure.[3][4] This has positioned NPFF1-R as a potential therapeutic target for cardiovascular disorders. NPFF1-R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]
This compound (compound 8b) is a novel piperidine analog demonstrating a 15-fold selectivity for the NPFF1-R subtype over the NPFF2-R.[6][7][8] While direct cardiovascular studies on this specific antagonist are not yet extensively published, this guide will leverage data from studies on the well-characterized, non-selective NPFF receptor antagonist RF9 to infer potential cardiovascular effects and provide a framework for future research. RF9 has been shown to effectively block the increase in blood pressure and heart rate evoked by NPFF administration, highlighting the potential of NPFF receptor antagonists to modulate cardiovascular function.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound and the in vivo cardiovascular effects observed with the general NPFF antagonist RF9.
Table 1: In Vitro Characterization of this compound (Compound 8b)
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | NPFF1-R | 211 nM | [6][7] |
| Binding Affinity (Ki) | NPFF2-R | 3270 nM | [6][7] |
| Functional Activity | NPFF1-R | Antagonist | [8] |
Table 2: In Vivo Cardiovascular Effects of the NPFF Antagonist RF9
| Experimental Model | Agonist | Antagonist | Effect | Reference |
| Anesthetized Rats | NPFF (intracerebroventricular) | RF9 | Blocks increase in blood pressure and heart rate | [9][10] |
| Conscious, Unrestrained Rats | NPFF (intravenous) | Not specified | Increased mean arterial pressure | [4] |
| Anesthetized Wistar Rats | Endomorphin-1 (opioid agonist) | RF9 (co-administered with NPFF) | Blocks NPFF's reduction of opioid-induced drop in blood pressure and heart rate | [11][12] |
Signaling Pathways
The signaling cascade initiated by NPFF1-R activation and its antagonism is a critical aspect of its physiological function. The following diagrams, rendered in DOT language, illustrate these pathways.
Caption: NPFF1-R Agonist Signaling Pathway.
Caption: Action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NPFF1-R antagonists.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the NPFF1 receptor.
Objective: To quantify the affinity of a test compound for the NPFF1 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human NPFF1-R.
-
Radioligand: [125I]YVPNLPQRF-NH2 ([125I]YVP), a selective NPFF1-R radioligand.[11]
-
This compound (compound 8b) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control: High concentration of unlabeled NPFF (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either the binding buffer (for total binding), the unlabeled NPFF (for non-specific binding), or the test antagonist at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
In Vitro Functional Assay: cAMP Measurement
This protocol assesses the functional antagonism of this compound by measuring its effect on forskolin-stimulated cAMP accumulation.
Objective: To determine if this compound can block the inhibitory effect of an NPFF1-R agonist on cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human NPFF1-R.
-
NPFF1-R agonist (e.g., NPVF).[10]
-
This compound (compound 8b).
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][2][3][9][15]
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the NPFF1-R expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add the NPFF1-R agonist at a concentration that produces a submaximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC80).
-
Add forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the potency of the antagonist in reversing the agonist-induced inhibition.
In Vivo Cardiovascular Assessment: Blood Pressure Measurement in Rats
This protocol describes the measurement of blood pressure and heart rate in anesthetized rats to evaluate the cardiovascular effects of this compound.
Objective: To determine the effect of this compound on mean arterial pressure (MAP) and heart rate (HR), both alone and in its ability to block NPFF-induced cardiovascular changes.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-350 g).[6][7][16]
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
This compound (compound 8b).
-
NPFF (agonist).
-
Heparinized saline.
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure and heart rate.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain baseline cardiovascular parameters.
-
Administer this compound intravenously and record any changes in MAP and HR for a defined period.
-
In a separate group of animals, after stabilization, administer the NPFF agonist intravenously to induce a pressor response.
-
Once the response to the agonist is established, administer this compound and then re-challenge with the NPFF agonist to determine if the antagonist can block the pressor effect.
-
Monitor and record MAP and HR continuously throughout the experiment.
-
Analyze the data to determine the magnitude and duration of the cardiovascular effects of the antagonist and its ability to block agonist-induced responses.
Experimental Workflow
The logical flow of experiments to characterize the cardiovascular effects of a novel NPFF1-R antagonist is depicted below.
Caption: Experimental workflow for cardiovascular characterization.
Conclusion and Future Directions
This compound (compound 8b) represents a promising tool for dissecting the role of the NPFF system in cardiovascular regulation. Its selectivity for NPFF1-R makes it a valuable asset for differentiating the functions of the two NPFF receptor subtypes. While direct evidence of its cardiovascular effects is pending, the established pressor role of NPFF and the blocking action of the general antagonist RF9 strongly suggest that this compound will attenuate NPFF-mediated increases in blood pressure.
Future research should focus on conducting dedicated in vivo cardiovascular studies with this compound to confirm these hypotheses and to explore its therapeutic potential in models of hypertension and other cardiovascular diseases. Furthermore, investigating the central versus peripheral sites of action of this antagonist will be crucial for a comprehensive understanding of its physiological effects. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these future endeavors.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NPFF1-R Antagonist 1 and its Role in Stress Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Neuropeptide FF (NPFF) system, particularly the Neuropeptide FF Receptor 1 (NPFF1-R), has emerged as a significant target for therapeutic intervention in stress-related disorders. This document provides a comprehensive technical overview of a specific piperidine analogue, herein referred to as NPFF1-R antagonist 1, and its role in modulating the physiological stress response. We detail its mechanism of action, present collated quantitative data on its binding affinity and functional potency, and describe the key experimental protocols for its characterization. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of NPFF1-R antagonism.
Introduction to the Neuropeptide FF System and Stress
The Neuropeptide FF (NPFF) system is a key player in a multitude of physiological processes, including pain modulation, cardiovascular regulation, energy homeostasis, and the stress response[1][2][3][4]. The system comprises endogenous RF-amide peptides, such as NPFF and RFamide-related peptide-3 (RFRP-3), and their two cognate G protein-coupled receptors (GPCRs), NPFF1-R and NPFF2-R[1][5].
RFRP-3, a primary endogenous ligand for NPFF1-R, has been identified as a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system[6][7]. Studies have demonstrated that RFRP-3 can stimulate the HPA axis, leading to the release of corticosterone and producing anxiogenic (anxiety-promoting) effects[1][6]. This positions the NPFF1 receptor as a critical node in the neural circuitry of stress and anxiety, making its antagonism a promising strategy for developing novel anxiolytic and anti-stress therapeutics[4][6].
The NPFF1 Receptor (NPFF1-R)
NPFF1-R, also known as GPR147, is a class A rhodopsin-like GPCR that is widely expressed in the central nervous system, with high concentrations in the limbic system and hypothalamus—brain regions integral to stress and emotional processing[5][8][9].
Signaling Mechanism
NPFF1-R predominantly couples to inhibitory G proteins (Gαi/o)[9][10]. Upon activation by an agonist like RFRP-3, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[9][10]. By blocking the receptor, an NPFF1-R antagonist prevents this signaling cascade, thereby inhibiting the downstream cellular effects of endogenous ligands like RFRP-3.
This compound: A Profile
"this compound" refers to a specific piperidine analogue, also identified in scientific literature as compound 8b, which acts as a potent and selective antagonist for the NPFF1 receptor[11][12].
Chemical Properties
This compound is a small molecule designed for competitive antagonism at the NPFF1 receptor. Its piperidine scaffold is a common feature in the development of NPFF receptor ligands[11][13].
Mechanism of Action in Stress Modulation
The primary mechanism by which this compound modulates the stress response is by blocking the action of endogenous ligands, particularly RFRP-3, at NPFF1 receptors located on corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus[1][6]. Stressful stimuli are known to activate RFRP-3 neurons[14][15]. The released RFRP-3 then acts on CRH neurons to promote CRH release, which initiates the HPA axis cascade, culminating in glucocorticoid (e.g., corticosterone) secretion from the adrenal glands[6][14]. By antagonizing NPFF1-R, this compound effectively decouples the RFRP-3 stress signal from HPA axis activation, thereby reducing corticosterone release and mitigating anxiogenic behaviors[1][6].
Quantitative Data Presentation
The following tables summarize the binding affinities and functional characteristics of this compound and other relevant compounds from published literature.
Table 1: Binding Affinity (Ki) of this compound (Compound 8b)
| Receptor Target | Binding Affinity (Ki) in nM | Selectivity (NPFF2/NPFF1) | Source(s) |
| NPFF1-R | 211 | 15.5-fold | [11][12] |
| NPFF2-R | 3270 | [11][12] | |
| Delta Opioid Receptor (DOR) | 1540 ± 132 | [11] | |
| Kappa Opioid Receptor (KOR) | 1390 ± 147 | [11] | |
| Mu Opioid Receptor (MOR) | 3560 ± 364 | [11] |
Table 2: Binding Affinities (Ki) of Other Selective NPFF1-R Antagonists
| Compound | NPFF1-R Ki (nM) | NPFF2-R Ki (nM) | Selectivity (NPFF2/NPFF1) | Source(s) |
| Compound 56 | 22 | >10,000 | >450-fold | [16][17] |
| AC-262620 | 16.4 ± 10.1 | 320 | ~19.5-fold | [10] |
| Hederagenin | IC₅₀ = 1.1 µM | >30 µM | >27-fold | [18] |
Table 3: In Vivo Effects of NPFF1-R Antagonism on Stress Markers
| Antagonist | Model | Dose/Route | Measured Outcome | Result | Source(s) |
| GJ14 | Mice | Chronic Infusion | Anxiety-like Behavior | Anxiolytic effect observed | [1][6] |
| GJ14 | Mice | N/A | RFRP-3 Induced Corticosterone Release | Completely blocked | [1][6] |
| GJ14 | Mice | N/A | Stress-induced CRH neuron activation | Blocked | [1] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are outlines of key experimental protocols used to characterize NPFF1-R antagonists.
Radioligand Competition Binding Assay
-
Objective : To determine the binding affinity (Ki) of the antagonist for NPFF1-R and NPFF2-R.
-
Methodology :
-
Membrane Preparation : Membranes are prepared from CHO or HEK293 cells stably expressing human NPFF1-R or NPFF2-R[10].
-
Radioligand : A selective radiolabeled ligand, such as [¹²⁵I]YVP for NPFF1-R or [¹²⁵I]EYF for NPFF2-R, is used[10].
-
Incubation : Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : Radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : Competition binding curves are generated, and IC₅₀ values (concentration of antagonist that inhibits 50% of specific binding) are calculated. Ki values are then derived using the Cheng-Prusoff equation.
-
Functional cAMP Accumulation Assay
-
Objective : To determine the functional antagonist activity of the compound.
-
Methodology :
-
Cell Culture : CHO cells stably expressing NPFF1-R are seeded in multi-well plates.
-
Stimulation : Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) followed by stimulation with a fixed concentration of an agonist (e.g., NPFF or NPVF) in the presence of forskolin (an adenylyl cyclase activator)[10][11][19].
-
Lysis and Detection : After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis : Dose-response curves are plotted to show the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The antagonist's potency (IC₅₀ or EC₅₀) is calculated[19].
-
In Vivo Stress-Induced Corticosterone Release
-
Objective : To assess the antagonist's ability to block the HPA axis response to a stressor or agonist challenge.
-
Methodology :
-
Animal Model : Male mice (e.g., C57BL/6) are used.
-
Drug Administration : The antagonist (e.g., GJ14) or vehicle is administered, often via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection, prior to the stressor[6].
-
Stress Induction : Animals are subjected to a stressor (e.g., restraint stress) or challenged with an i.c.v. injection of RFRP-3[6][15].
-
Blood Sampling : Blood samples are collected at specific time points post-stressor via tail-nick or terminal cardiac puncture.
-
Hormone Measurement : Plasma is separated, and corticosterone levels are quantified using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis : Corticosterone levels between treatment groups (vehicle vs. antagonist) are compared using statistical tests like ANOVA.
-
Conclusion and Future Directions
This compound is a potent and selective tool for probing the function of the NPFF system in stress modulation. The quantitative data clearly indicate its high affinity for NPFF1-R and its ability to functionally reverse agonist activity. The primary mechanism involves the blockade of RFRP-3 signaling in the hypothalamus, leading to a dampening of the HPA axis response.
The development of highly selective NPFF1-R antagonists like compound 56 and hederagenin, alongside compounds like this compound, represents a significant advancement in the field[16][17][18]. Future research should focus on:
-
Pharmacokinetic Optimization : Improving drug-like properties, including oral bioavailability and brain penetrance, to facilitate clinical development.
-
Chronic Stress Models : Evaluating the efficacy of these antagonists in more clinically relevant models of chronic stress and depression.
-
Safety and Off-Target Effects : Conducting comprehensive safety pharmacology studies to ensure a favorable therapeutic window.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation [frontiersin.org]
- 3. Brain RFamide Neuropeptides in Stress-Related Psychopathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
- 9. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 13. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of RFRP Neurons in the Allostatic Control of Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RFamide-Related Peptide Neurons Modulate Reproductive Function and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Hederagenin is a Highly Selective Antagonist of the Neuropeptide FF Receptor 1 that Reveals Mechanisms for Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Unveiling the Identity of a Key NPFF1-R Modulator: A Technical Guide to NPFF1-R Antagonist 1 (Compound 8b)
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Neuropeptide FF (NPFF) receptors, with a specific focus on the selective NPFF1 receptor (NPFF1-R) antagonist, commonly referred to as NPFF1-R antagonist 1 or compound 8b . This document collates all known alternative names, presents key quantitative data in a structured format, provides detailed experimental methodologies for its characterization, and visualizes its associated signaling pathways and experimental workflows.
Alternative Designations and Chemical Identity
"this compound" is a descriptor used for a potent and selective piperidine analogue that acts as an antagonist at the Neuropeptide FF receptor subtype 1. The primary alternative and more specific identifier for this molecule is compound 8b , as designated in the primary scientific literature that first described its synthesis and pharmacological profile.[1][2]
At present, "this compound" and "compound 8b" are the principal names used in scientific and commercial contexts. Further internal or developmental code names have not been disclosed in the public domain.
Quantitative Pharmacological Data
Compound 8b has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at NPFF receptors and to assess its selectivity against other related receptors. The key quantitative data are summarized in the table below.
| Target Receptor | Assay Type | Parameter | Value (nM) | Selectivity | Reference |
| NPFF1-R | Radioligand Binding | Ki | 211 ± 54 | 15-fold vs NPFF2-R | [1][2] |
| NPFF2-R | Radioligand Binding | Ki | 3270 ± 639 | - | [1][2] |
| Delta Opioid Receptor (DOR) | Radioligand Binding | Ki | 1540 ± 132 | Off-target | [2] |
| Kappa Opioid Receptor (KOR) | Radioligand Binding | Ki | 1390 ± 147 | Off-target | [2] |
| Mu Opioid Receptor (MOR) | Radioligand Binding | Ki | 3560 ± 364 | Off-target | [2] |
Signaling Pathway of NPFF1 Receptor
The Neuropeptide FF receptor 1 (NPFF1-R) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide FF, the receptor primarily couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). Compound 8b, as an antagonist, blocks the binding of NPFF to the receptor, thereby preventing this downstream signaling cascade.
Experimental Protocols
The characterization of compound 8b involves standard pharmacological assays for GPCRs. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of compound 8b for the NPFF1 and NPFF2 receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NPFF1 receptor or NPFF2 receptor.
-
Radioligand: [125I]YVP for NPFF1-R and [125I]EYF for NPFF2-R.
-
Test compound: Compound 8b.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of compound 8b in binding buffer. The concentration range should be sufficient to generate a full competition curve (e.g., 10-10 M to 10-5 M).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer for total binding wells or 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 1 µM NPFF) for non-specific binding wells.
-
50 µL of the diluted test compound (compound 8b) or buffer for control wells.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This assay determines the functional effect of compound 8b on NPFF1-R signaling.
Objective: To measure the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NPFF1 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
NPFF (agonist).
-
Compound 8b (antagonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Cell Plating: Seed the NPFF1-R expressing cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of compound 8b. Also, prepare a solution of NPFF at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Add the diluted compound 8b to the cells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a mixture of forskolin and NPFF to the wells. Forskolin stimulates cAMP production, and NPFF will inhibit this stimulation in an NPFF1-R-dependent manner.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured signal (which is inversely or directly proportional to the cAMP level, depending on the kit) against the logarithm of the antagonist concentration.
-
The data will show that as the concentration of compound 8b increases, it reverses the inhibitory effect of NPFF, leading to an increase in cAMP levels back towards the level seen with forskolin alone.
-
Determine the IC50 of the antagonist from the dose-response curve.
-
Experimental Workflow Visualization
The discovery and characterization of a novel compound like this compound (compound 8b) follows a logical progression of experiments.
References
In Silico Modeling of Neuropeptide FF Receptor 1 (NPFF1-R) Antagonist Binding: A Technical Guide
Abstract: The Neuropeptide FF Receptor 1 (NPFF1-R), a G protein-coupled receptor (GPCR), is a significant therapeutic target for pain regulation and the modulation of opioid-based analgesia. Antagonists of NPFF1-R have demonstrated potential in enhancing opioid efficacy and mitigating side effects like tolerance and hyperalgesia. The discovery and optimization of these antagonists are increasingly driven by in silico modeling techniques, which accelerate the identification of novel chemical scaffolds and provide deep insights into ligand-receptor interactions. This technical guide details the computational methodologies for modeling the binding of antagonists to NPFF1-R, focusing on homology modeling, structure-based virtual screening, and molecular dynamics simulations. It further outlines key experimental protocols for the validation of computational hits and summarizes the crucial signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in GPCR-targeted drug discovery.
Introduction to the NPFF1 Receptor System
The Neuropeptide FF (NPFF) system, comprising the endogenous peptides NPFF and NPAF, and their two cognate receptors, NPFF1-R and NPFF2-R, plays a critical role in various physiological processes.[1] Both receptors are Class A G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[2] NPFF1-R is broadly distributed in the central nervous system, particularly in regions associated with pain processing, such as the dorsal horn of the spinal cord, hypothalamus, and thalamic nuclei.[3]
Functionally, the NPFF system is recognized as a key modulator of opioid signaling.[1] Activation of NPFF1-R can counteract the analgesic effects of opioids, contributing to the development of tolerance and opioid-induced hyperalgesia.[1][4] Consequently, antagonizing NPFF1-R is a promising therapeutic strategy to enhance the analgesic efficacy of opioids while reducing their adverse effects.[4] The development of selective NPFF1-R antagonists has been a focal point of research, with in silico methods providing a powerful toolkit for accelerating these efforts.[5][6]
NPFF1-R Antagonists: A Quantitative Overview
A variety of small molecule antagonists targeting NPFF1-R have been developed. Their binding affinities, typically expressed as the inhibitory constant (Kᵢ), are critical for evaluating potency and selectivity. The table below summarizes quantitative data for several key NPFF1-R antagonists.
| Antagonist Name | NPFF1-R Kᵢ (nM) | NPFF2-R Kᵢ (nM) | Selectivity (NPFF2/NPFF1) | Other Notable Targets (Kᵢ) | Reference(s) |
| NPFF1-R antagonist 1 (compound 8b) | 211 | 3270 | ~15-fold | KOR (1390 nM), DOR (1540 nM), MOR (3560 nM) | [7][8][9] |
| Compound 56 | 22 | - | Highly Selective | - | [4][5] |
| RF9 | 58 | 75 | ~1.3-fold | Selective over NPY Y1 and opioid receptors | [10][11] |
| BIBP3226 | 108 (rat) | 79 (human) | Non-selective | Potent NPY Y1 antagonist (1.1 nM, rat) | [12][13][14] |
In Silico Methodologies for NPFF1-R Antagonist Discovery
The absence of a high-resolution experimental structure for NPFF1-R for many years necessitated the use of computational models. The general workflow involves creating a structural model of the receptor, using it to screen large compound libraries, and refining the resulting ligand-receptor complexes.
Receptor Structure Preparation: Homology Modeling
Since experimental structures of many GPCRs are unavailable, homology modeling is the first essential step. This process involves building an atomic-resolution model of a target protein using a related homologous protein structure as a template.
Detailed Protocol:
-
Template Identification: Identify suitable high-resolution crystal structures to serve as templates. For NPFF1-R, homologous GPCRs such as the Neuropeptide Y Receptor Y1 (NPY1R) are appropriate choices due to sequence similarity.[5]
-
Sequence Alignment: Perform a sequence alignment between the target (NPFF1-R) and the template(s). Accurate alignment, especially in the transmembrane (TM) helices that form the binding pocket, is critical for model quality.[15]
-
Model Building: Generate a large number of 3D models using software like MODELLER or I-TASSER. This step involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).
-
Loop and Side-Chain Refinement: The extracellular and intracellular loops are the most variable regions in GPCRs and require refinement. Use tools like Rosetta or ICM to optimize the conformations of loops and amino acid side chains.[16]
-
Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Verify3D. The best validation practice involves assessing the model's ability to enrich known ligands from a set of decoy molecules in a retrospective docking screen.[5]
Homology modeling workflow for NPFF1-R.
Ligand Identification: Structure-Based Virtual Screening (SBVS)
SBVS, or molecular docking, is a computational technique used to predict the preferred binding mode of a ligand to a receptor and to screen large chemical libraries for potential hits.[17]
Detailed Protocol:
-
Receptor Preparation: Prepare the selected NPFF1-R homology model. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site, often represented as a grid.
-
Ligand Library Preparation: Obtain a large, diverse library of small molecules (e.g., from ZINC or Enamine databases).[5] Prepare the ligands by generating 3D coordinates, assigning protonation states relevant to physiological pH, and minimizing their energy.
-
Molecular Docking: Use docking software (e.g., AutoDock, DOCK, Glide) to systematically place each ligand from the library into the receptor's binding site and score its fit. The process involves two main steps:
-
Sampling: Generates a large number of possible binding poses for each ligand.
-
Scoring: Estimates the binding affinity for each pose using a scoring function.
-
-
Hit Selection and Filtering: Rank the docked compounds based on their scores. Apply post-docking filters, such as visual inspection to check for key interactions (e.g., salt bridges to critical residues like Asp294), and filter by physicochemical properties (e.g., Lipinski's Rule of Five) to select a manageable number of promising candidates for experimental testing.[5]
Structure-based virtual screening workflow.
Binding Pose and Stability Analysis: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex at an atomic level, allowing for the assessment of binding stability and detailed analysis of interactions over time.[18]
Detailed Protocol:
-
System Setup: Embed the docked ligand-receptor complex into a realistic biological environment. This involves placing the complex in a lipid bilayer (e.g., POPC) and solvating the system with water and ions to mimic physiological conditions.
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system by performing energy minimization.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while applying restraints to the protein and ligand. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Run the simulation without restraints for a significant duration (typically hundreds of nanoseconds to microseconds) to observe the natural dynamics of the complex.[19]
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (using Root Mean Square Deviation, RMSD), identify key and persistent intermolecular interactions (e.g., hydrogen bonds, ionic interactions), and study conformational changes in the receptor upon ligand binding.[18]
Molecular dynamics simulation workflow.
Experimental Validation Protocols
Computational predictions must be validated through experimental assays to confirm the activity of identified hits.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human NPFF1-R (e.g., CHO-K1 or HEK-293 cells).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]1DMe) and varying concentrations of the unlabeled antagonist.
-
Separation and Counting: Separate the bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
Since NPFF1-R is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists are tested for their ability to reverse this inhibition.[3]
Protocol Outline:
-
Cell Culture: Use a cell line expressing NPFF1-R (e.g., CHO-K1).[3]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) in the presence of a fixed, sub-maximal concentration of an NPFF agonist (e.g., NPFF or RFRP-3).[3][20]
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[21][22]
-
Data Analysis: Plot the measured cAMP levels against the antagonist concentration. A potent antagonist will dose-dependently reverse the agonist-induced inhibition of cAMP production, bringing the levels back towards those seen with Forskolin alone.[7][8][20]
NPFF1-R Signaling and Mechanism of Action
Understanding the signaling pathways of NPFF1-R is essential for interpreting the functional consequences of its antagonism.
Canonical Gαi/o Signaling Pathway
The primary signaling mechanism for NPFF1-R involves the Gαi/o protein pathway.[2]
-
Receptor Activation: Binding of an agonist (like NPFF) to NPFF1-R induces a conformational change.
-
G Protein Coupling: The activated receptor couples to a heterotrimeric G protein (Gαi/βγ).
-
GTP Exchange: The receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.
-
Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Effect: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the production of the second messenger cAMP.[23] An antagonist blocks the initial receptor activation, thereby preventing this cascade.
NPFF1-R antagonist blocks the Gi-coupled signaling pathway.
Modulation of Opioid Receptor Signaling
A key therapeutic rationale for NPFF1-R antagonism is its interplay with the μ-opioid receptor (MOR) system. The anti-analgesic effect of NPFF signaling is thought to occur via functional opposition to MOR signaling. By blocking this pronociceptive (pain-promoting) NPFF1-R pathway, antagonists can restore and even enhance the analgesic effects of opioids like morphine.[4][5]
NPFF1-R antagonists enhance opioid-mediated analgesia.
Conclusion and Future Directions
In silico modeling is an indispensable component of modern drug discovery for GPCR targets like NPFF1-R. The integrated application of homology modeling, large-scale virtual screening, and molecular dynamics simulations has proven successful in identifying novel, potent, and selective antagonists.[5] These computational strategies not only reduce the time and cost associated with traditional high-throughput screening but also provide invaluable atomic-level insights into the mechanisms of ligand recognition and receptor modulation.
Future efforts will likely focus on the application of more advanced computational methods, such as machine learning and artificial intelligence, to improve hit-prediction rates and design ligands with bespoke pharmacological profiles.[24] Furthermore, as more experimental structures of NPFF receptors and their complexes become available, these will serve as superior templates for even more accurate structure-based design campaigns, paving the way for the development of next-generation analgesics.[25]
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomolecules | Topical Collection : In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RF 9, Selective NPFF1 and NPFF2 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. BIBP 3226 trifluoroacetate | NPY Receptor Antagonists: R&D Systems [rndsystems.com]
- 15. scispace.com [scispace.com]
- 16. journals.plos.org [journals.plos.org]
- 17. Structure-Based Virtual Screening for Ligands of G Protein-Coupled Receptors: What Can Molecular Docking Do for You? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GPCRLigNet: rapid screening for GPCR active ligands using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rcsb.org [rcsb.org]
The Pharmacology of NPFF1-R Antagonist 1: A Technical Guide to its Interaction with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NPFF1-R antagonist 1, a notable piperidine analogue compound that has demonstrated potent and selective antagonism at the Neuropeptide FF receptor 1 (NPFF1-R). This document outlines its binding affinity, functional effects on G-protein coupled receptor (GPCR) signaling, and provides detailed experimental protocols for its characterization.
Introduction to the Neuropeptide FF System and NPFF1-R
The Neuropeptide FF (NPFF) system, comprising the peptides NPFF, NPAF, and NPSF/NPVF, and their cognate receptors NPFF1-R and NPFF2-R, is a key modulator of numerous physiological processes.[1] These receptors are members of the GPCR superfamily and are primarily involved in pain modulation, opioid system regulation, cardiovascular function, and feeding behavior.[1] NPFF1-R, in particular, is a G-protein coupled receptor that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
This compound: A Profile
This compound (also referred to as compound 8b in some literature) is a piperidine analogue that has been identified as a potent antagonist of the NPFF1 receptor.[2] Its chemical structure is provided below.
Chemical Structure of this compound: (Structure image would be placed here in a real document; as a text-based AI, a placeholder is used). [Image of the chemical structure of this compound]
This antagonist exhibits a notable selectivity for NPFF1-R over its closely related subtype, NPFF2-R, making it a valuable tool for dissecting the specific physiological roles of NPFF1-R.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional activities of this compound at various G-protein coupled receptors.
Table 1: Binding Affinity of this compound at NPFF and Opioid Receptors
| Receptor | K_i_ (nM) | Selectivity (NPFF2-R / NPFF1-R) |
| NPFF1-R | 211 | 15.5-fold |
| NPFF2-R | 3270 | |
| δ-Opioid Receptor (DOR) | 1540 ± 132 | |
| κ-Opioid Receptor (KOR) | 1390 ± 147 | |
| μ-Opioid Receptor (MOR) | 3560 ± 364 |
Data compiled from MedchemExpress.[2]
Table 2: Functional Activity of this compound
| Assay | Effect |
| Forskolin-stimulated cAMP accumulation | Fails to inhibit cAMP stimulation on its own (0-10 μM) |
| NPFF inhibition of forskolin-induced cAMP accumulation | Dose-dependently reverses the inhibitory effect of NPFF |
Data compiled from MedchemExpress and TargetMol.[2][3]
Signaling Pathway of NPFF1-R
NPFF1-R activation by its endogenous ligands, such as NPVF, initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound blocks this pathway by preventing the binding of endogenous agonists to the receptor.
Caption: NPFF1-R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i_) of the antagonist for the NPFF1 receptor.
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for the NPFF1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NPFF1 receptor.[4]
-
Radioligand: [³H]-NPVF (K_d_ = 2.65 nM) or [¹²⁵I]YVP (K_d_ = 0.18 nM).[4][5]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NPFF1-R ligand (e.g., NPVF).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NPFF1-R in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled ligand for total and non-specific binding, respectively.
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration close to its K_d_.
-
100 µL of the membrane preparation (containing a specified amount of protein, e.g., 20-50 µg).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Caption: Workflow for the radioligand binding assay to determine antagonist affinity.
cAMP Functional Assay
This assay measures the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist activity of this compound by measuring its effect on agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human NPFF1 receptor.
-
Agonist: A known NPFF1-R agonist (e.g., NPVF).
-
Stimulant: Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Buffers.
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the NPFF1-R expressing cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in a suitable buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases) for a specific time (e.g., 15-30 minutes) at room temperature.
-
Agonist and Forskolin Stimulation: Add the NPFF1-R agonist (at a concentration that gives a submaximal response, e.g., EC₈₀) and forskolin (e.g., 5 µM) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist. Determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition of cAMP production.
Caption: Workflow for the cAMP functional assay to assess antagonist efficacy.
[³⁵S]GTPγS Binding Assay
This functional assay provides a more proximal measure of G-protein activation following receptor stimulation.
Objective: To assess the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the NPFF1 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing NPFF1-R.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A known NPFF1-R agonist (e.g., NPVF).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Other materials: As per the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the following:
-
Membranes.
-
GDP (e.g., 10-30 µM).
-
Various concentrations of this compound.
-
NPFF1-R agonist (at a fixed concentration).
-
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Measurement: Terminate the reaction by rapid filtration and wash the filters. Measure the bound radioactivity by scintillation counting.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding and the inhibitory effect of the antagonist. Calculate the IC₅₀ value for the antagonist.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Conclusion
This compound is a potent and selective tool for investigating the physiological and pathological roles of the NPFF1 receptor. Its ability to specifically block the Gαi/o-mediated signaling of NPFF1-R allows for a detailed exploration of this receptor's function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the NPFF system and related GPCRs. The off-target binding at opioid receptors, although at significantly higher concentrations, should be a consideration in the design and interpretation of in vivo studies. Further research with this and similar antagonists will continue to elucidate the therapeutic potential of targeting the NPFF1 receptor.
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 4. Characterization of two novel tritiated radioligands for labelling Neuropeptide FF (NPFF(1) and NPFF(2)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of NPFF1-R in neuroendocrine function
An In-depth Technical Guide to the Role of NPFF1-R in Neuroendocrine Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF receptor 1 (NPFF1-R), also known as GPR147, is a G-protein coupled receptor that plays a pivotal role in neuroendocrine regulation. It is a key component of the Neuropeptide FF (NPFF) system, which is implicated in a wide array of physiological processes including pain modulation, cardiovascular regulation, and energy homeostasis.[1][2][3] In the context of neuroendocrine function, NPFF1-R is most recognized as the primary receptor for the mammalian ortholog of Gonadotropin-Inhibitory Hormone (GnIH), known as RF-amide-related peptide-3 (RFRP-3).[4][5] This positions the NPFF1-R as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Furthermore, emerging evidence highlights its involvement in the stress-responsive hypothalamic-pituitary-adrenal (HPA) axis and the complex networks governing energy balance.[6][7]
This technical guide provides a comprehensive overview of the core functions of NPFF1-R, its signaling mechanisms, and its impact on major neuroendocrine systems. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to support advanced research and therapeutic development.
Molecular Characteristics and Signaling Pathway
NPFF1-R is a member of the RF-amide peptide receptor family and is primarily coupled to the inhibitory G-protein, Gαi.[8][9] The canonical signaling pathway initiated by ligand binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[8][10][11] This inhibitory mechanism forms the basis of its modulatory effects on various neuronal and endocrine cells.
The primary endogenous ligands for NPFF1-R include RFRP-3 (GnIH) and, to a lesser extent, other RF-amide peptides like Neuropeptide FF (NPFF) and Neuropeptide SF (RFRP-1).[7][12] While RFRP-3 shows selectivity for NPFF1-R, NPFF binds with high affinity to both NPFF1-R and the related NPFF2-R.[1][12]
Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The most well-characterized neuroendocrine function of NPFF1-R is its inhibitory control over the reproductive axis.[4] RFRP-3, acting through NPFF1-R, suppresses gonadotropin synthesis and release through a dual mechanism:
-
Direct Pituitary Action : NPFF1-R is expressed in gonadotropes of the anterior pituitary.[8][13] Its activation by RFRP-3 directly counteracts the stimulatory effect of Gonadotropin-Releasing Hormone (GnRH), inhibiting the transcription of gonadotropin subunit genes (LHβ, FSHβ, and the common α subunit).[8][10]
-
Hypothalamic Modulation : RFRP-3/NPFF neurons project to GnRH neurons in the hypothalamus.[8][14] Activation of NPFF1-R on these neurons decreases their firing rate, thereby reducing the pulsatile release of GnRH into the portal blood system.[14][15]
Studies using NPFF1-R knockout (KO) mice have provided critical insights into its physiological role. While ablation of the receptor does not cause infertility, it leads to distinct alterations in reproductive parameters, suggesting that the RFRP-3/NPFF1-R system is a key modulator rather than an essential driver of the HPG axis.[4][5] Furthermore, metabolic challenges that typically suppress reproduction, such as fasting, are less effective at dampening Luteinizing Hormone (LH) secretion in NPFF1-R deficient mice, indicating a role for this pathway in integrating metabolic status with reproductive function.[4][5]
Quantitative Data: HPG Axis Modulation
| Parameter | Model System | Finding | Reference |
| LH Levels | Pre-pubertal NPFF1-R KO male mice | Elevated compared to wild-type. | [4][5] |
| FSH Levels | Adult NPFF1-R KO male mice | Higher serum levels compared to wild-type. | [4][5] |
| LH Response to GnRH | Adult NPFF1-R KO male mice | Enhanced response compared to wild-type. | [4][5] |
| Kiss1 Expression | Adult NPFF1-R KO male mice | Increased expression in the hypothalamic arcuate nucleus. | [4][5] |
| LH Suppression | Fasted NPFF1-R KO male mice | Suppression of LH secretion was less effective compared to fasted wild-type mice. | [4][5] |
Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The NPFF system, including NPFF1-R, is also involved in the central regulation of the HPA axis and the physiological stress response.[6][16] NPFF-containing neurons are present in key autonomic and neuroendocrine regulatory centers, including the hypothalamic paraventricular nucleus (PVN), which is the primary site for the synthesis and release of corticotropin-releasing factor (CRF).[2][9][17]
Activation of NPFF receptors in the PVN can modulate both sympathetic outflow and the release of neurohypophyseal hormones.[2][17] Specifically, NPFF signaling can disinhibit GABAergic input to parvocellular neurons in the PVN, which are responsible for CRF release, thereby increasing their net excitability and promoting HPA axis activation.[2][6] While many studies on anxiety and HPA activation have focused on the NPFF2-R subtype, the NPFF1-R agonist RFRP-3 has also been shown to stimulate the release of corticosterone through the activation of CRF-expressing neurons in the PVN.[6][18]
Role in Energy Homeostasis and Feeding Behavior
The NPFF system is an important integrator of energy status with other physiological functions.[7][19] NPFF1-R and its ligands are expressed in hypothalamic nuclei that are critical for the regulation of appetite and metabolism.[1][20] However, the precise role of NPFF1-R in feeding is complex, with studies reporting both orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) effects depending on the specific ligand, experimental model, and nutritional state.[1][20]
For example, intracerebroventricular (i.c.v.) injection of NPFF has been shown to reduce food intake in food-deprived rats.[1] Conversely, the NPFF1-R ligand RFRP-3 has been found to increase food intake in other models.[20] Studies in NPFF1-R knockout mice have revealed sex-specific roles in metabolic homeostasis; for instance, ablation of the receptor worsened glucose tolerance and insulin sensitivity in male mice on a high-fat diet, but not in females.[1] This highlights the nuanced and context-dependent function of NPFF1-R in metabolic control.
Pharmacology of NPFF1-R
The development of selective agonists and antagonists has been crucial for dissecting the specific functions of NPFF1-R. A variety of peptidic and small-molecule ligands have been identified.
Quantitative Data: NPFF1-R Ligand Affinities and Potency
| Compound | Type | Receptor Selectivity | Affinity / Potency (Ki / Kd) | Reference |
| NPFF | Endogenous Agonist | NPFF1-R / NPFF2-R | hNPFF1-R Kd = 1.13 nM | [1] |
| RFRP-3 (GnIH) | Endogenous Agonist | Selective for NPFF1-R over NPFF2-R | High affinity for NPFF1-R | [12] |
| RF9 | Antagonist | Potent NPFF1-R / NPFF2-R antagonist | - | [2][12] |
| BIBP-3226 | Antagonist | Mixed NPFF1-R / NPY Y1 antagonist | - | [12][14] |
| RF3286 | Antagonist | Highly selective for NPFF1-R over NPFF2-R | - | [12] |
| Compound 46 | Small Molecule Antagonist | Selective for NPFF1-R | Ki = 81 ± 17 nM | [21] |
| Compound 7b | Small Molecule Agonist | Selective for NPFF1-R | Ki = 487 ± 117 nM | [21] |
Key Experimental Protocols
Protocol 1: In Vivo Analysis of NPFF1-R Function Using Knockout Mice
This protocol describes the general methodology used to characterize the reproductive phenotype of NPFF1-R deficient mice.[4][5]
-
Animal Model : Generation of a constitutive NPFF1-R null mouse line on a C57BL/6 background. Wild-type littermates are used as controls.
-
Housing and Diet : Animals are housed under controlled conditions (12h light/dark cycle, 22°C) with ad libitum access to standard chow and water.
-
Pubertal Onset Assessment : Monitored daily from postnatal day 22. Female onset is determined by vaginal opening and male onset by balano-preputial separation.
-
Hormone Analysis : Blood samples are collected via cardiac puncture or tail vein. Serum levels of LH and FSH are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Gene Expression Analysis : Mice are euthanized and brains are dissected. The hypothalamus is isolated, and total RNA is extracted. Relative mRNA levels of target genes (e.g., Kiss1) are determined by quantitative real-time PCR (qPCR), normalized to a housekeeping gene.
-
Metabolic Challenge : For fasting studies, food is withdrawn for a defined period (e.g., 24 hours) before blood and tissue collection to assess the hormonal response to metabolic stress.
Protocol 2: Electrophysiological Recording of GnRH Neurons
This protocol outlines the methodology for assessing the direct effects of NPFF1-R ligands on the electrical activity of GnRH neurons.[14]
-
Animal Model : Use of transgenic mice expressing Green Fluorescent Protein (GFP) under the control of the GnRH promoter (GnRH-GFP mice) to allow for visual identification of GnRH neurons.
-
Brain Slice Preparation : Adult mice are anesthetized and perfused transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is removed, and coronal slices (e.g., 300 µm thick) containing the preoptic area are prepared using a vibratome.
-
Neuron Identification : Slices are transferred to a recording chamber on an upright microscope equipped with fluorescence optics. GnRH-GFP neurons are identified by their fluorescence.
-
Electrophysiology : Cell-attached recordings are performed using glass micropipettes filled with aCSF. This non-invasive technique allows for the measurement of spontaneous action potential firing without disrupting the intracellular environment.
-
Pharmacological Application : A stable baseline firing rate is recorded for several minutes. Subsequently, an NPFF1-R agonist (e.g., NPFF or RFRP-3) is bath-applied to the slice at a known concentration. The firing rate is continuously recorded during and after drug application.
-
Data Analysis : The firing frequency (in Hz) is calculated before, during, and after ligand application. Statistical tests (e.g., paired t-test) are used to determine if the change in firing rate is significant.
Protocol 3: Receptor Signaling Assay (cAMP Measurement)
This protocol details a common in vitro method to confirm the Gαi-coupling of NPFF1-R.[8][11]
-
Cell Culture and Transfection : A suitable cell line (e.g., HEK293 or LβT2) is cultured under standard conditions. Cells are transiently transfected with a plasmid vector expressing human or rodent NPFF1-R.
-
Cell Stimulation : 24-48 hours post-transfection, cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment : Cells are treated with a cAMP-stimulating agent (e.g., 10 µM Forskolin) alone or in combination with varying concentrations of an NPFF1-R agonist (e.g., RFRP-3).
-
cAMP Quantification : After a short incubation period (e.g., 15-30 minutes), the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay or a specific ELISA).
-
Data Analysis : Results are expressed as the percentage of the forskolin-stimulated cAMP response. A dose-response curve is generated for the agonist to calculate its IC50 value, representing the concentration required to inhibit 50% of the maximal cAMP production.
Conclusion and Future Directions
NPFF1-R is a key inhibitory receptor in the neuroendocrine system, acting as a crucial brake on the reproductive axis and as a modulator of the stress response and energy metabolism. Its function is deeply integrated with other neuropeptide systems, allowing it to translate various internal and external cues, such as metabolic status, into coherent neuroendocrine outputs.
For drug development professionals, the NPFF1-R presents a promising target. Selective antagonists could potentially be developed to treat conditions of stress-induced reproductive suppression, while selective agonists might offer therapeutic avenues for disorders characterized by HPG axis hyperactivity. However, significant work remains. Key areas for future research include:
-
Development of Highly Selective Tools : The creation of more potent and selective NPFF1-R agonists and antagonists, particularly non-peptide small molecules suitable for clinical development, is critical.
-
Clarifying Species Differences : Understanding the noted differences in receptor distribution and function between rodents and humans is essential for translating preclinical findings.[15][20]
-
Deconvoluting NPFF1-R vs. NPFF2-R Roles : Further research using subtype-specific knockout models and pharmacological tools is needed to precisely define the distinct and overlapping roles of the two NPFF receptors in complex behaviors like feeding and anxiety.
-
Clinical Relevance : Investigating alterations in the human RFRP/NPFF1-R system in pathological states, such as polycystic ovary syndrome (PCOS), hypothalamic amenorrhea, and metabolic syndrome, will be vital to validate its therapeutic potential.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Physiological roles of gonadotropin-inhibitory hormone signaling in the control of mammalian reproductive axis: studies in the NPFF1 receptor null mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPFFR2 Activates the HPA Axis and Induces Anxiogenic Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The distribution of Neuropeptide FF and Neuropeptide VF in central and peripheral tissues and their role in energy homeostasis control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 13. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. NPFFR2 Activates the HPA Axis and Induces Anxiogenic Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuropeptide FF modulates neuroendocrine and energy homeostasis through hypothalamic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evidence for the Direct Effect of the NPFF Peptide on the Expression of Feeding-Related Factors in Spotted Sea Bass (Lateolabrax maculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Potential of NPFF1-R Antagonist 1 in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide FF receptor 1 (NPFF1-R), a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for therapeutic intervention in a range of physiological processes, including pain modulation and opioid signaling. Accumulating evidence now points towards a significant role for the Neuropeptide FF (NPFF) system in the regulation of energy homeostasis, food intake, and glucose metabolism. This technical guide provides a comprehensive overview of NPFF1-R antagonist 1, a selective antagonist of NPFF1-R, and explores its therapeutic potential in the context of metabolic disorders such as obesity and type 2 diabetes. This document will detail the pharmacological profile of this compound, the underlying signaling pathways, and relevant experimental protocols, offering a valuable resource for researchers and drug development professionals in this field.
Introduction to the Neuropeptide FF System and Metabolic Regulation
The Neuropeptide FF (NPFF) system, comprising the endogenous peptides NPFF and neuropeptide AF (NPAF), and their receptors NPFF1-R and NPFF2-R, is increasingly recognized for its role in metabolic regulation.[1] NPFF and its receptors are expressed in key hypothalamic and brainstem nuclei that govern energy balance and glucose homeostasis.[1][2] Studies utilizing knockout mouse models have demonstrated that a lack of NPFF signaling can lead to improved glucose tolerance, enhanced insulin sensitivity, and amelioration of diet-induced glucose intolerance.[3] These findings underscore the potential of antagonizing NPFF receptors as a therapeutic strategy for metabolic diseases.
NPFF1-R, in particular, is expressed in hypothalamic regions like the paraventricular nucleus (PVN) and arcuate nucleus (ARC), which are critical for integrating metabolic signals and regulating food intake and energy expenditure.[1] Therefore, selective antagonism of NPFF1-R presents a targeted approach to modulate these pathways.
This compound: A Profile
This compound is a piperidine analogue identified as a potent and selective antagonist of the Neuropeptide FF receptor 1.[4] Its pharmacological characteristics make it a valuable tool for investigating the physiological functions of NPFF1-R and a potential lead compound for drug development.
Chemical Structure and Properties
Pharmacological Data
The binding affinities and functional activity of this compound have been characterized in vitro.
| Receptor Target | Assay Type | Value | Reference |
| NPFF1-R | Ki | 211 nM | [4][5] |
| NPFF2-R | Ki | 3270 nM | [4][5] |
| Delta Opioid Receptor (DOR) | Ki | 1540 ± 132 nM | [4] |
| Kappa Opioid Receptor (KOR) | Ki | 1390 ± 147 nM | [4] |
| Mu Opioid Receptor (MOR) | Ki | 3560 ± 364 nM | [4] |
Table 1: Binding Affinities (Ki) of this compound for NPFF and Opioid Receptors.
This compound demonstrates a 15-fold selectivity for NPFF1-R over NPFF2-R.[4][5] It also exhibits some off-target binding to opioid receptors at higher concentrations.[4]
Mechanism of Action and Signaling Pathways
NPFF1-R is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6] Activation of NPFF1-R by its endogenous ligands leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
This compound exerts its effect by competitively binding to NPFF1-R and blocking the action of endogenous agonists like NPFF. In functional assays, this compound has been shown to dose-dependently reverse the NPFF-induced inhibition of forskolin-stimulated cAMP accumulation.[4][5]
NPFF1-R Signaling Pathway
Caption: NPFF1-R signaling pathway and the inhibitory action of this compound.
Potential in Metabolic Disorders: Preclinical Evidence and Rationale
While direct preclinical studies on the metabolic effects of this compound are limited, a strong rationale for its potential is built upon the known roles of the NPFF system in energy homeostasis.
-
Food Intake and Body Weight: The NPFF system has been implicated in the regulation of feeding behavior.[7] Antagonism of NPFF receptors could potentially modulate appetite and lead to a reduction in body weight, a key factor in many metabolic disorders.
-
Glucose Homeostasis and Insulin Sensitivity: The most compelling evidence comes from studies on NPFF knockout mice, which exhibit improved glucose tolerance and enhanced insulin action.[3] This suggests that blocking NPFF signaling, which can be achieved with an antagonist like this compound, could be a viable strategy to improve glycemic control in conditions like type 2 diabetes.
-
Hypothalamic Regulation: NPFF1-R is expressed in hypothalamic areas crucial for metabolic regulation.[1] By targeting these receptors, this compound could influence the central pathways that control energy balance and glucose metabolism.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of NPFF1-R antagonists. Below are representative methodologies for key in vitro functional assays.
cAMP Functional Assay
This assay determines the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Objective: To measure the functional antagonism of this compound at the NPFF1-R.
Materials:
-
CHO-K1 cells stably expressing human NPFF1-R (e.g., from Eurofins DiscoverX, Millipore)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and a selection antibiotic)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)
-
Forskolin (adenylyl cyclase activator)
-
NPFF (agonist)
-
This compound
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer, HTRF cAMP kit from Cisbio)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture CHO-K1-hNPFF1-R cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and NPFF in assay buffer.
-
Antagonist Incubation: Add this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of NPFF (typically EC80) in the presence of a fixed concentration of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF or LANCE assays).
-
Data Analysis: Calculate the percent inhibition of the agonist response by the antagonist and determine the IC50 value.
Caption: Workflow for the cAMP functional assay to assess NPFF1-R antagonism.
Calcium Mobilization Assay
While NPFF1-R primarily couples to Gαi/o, co-expression with a promiscuous G-protein like Gα16 can redirect the signal through the Gαq pathway, leading to intracellular calcium mobilization.
Objective: To measure the antagonist activity of this compound by monitoring changes in intracellular calcium.
Materials:
-
HEK293 cells co-expressing human NPFF1-R and a promiscuous G-protein (e.g., Gα16)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
NPFF (agonist)
-
This compound
-
384-well black-walled, clear-bottom microplates
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye in assay buffer containing probenecid for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader. Add this compound at various concentrations to the wells.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject a fixed concentration of NPFF (typically EC80) into the wells.
-
Kinetic Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response and calculate the percent inhibition by the antagonist to determine its IC50 value.
Caption: Workflow for the calcium mobilization assay to assess NPFF1-R antagonism.
Future Directions and Conclusion
This compound represents a valuable pharmacological tool to further elucidate the role of NPFF1-R in metabolic regulation. While the current evidence is promising, further in vivo studies are imperative to validate its therapeutic potential. Future research should focus on:
-
In vivo efficacy studies: Evaluating the effects of this compound on food intake, body weight, glucose tolerance, and insulin sensitivity in animal models of obesity and type 2 diabetes.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist to optimize dosing and delivery.
-
Safety and toxicology studies: Assessing the potential for off-target effects and toxicity.
References
- 1. Endurance training promotes the browning of WAT by enhancing the NPFF pathway in the hypothalamus in rats with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 6. Rat NPFF(1) receptor-mediated signaling: functional comparison of neuropeptide FF (NPFF), FMRFamide and PFR(Tic)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Methodological & Application
In Vivo Experimental Protocols for NPFF1-R Antagonists: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of Neuropeptide FF Receptor 1 (NPFF1-R) antagonists. The methodologies outlined below are essential for investigating the therapeutic potential of these compounds in preclinical models of pain, opioid modulation, and other neurological and physiological processes.
Introduction to NPFF1-R and its Antagonists
Neuropeptide FF (NPFF) and its receptors, NPFF1-R and NPFF2-R, are key components of the RF-amide peptide family and have been implicated in a variety of physiological functions, including pain modulation, opioid tolerance, cardiovascular regulation, and feeding behavior[1]. NPFF1-R, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/Go), is a promising target for therapeutic intervention, particularly in the context of opioid-induced hyperalgesia and tolerance[2][3]. The development of selective NPFF1-R antagonists offers a novel strategy to enhance the efficacy of opioid analgesics while mitigating their adverse effects.
This document outlines standardized in vivo experimental procedures to characterize the pharmacological effects of NPFF1-R antagonists.
Quantitative Data Summary
The following tables summarize key quantitative data for representative NPFF1-R antagonists from in vivo studies.
Table 1: Binding Affinities of NPFF1-R Antagonists
| Compound | Receptor | Ki (nM) | Species | Reference |
| RF9 | hNPFF1-R | 58 | Human | [4] |
| hNPFF2-R | 75 | Human | [4] | |
| RF-3286 | hNPFF1-R | 4.7 | Human | [5] |
| hNPFF2-R | 2213 | Human | [5] | |
| mNPFF1-R | 8 | Murine | [5] | |
| mNPFF2-R | 4300 | Murine | [5] | |
| AC-262620 | hNPFF1-R | 16.4 ± 10.1 | Human | [2] |
Table 2: In Vivo Efficacy of NPFF1-R Antagonists
| Compound | Model | Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| RF9 | Opioid-Induced Hyperalgesia | Rat | s.c. | 0.5 mg/kg | Blocked fentanyl-induced hyperalgesia | [6] |
| Opioid Tolerance | Rat | Co-injection with heroin | Not specified | Prevented development of heroin tolerance | [7] | |
| Cardiovascular Effects | Rat | i.c.v. | 20 µg | Blocked NPFF-induced increase in blood pressure | [8] | |
| RF-3286 | Fentanyl-Induced Hyperalgesia | Mouse | s.c. | 0.005 - 30 mg/kg | Prevented development of fentanyl-induced hyperalgesia | [5][9] |
| AC-262620 | Nicotine Withdrawal | Animal | Not specified | Not specified | Reduced mecamylamine-precipitated withdrawal signs | [1][10] |
Signaling Pathway
NPFF1-R activation by its endogenous ligands, such as neuropeptide SF (NPSF) and neuropeptide VF (NPVF), triggers a signaling cascade that modulates neuronal activity. As a Gi/Go-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Workflow
A typical in vivo experimental workflow for evaluating an NPFF1-R antagonist involves several key stages, from animal acclimatization to data analysis.
Detailed Experimental Protocols
A. Assessment of Opioid-Induced Hyperalgesia
This protocol is designed to evaluate the ability of an NPFF1-R antagonist to prevent or reverse the development of hyperalgesia following opioid administration.
1. Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the rat or mouse, allowing the tail to be exposed.
-
Position the tail over the radiant heat source, typically 3-5 cm from the tip.
-
Activate the heat source and start the timer simultaneously.
-
Record the latency (in seconds) for the animal to flick its tail away from the heat.
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage[4][11][12].
-
Repeat the measurement 2-3 times with an interval of at least 5 minutes between each measurement and average the latencies.
-
-
Data Analysis: Compare the tail-flick latencies between vehicle-treated and antagonist-treated groups after opioid administration. A significant increase in latency in the antagonist group indicates a reduction in hyperalgesia.
2. Paw Pressure Test (Randall-Selitto Test)
-
Apparatus: A paw pressure analgesia meter with a cone-shaped pusher.
-
Procedure:
-
Gently restrain the animal.
-
Position the animal's hind paw on the plinth of the apparatus.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using the pusher[13][14][15].
-
Record the pressure (in grams) at which the animal withdraws its paw.
-
Repeat the measurement 2-3 times on each paw with a sufficient interval between measurements.
-
-
Data Analysis: Compare the paw withdrawal threshold between the different treatment groups. An increased threshold in the antagonist-treated group suggests an anti-hyperalgesic effect.
B. Assessment of Anxiety-Like Behavior
1. Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms[5][6][16][17][18].
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and the number of entries into the open arms in the antagonist-treated group compared to the vehicle group.
C. Assessment of Drug Reward and Motivation
1. Conditioned Place Preference (CPP) Test
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in each of the two larger chambers[1][7][8][19][20].
-
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore all three chambers for 15-20 minutes and record the time spent in each chamber to determine initial preference.
-
Conditioning: Over several days, pair one of the larger chambers with the drug (e.g., an opioid) and the other with the vehicle. This is done by confining the animal to one chamber after receiving the corresponding injection.
-
Post-conditioning (Test): After the conditioning phase, allow the animal to freely explore all chambers without any drug administration and record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase indicates a rewarding effect of the drug. The ability of an NPFF1-R antagonist to block the development of this preference can be assessed by co-administering it with the opioid during the conditioning phase.
Drug Preparation and Administration
1. Antagonist Formulation
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the antagonist. Common vehicles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections include:
-
Preparation:
-
Dissolve the NPFF1-R antagonist in the chosen vehicle to the desired concentration.
-
Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be required for some compounds.
-
Sterile filter the final solution before injection.
-
2. Routes of Administration
-
Subcutaneous (s.c.) Injection: Injections are typically made into the loose skin over the back or flank.
-
Intraperitoneal (i.p.) Injection: Injections are made into the lower right quadrant of the abdomen to avoid the cecum and bladder[23].
-
Intracerebroventricular (i.c.v.) Injection: This route delivers the antagonist directly into the brain's ventricular system and requires stereotaxic surgery to implant a guide cannula.
Important Considerations:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blinding: To minimize bias, the experimenter should be blinded to the treatment conditions whenever possible.
-
Controls: Appropriate vehicle control groups are essential for all experiments.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods to determine the significance of the observed effects.
These detailed protocols provide a robust framework for the in vivo characterization of NPFF1-R antagonists. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating the advancement of novel therapeutics targeting the NPFF system.
References
- 1. Conditioned place preference screen [pspp.ninds.nih.gov]
- 2. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 9. RF-3286: an NPFFR1 antagonist that shows promise for opioid-induced hyperalgesia | BioWorld [bioworld.com]
- 10. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Rat Paw Pressure [bioseb.com]
- 16. protocols.io [protocols.io]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 22. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Cell-Based Assays of NPFF1-R Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for key cell-based assays to determine the activity of antagonists for the Neuropeptide FF Receptor 1 (NPFF1-R). NPFF1-R, a G protein-coupled receptor (GPCR), is implicated in various physiological processes, including pain modulation, opioid tolerance, and feeding behavior, making it a promising target for drug discovery.[1] The following sections detail the NPFF1-R signaling pathway, experimental workflows, and specific protocols for quantifying antagonist potency.
NPFF1-R Signaling Pathway
Neuropeptide FF Receptor 1 (NPFF1-R) is a member of the rhodopsin-like GPCR family that primarily couples to the Gi/Go family of G proteins.[2] Upon activation by its endogenous ligands, such as Neuropeptide FF (NPFF) and RFamide-related peptide-3 (RFRP-3), NPFF1-R initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, NPFF1-R activation can modulate intracellular calcium levels and trigger the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.[4][5][6] Antagonists of NPFF1-R block these signaling events by preventing the binding of endogenous agonists to the receptor.
Caption: NPFF1-R Signaling Pathway.
Data Presentation: Comparison of NPFF1-R Antagonist Activity
The potency of NPFF1-R antagonists can be quantified using various parameters such as the inhibition constant (Ki), the equilibrium dissociation constant of the antagonist (Ke), or the half-maximal inhibitory concentration (IC50). The choice of parameter depends on the assay format. The following table summarizes quantitative data for known NPFF1-R antagonists from different cell-based assays.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| RF9 | Radioligand Binding | CHO cells (hNPFF1R) | Ki | 58 | |
| RF9 | cAMP Assay (Antagonist mode) | CHO cells (hNPFF1R) | EC50 | 4700 | [5] |
| BIBP3226 | Radioligand Binding | Rat Brain Membranes | Ki | 108 | [2] |
| Compound 16 | Calcium Mobilization | NPFF1-RD-HGA16 cells | Ke | 720 | [4] |
| Compound 33 | Calcium Mobilization | NPFF1-RD-HGA16 cells | Ke | 250 | [4] |
| AC-262620 | Not Specified | Not Specified | - | - | [4] |
| NPFF1-R antagonist 1 | Radioligand Binding | CHO cells (hNPFF1R) | Ki | 211 | |
| GJ14 | cAMP Assay (Antagonist mode) | CHO-K1 cells (hNPFF1R) | IC50 | 21.08 | [6] |
Note: Direct comparison of absolute values between different assays should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for three key cell-based assays used to characterize NPFF1-R antagonists.
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated NPFF1-R. In commercially available systems like the PathHunter assay, the NPFF1-R is tagged with a ProLink™ (PK) fragment of β-galactosidase, and β-arrestin is tagged with the complementary Enzyme Acceptor (EA) fragment.[7] Agonist-induced receptor activation leads to β-arrestin recruitment, forcing the complementation of the enzyme fragments and generating a chemiluminescent signal. Antagonists will block this agonist-induced signal.[7]
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Notes and Protocols for NPFF1-R Antagonist 1 in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Neuropeptide FF receptor 1 (NPFF1-R) antagonists in various rodent pain models. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic and anti-hyperalgesic properties of these compounds.
Introduction
The Neuropeptide FF (NPFF) system, including its receptors NPFF1-R and NPFF2-R, is recognized as a significant modulator of pain and opioid analgesia. NPFF1-R antagonists have emerged as promising therapeutic agents, particularly for their ability to counteract opioid-induced hyperalgesia (OIH) and enhance the analgesic effects of opioids, potentially reducing the required opioid dosage and mitigating side effects. This document outlines the mechanism of action, available antagonists, and detailed protocols for their application in preclinical rodent models of pain.
Mechanism of Action
NPFF1-R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand NPFF, triggers intracellular signaling cascades that can modulate neuronal excitability and pain perception. NPFF1-R antagonists work by competitively binding to the NPFF1-R, thereby blocking the effects of endogenous NPFF. This blockade has been shown to prevent the development of OIH and potentiate opioid-induced analgesia.
Signaling Pathway of NPFF1-R
The binding of NPFF to NPFF1-R primarily leads to the activation of inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neuronal function.
Featured NPFF1-R Antagonists
Several NPFF1-R antagonists have been characterized and used in rodent pain models. This section summarizes key information for some of the most cited compounds.
| Compound | Description | Selectivity | Route of Administration |
| RF9 | A potent and selective NPFF1/NPFF2 receptor antagonist.[1] | Non-selective for NPFF1-R and NPFF2-R. | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) |
| RF313 | An orally bioavailable peptidomimetic antagonist with preference for NPFF1-R.[2][3] | Moderate preference for NPFF1-R over NPFF2-R. | Oral (p.o.), Intraperitoneal (i.p.) |
| RF3286 | A highly selective NPFF1-R antagonist.[4] | Highly selective for NPFF1-R. | Not specified in detail in the provided results. |
| Compound 56 | A potent and selective small molecule NPFF1-R antagonist.[5] | Selective for NPFF1-R. | Intraperitoneal (i.p.) |
Data Presentation: Efficacy in Rodent Pain Models
The following tables summarize the quantitative data on the efficacy of various NPFF1-R antagonists in different rodent pain models.
Table 1: Efficacy of Compound 56 in Mouse Pain Models[5]
| Pain Model | Species | Treatment | Dose (mg/kg, i.p.) | Outcome |
| Tail-Flick | Mouse | Compound 56 | 10 or 30 | No significant increase in reflex latency alone. |
| Tail-Flick | Mouse | Morphine + Compound 56 | 5 + 10 or 30 | Significantly greater antinociception than morphine alone. |
| Hot-Plate | Mouse | Compound 56 | 10, 20, or 30 | Increased latencies to paw withdrawal (analgesia). |
| Hot-Plate | Mouse | Morphine + Compound 56 | 5 + 10 or 30 | Increased latencies to paw withdrawal. |
Table 2: Efficacy of RF9 in Rodent Pain Models[6]
| Pain Model | Species | Treatment | Dose | Outcome |
| Opioid-induced Hyperalgesia | Rat | Heroin + RF9 | 0.1 mg/kg | Completely blocks delayed and long-lasting hyperalgesia. |
| Opioid Tolerance | Rat | Heroin + RF9 | 0.1 mg/kg | Prevents the development of tolerance. |
Table 3: Efficacy of RF313 in Rodent Pain Models[2][3]
| Pain Model | Species | Treatment | Dose | Outcome |
| Fentanyl-induced Hyperalgesia | Rat | Fentanyl + RF313 | Not specified in detail | Efficiently prevents the development of hyperalgesia. |
| Opioid Analgesia | Rat, Mouse | Opiates + RF313 | Up to 30 mg/kg (mice) | Improved analgesic efficacy. |
Experimental Protocols
The following are detailed protocols for commonly used rodent pain models to assess the efficacy of NPFF1-R antagonists.
Experimental Workflow
Prevention of Opioid-Induced Hyperalgesia (OIH)
This protocol is designed to assess the ability of an NPFF1-R antagonist to prevent the development of hyperalgesia following opioid administration.
Materials:
-
NPFF1-R antagonist (e.g., RF9, RF313)
-
Opioid agonist (e.g., Morphine, Fentanyl, Heroin)
-
Vehicle for antagonist and opioid
-
Rodents (rats or mice)
-
Pain assessment apparatus (e.g., Von Frey filaments, Randall-Selitto paw-pressure tester)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment and handling for at least 3-5 days prior to the experiment.
-
Baseline Measurement: Measure the baseline nociceptive threshold (e.g., paw withdrawal threshold to mechanical stimuli) for each animal.
-
Drug Preparation:
-
Dissolve the NPFF1-R antagonist in a suitable vehicle (e.g., saline, 10% DMSO in saline). The final concentration should be calculated based on the desired dose and injection volume (typically 5-10 ml/kg for i.p. in rats).
-
Prepare the opioid agonist solution in a similar manner.
-
-
Administration:
-
Administer the NPFF1-R antagonist or vehicle via the desired route (e.g., i.p., s.c.). A typical pre-treatment time is 30 minutes before the opioid administration.[6]
-
Administer the opioid agonist or vehicle. For inducing hyperalgesia, a regimen of repeated injections may be used (e.g., fentanyl at 4 x 80 µg/kg, s.c., every 15 minutes for 1 hour).[6]
-
-
Post-Treatment Measurement:
-
Measure the nociceptive threshold at various time points after opioid administration (e.g., 24, 48, and 72 hours) to assess the development of hyperalgesia.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the group that received the opioid and antagonist versus the group that received the opioid and vehicle. A significant attenuation of the decrease in withdrawal threshold in the antagonist-treated group indicates prevention of OIH.
Potentiation of Opioid Analgesia
This protocol evaluates whether an NPFF1-R antagonist can enhance the analgesic effect of an opioid.
Materials:
-
NPFF1-R antagonist (e.g., Compound 56)
-
Opioid agonist (e.g., Morphine)
-
Vehicle
-
Rodents (mice)
-
Pain assessment apparatus (e.g., Tail-flick apparatus, Hot-plate)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing apparatus and handling.
-
Baseline Measurement: Determine the baseline tail-flick latency or hot-plate latency for each animal. A cut-off time should be established to prevent tissue damage.
-
Drug Preparation: Prepare solutions of the NPFF1-R antagonist and opioid agonist as described previously.
-
Administration:
-
Administer the NPFF1-R antagonist or vehicle (e.g., i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer the opioid agonist or vehicle.
-
-
Post-Treatment Measurement:
-
Measure the tail-flick or hot-plate latency at peak opioid effect time (e.g., 30-60 minutes post-administration).
-
-
Data Analysis: Compare the increase in latency in the group receiving the opioid and antagonist to the group receiving the opioid and vehicle. A significantly greater increase in latency indicates potentiation of analgesia.
Assessment in a Neuropathic Pain Model (Von Frey Test)
This protocol is for assessing the effect of an NPFF1-R antagonist on mechanical allodynia in a model of neuropathic pain.
Materials:
-
NPFF1-R antagonist
-
Vehicle
-
Rodents (rats or mice) with an induced neuropathic pain condition (e.g., Chronic Constriction Injury - CCI)
-
Von Frey filaments
Procedure:
-
Neuropathic Pain Induction: Induce neuropathic pain using a standard surgical model like CCI of the sciatic nerve. Allow several days for the development of mechanical allodynia.
-
Animal Acclimation: Acclimate the animals to the testing environment, placing them in individual chambers on a wire mesh floor.
-
Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with Von Frey filaments on the injured paw.
-
Drug Preparation and Administration: Prepare and administer the NPFF1-R antagonist or vehicle as previously described.
-
Post-Treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline values and between the antagonist and vehicle groups. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Assessment in an Inflammatory Pain Model (Formalin Test)
This protocol evaluates the effect of an NPFF1-R antagonist on inflammatory pain.
Materials:
-
NPFF1-R antagonist
-
Vehicle
-
Formalin solution (e.g., 2.5% in saline)
-
Rodents (mice)
-
Observation chamber
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers.
-
Drug Preparation and Administration: Prepare and administer the NPFF1-R antagonist or vehicle.
-
Formalin Injection: After the pre-treatment period, inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:
-
Phase 1 (acute nociceptive): 0-5 minutes post-formalin injection.
-
Phase 2 (inflammatory): 15-30 minutes post-formalin injection.
-
-
Data Analysis: Compare the licking/biting time in the antagonist-treated group to the vehicle-treated group for both phases. A reduction in licking/biting time, particularly in Phase 2, suggests an anti-inflammatory analgesic effect.
Administration Protocols
Intraperitoneal (i.p.) Injection in Mice
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution. The typical injection volume is 10 ml/kg.
Intracerebroventricular (i.c.v.) Injection in Rats
This procedure requires stereotaxic surgery and appropriate anesthesia.
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle. Coordinates for the lateral ventricle in rats are typically around 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface.
-
Injection: For acute injections, a small volume (e.g., 1-5 µl) of the antagonist solution is infused through an injection cannula inserted into the guide cannula over a period of 1-2 minutes.
Conclusion
NPFF1-R antagonists represent a promising class of compounds for the management of pain, especially in the context of opioid therapy. The protocols outlined in these application notes provide a framework for the preclinical evaluation of these antagonists in various rodent pain models. Researchers should optimize dosages, timing, and specific parameters based on the antagonist's properties and the specific research question. Careful experimental design and data analysis are crucial for obtaining reliable and translatable results.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. RF313, an orally bioavailable neuropeptide FF receptor antagonist, opposes effects of RF-amide-related peptide-3 and opioid-induced hyperalgesia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. In vitro and in vivo studies of dansylated compounds, the putative agonists and antagonists on neuropeptide FF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of NPFF1-R Antagonists Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neuropeptide FF (NPFF) system, encompassing the peptides NPFF and NPAF and their cognate G protein-coupled receptors NPFF1-R and NPFF2-R, is a significant modulator of various physiological processes, including pain, opioid tolerance, and cardiovascular regulation.[1][2] Specifically, the NPFF1 receptor (NPFF1-R) is a key target for therapeutic intervention, particularly in pain management.[1][3] Antagonists of NPFF1-R have the potential to enhance opioid analgesia while mitigating side effects like tolerance and hyperalgesia.[4][5]
This application note provides a detailed protocol for a cell-based, high-throughput calcium mobilization assay to identify and characterize antagonists for the NPFF1-R, using "NPFF1-R antagonist 1" as a reference compound. The assay relies on the principle that NPFF1-R activation by an agonist leads to an increase in intracellular calcium, which can be quantified using a fluorescent calcium indicator like Fluo-4 AM.[6][7] Antagonists will block this response in a dose-dependent manner, allowing for the determination of their potency (IC50).
NPFF1-R Signaling Pathway
Neuropeptide FF Receptor 1 (NPFF1-R) is a G protein-coupled receptor (GPCR).[8] While it can couple to inhibitory Gαi/o proteins, it also mediates its action through Gαq proteins.[9][10] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][11] NPFF1-R antagonists work by binding to the receptor and preventing the agonist from initiating this signaling cascade.[1]
References
- 1. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. uniprot.org [uniprot.org]
Application Notes and Protocols: GTPγS Binding Assay for Functional Characterization of NPFF1-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide FF receptor 1 (NPFF1-R), a member of the G-protein coupled receptor (GPCR) superfamily, is primarily activated by the neuropeptides NPFF and NPAF.[1] This receptor is predominantly coupled to inhibitory G-proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels.[2][3] NPFF1-R is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation, making it a compelling target for therapeutic intervention.[1][4]
The GTPγS binding assay is a robust in vitro functional assay that measures the activation of G-proteins, an early event in the GPCR signaling cascade.[5][6][7] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the extent of G-protein activation upon receptor stimulation by an agonist.[6][7] When an antagonist is introduced, it competes with the agonist for binding to the receptor, thereby inhibiting agonist-induced G-protein activation and subsequent [³⁵S]GTPγS binding.[1] This application note provides a detailed protocol for utilizing the GTPγS binding assay to determine the functional activity and potency of a novel NPFF1-R antagonist, designated as "Antagonist 1".
Principle of the Assay
The GTPγS binding assay capitalizes on the guanine nucleotide exchange that occurs on the Gα subunit following agonist-induced GPCR activation. In the resting state, the Gα subunit is bound to GDP. Upon agonist binding to the NPFF1-R, the receptor undergoes a conformational change that facilitates the release of GDP from the Gαi/o protein and the subsequent binding of GTP. The GTP-bound Gα subunit then dissociates from the Gβγ dimer to initiate downstream signaling.
This assay employs [³⁵S]GTPγS, a radiolabeled, non-hydrolyzable analog of GTP.[6][7] The inability of the Gα subunit's intrinsic GTPase activity to hydrolyze [³⁵S]GTPγS leads to its accumulation on the activated G-protein. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation. By measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding in the presence of varying concentrations of an antagonist, the potency (typically expressed as IC₅₀ or Kᵢ) of the antagonist can be determined.
Signaling Pathway and Experimental Workflow
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing human NPFF1-R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: Neuropeptide FF (NPFF).
-
Antagonist: Antagonist 1.
-
Guanine Nucleotide: Guanosine 5'-diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration Apparatus: Cell harvester and glass fiber filter mats (e.g., Whatman GF/C).
-
96-well Plates: Low-protein binding.
-
Scintillation Counter: For quantifying radioactivity.
Experimental Protocol
1. Membrane Preparation: a. Culture cells expressing NPFF1-R to confluency. b. Harvest cells and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer. d. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in assay buffer. f. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). g. Aliquot and store the membranes at -80°C until use.
2. Assay Procedure: a. Prepare serial dilutions of Antagonist 1 in assay buffer. b. In a 96-well plate, add the following in order: i. 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding). ii. 25 µL of various concentrations of Antagonist 1 or vehicle. iii. 25 µL of NPFF agonist at a concentration that elicits 80% of the maximal response (EC₈₀). iv. 50 µL of cell membranes (typically 5-20 µg of protein per well). v. 25 µL of GDP (final concentration of 10 µM is a good starting point for Gαi/o coupled receptors).[8] c. Pre-incubate the plate for 15-30 minutes at 30°C. d. Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration of 0.1-0.5 nM). e. Incubate the plate for 60 minutes at 30°C with gentle agitation. f. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. g. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). h. Dry the filter mats and place them in scintillation vials. i. Add 4-5 mL of scintillation cocktail to each vial. j. Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding (counts in the absence of unlabeled GTPγS).
-
Determine Percent Inhibition: Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of Antagonist 1 using the following formula: % Inhibition = 100 - [((Binding in presence of Antagonist 1 - Basal Binding) / (Agonist-stimulated Binding - Basal Binding)) x 100]
-
Generate Concentration-Response Curve: Plot the percent inhibition against the logarithm of the concentration of Antagonist 1.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response).
-
Calculate Kᵢ: Convert the IC₅₀ value to the antagonist dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([Agonist] / EC₅₀ of Agonist))
Representative Data
The following tables present example data for the characterization of Antagonist 1.
Table 1: Agonist (NPFF) Stimulation of [³⁵S]GTPγS Binding
| NPFF Concentration (nM) | [³⁵S]GTPγS Bound (CPM) | % Stimulation over Basal |
| 0 (Basal) | 1500 | 0 |
| 0.1 | 2250 | 25 |
| 1 | 4500 | 100 |
| 10 | 6000 | 150 |
| 100 | 6750 | 175 |
| 1000 | 6900 | 180 |
| Non-specific | 500 | - |
Table 2: Inhibition of NPFF-Stimulated [³⁵S]GTPγS Binding by Antagonist 1
| Antagonist 1 Conc. (nM) | [³⁵S]GTPγS Bound (CPM) | % Inhibition |
| 0 | 6000 | 0 |
| 0.1 | 5850 | 3.3 |
| 1 | 4800 | 26.7 |
| 10 | 3000 | 66.7 |
| 100 | 1800 | 93.3 |
| 1000 | 1550 | 98.9 |
Table 3: Summary of Functional Activity of Antagonist 1
| Parameter | Value |
| IC₅₀ | 7.5 nM |
| Kᵢ | 4.2 nM |
| Hill Slope | -1.05 |
Note: The data presented are for illustrative purposes only and may not represent actual experimental results.
Conclusion
The GTPγS binding assay is a powerful and direct method for assessing the functional activity of antagonists targeting Gαi/o-coupled receptors like NPFF1-R. The protocol outlined in this application note provides a comprehensive framework for determining the potency of novel antagonists and is a critical tool in the early stages of drug discovery and development for NPFF1-R-related pathologies. Careful optimization of assay conditions, particularly membrane concentration, GDP concentration, and incubation times, is crucial for obtaining robust and reproducible data.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Functional properties of Pfr(Tic)amide and BIBP3226 at human neuropeptide FF2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIBP3226 - Immunomart [immunomart.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing NPFF1-R Antagonist 1 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and intraperitoneal (IP) administration of NPFF1-R antagonist 1, a potent and selective antagonist for the Neuropeptide FF receptor 1. The protocols outlined below are intended to facilitate in vivo studies investigating the therapeutic potential of targeting the NPFF system.
Compound Information
This compound, with the CAS number 3057753-40-6 and a molecular weight of 560.77 g/mol , is a piperidine analogue that demonstrates a 15-fold selectivity for the NPFF1-R subtype over the NPFF2-R subtype.[1][2] Understanding its binding affinities and potential off-target effects is crucial for interpreting experimental outcomes.
| Receptor/Target | Kᵢ (nM) |
| NPFF1-R | 211 |
| NPFF2-R | 3270 |
| Delta Opioid Receptor (DOR) | 1540 ± 132 |
| Kappa Opioid Receptor (KOR) | 1390 ± 147 |
| Mu Opioid Receptor (MOR) | 3560 ± 364 |
Table 1: Binding affinities of this compound for NPFF and opioid receptors.[1]
Signaling Pathway of NPFF1-R
NPFF1-R is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[3] Upon activation by its endogenous ligand, Neuropeptide FF (NPFF), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA), ultimately modulating cellular responses.
Preparation Protocol for Intraperitoneal Injection
Due to the hydrophobic nature of this compound, a specific vehicle formulation is required to achieve a clear and stable solution suitable for in vivo administration. The following protocol is based on a commonly used vehicle for water-insoluble compounds.
3.1. Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for mice)[4]
-
Vortex mixer
-
Ultrasonic bath (optional)
3.2. Vehicle Formulation
The recommended vehicle for preparing this compound for intraperitoneal injection is a mixture of:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline/PBS | 45% |
Table 2: Recommended vehicle formulation for this compound.
3.3. Step-by-Step Preparation Procedure
This protocol provides instructions for preparing a 1 mL stock solution. Adjust volumes as needed for your experimental requirements.
-
Calculate the required amount of this compound. For a desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume), weigh out the appropriate amount of the antagonist powder.
-
Dissolve the antagonist in DMSO. In a sterile microcentrifuge tube, add 100 µL of DMSO to the weighed antagonist. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300. To the DMSO-antagonist solution, add 400 µL of PEG300. Vortex until the solution is homogeneous and clear.
-
Add Tween 80. Add 50 µL of Tween 80 to the mixture and vortex thoroughly to ensure complete mixing.
-
Add Saline/PBS. Slowly add 450 µL of sterile saline or PBS to the solution while vortexing. Continue to mix until a clear, uniform solution is obtained.
-
Final Inspection. Visually inspect the solution for any precipitation or phase separation. The final solution should be clear.
-
Storage. It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Refer to the manufacturer's instructions for long-term stability information.
Intraperitoneal Injection Protocol (Rodents)
The following is a general guideline for intraperitoneal injection in mice. All procedures should be performed in accordance with approved animal care and use protocols.
4.1. Animal Handling and Restraint
-
Properly restrain the mouse to expose the abdomen. For a one-person technique, the scruff of the neck can be held while securing the tail. For a two-person technique, one person can restrain the animal while the other performs the injection.
4.2. Injection Site
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
4.3. Injection Procedure
-
Draw the prepared this compound solution into a sterile syringe fitted with an appropriate gauge needle (25-27G for mice).[4]
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle at a 15-30 degree angle into the identified injection site.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, slowly and steadily depress the plunger to administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions following the injection.
| Species | Needle Gauge | Maximum Injection Volume |
| Mouse | 25-27 G | 10 mL/kg |
| Rat | 23-25 G | 10 mL/kg |
Table 3: Recommended needle gauge and maximum injection volumes for intraperitoneal injections in rodents.[4]
Experimental Workflow: Investigating the Effect of this compound on Opioid-Induced Hyperalgesia
This workflow describes a typical experiment to assess the ability of this compound to reverse opioid-induced hyperalgesia, a common side effect of chronic opioid use.
5.1. Protocol for Opioid-Induced Hyperalgesia Model
-
Animal Acclimation and Habituation: Acclimate mice to the housing facility for at least one week before the experiment. Habituate the animals to the testing apparatus (e.g., hot plate) for several days to reduce stress-induced analgesia.
-
Baseline Nociceptive Testing: On Day 0, measure the baseline nociceptive threshold of each mouse using a hot plate test. The latency to a nociceptive response (e.g., paw licking or jumping) is recorded.
-
Induction of Hyperalgesia: Administer morphine sulfate subcutaneously (s.c.) at a dose of 20 mg/kg daily for 4 consecutive days to induce hyperalgesia.[5]
-
Antagonist Administration: On the day of testing (e.g., Day 5), administer this compound intraperitoneally at the desired dose (e.g., 10 or 30 mg/kg).
-
Post-Treatment Nociceptive Testing: At a predetermined time after antagonist administration (e.g., 30 minutes), perform the hot plate test to measure the nociceptive threshold.
-
Data Analysis: Compare the latency to response between the vehicle-treated group and the antagonist-treated groups to determine if this compound reverses morphine-induced hyperalgesia.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and specific experimental parameters based on their own laboratory conditions and research objectives. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for NPFF1-R Antagonist 1 Administration in Chronic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neuropeptide FF receptor 1 (NPFF1-R) antagonists in preclinical chronic pain research. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds.
Introduction
The Neuropeptide FF (NPFF) system, including its receptors NPFF1-R and NPFF2-R, is recognized as an anti-opioid system that can modulate pain perception.[1] NPFF1-R, a G protein-coupled receptor (GPCR), is implicated in the development of opioid-induced hyperalgesia and tolerance, making its antagonism a promising strategy for improving the efficacy of opioid analgesics and for the development of novel non-opioid pain therapies.[2][3] This document outlines the administration of a representative NPFF1-R antagonist, referred to as "NPFF1-R antagonist 1," in established rodent models of chronic pain.
Mechanism of Action and Signaling Pathway
NPFF1-R is primarily coupled to inhibitory Gαi/o proteins.[4] Upon activation by its endogenous ligands (e.g., NPFF, NPAF, NPSF, NPVF), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, NPFF1-R antagonists prevent this signaling cascade, thereby modulating downstream cellular processes involved in pain transmission and sensitization.
Data Presentation: Efficacy of NPFF1-R Antagonists in Chronic Pain Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of NPFF1-R antagonists in various rodent models of chronic pain.
Table 1: Efficacy of NPFF1-R Antagonist 'Compound 56' in Mouse Pain Models [5]
| Pain Model | Administration Route | Dose (mg/kg) | Outcome Measure | Result |
| Tail-Flick (with Morphine) | Intraperitoneal (i.p.) | 10 | Latency to tail flick | Significant increase in analgesia compared to morphine alone |
| 30 | Dose-dependent increase in analgesia | |||
| Hot-Plate | Intraperitoneal (i.p.) | 10 | Latency to paw withdrawal | Analgesic effect observed |
| 20 | Dose-dependent increase in analgesia | |||
| 30 | Dose-dependent increase in analgesia | |||
| Hot-Plate (with Morphine) | Intraperitoneal (i.p.) | 10 | Latency to paw withdrawal | Significant increase in analgesia compared to morphine alone |
| 30 | Dose-dependent increase in analgesia |
Table 2: Efficacy of NPFF1-R Antagonist 'RF9' in Rodent Pain and Physiological Models
| Model | Animal | Administration Route | Dose | Outcome Measure | Result |
| Heroin-induced hyperalgesia | Rat | Co-injected with heroin | Not specified | Prevents hyperalgesia | Complete blockade of delayed and long-lasting hyperalgesia[1] |
| Heroin tolerance | Rat | Co-injected with heroin | Not specified | Prevents tolerance | Prevents the development of associated tolerance[1] |
| NPFF-induced hypothermia | Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Body temperature | Completely antagonized the hypothermia induced by NPFF[6] |
| Morphine-induced hypothermia | Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Body temperature | Reduced the hypothermia induced by morphine[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the evaluation of novel NPFF1-R antagonists.
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model mimics peripheral nerve damage and results in persistent pain behaviors.[7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane. Shave and sterilize the skin over the mid-thigh of the left hind limb.
-
Surgical Procedure:
-
Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the nerve and place four loose ligatures of 4-0 chromic gut suture around it, with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours. Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop.
-
Drug Administration:
-
On the day of behavioral testing, administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). Doses should be determined based on preliminary dose-response studies.
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Place the rat in a testing chamber with a mesh floor and allow it to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The 50% paw withdrawal threshold is then calculated.
-
Thermal Hyperalgesia (Plantar Test): Place the rat in a glass-floored chamber and allow it to acclimate. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle- and antagonist-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: Formalin Test of Inflammatory Pain in Mice
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute nociceptive and persistent inflammatory pain.[8]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Formalin solution (1-5% in saline)
-
This compound
-
Vehicle control
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Place the mice individually in transparent observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Observation: Immediately after the injection, return the mouse to the observation chamber and start the timer. Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-40 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Calculate the total time spent in nociceptive behaviors for each phase. Compare the results between the vehicle- and antagonist-treated groups using appropriate statistical methods.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an NPFF1-R antagonist in chronic pain studies.
References
- 1. scribd.com [scribd.com]
- 2. heal.nih.gov [heal.nih.gov]
- 3. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polar transmembrane interactions drive formation of ligand-specific and signal pathway-biased family B G protein-coupled receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Opioid Tolerance Using NPFF1-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NPFF1-R antagonist 1 (also known as compound 8b), a potent and selective antagonist for the Neuropeptide FF receptor 1, in the investigation of opioid tolerance. This document outlines the rationale, experimental protocols, and data interpretation for preclinical studies.
Introduction
Opioid tolerance, a significant limitation in long-term pain management, is characterized by a diminished analgesic response to a constant dose of an opioid. The Neuropeptide FF (NPFF) system, and specifically the NPFF1 receptor (NPFF1-R), has emerged as a key modulator of opioid activity, acting as an anti-opioid system. Antagonism of NPFF1-R presents a promising therapeutic strategy to prevent or reverse opioid tolerance, thereby enhancing the efficacy of opioid analgesics.[1]
This compound is a piperidine analogue with a 15-fold selectivity for the NPFF1-R subtype over the NPFF2-R subtype.[2] This selectivity makes it a valuable tool for dissecting the specific role of NPFF1-R in opioid tolerance.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor Target | Kᵢ (nM) | Reference |
| NPFF1-R | 211 | [2] |
| NPFF2-R | 3270 | [2] |
| Delta Opioid Receptor (DOR) | 1540 ± 132 | [2] |
| Kappa Opioid Receptor (KOR) | 1390 ± 147 | [2] |
| Mu Opioid Receptor (MOR) | 3560 ± 364 | [2] |
Table 2: Summary of Experimental Parameters for In Vivo Studies
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (250-300g) or Male C57BL/6 mice (20-25g) |
| Opioid | Morphine sulfate |
| This compound | Route: Intraperitoneal (i.p.) injection. Dose: Adapted from similar compounds (e.g., AC-263093 at 10 mg/kg).[3] A dose-response study is recommended. |
| Tolerance Induction | Rats: Continuous subcutaneous infusion of morphine (e.g., 17.52 mg/kg/day) for 7 days.[3] Mice: Twice daily subcutaneous injections of morphine (e.g., 10-20 mg/kg) for 5-7 days. |
| Behavioral Assays | Hot-Plate Test, Tail-Flick Test |
| Molecular Assays | Co-immunoprecipitation, Bioluminescence Resonance Energy Transfer (BRET) |
Experimental Protocols
Protocol 1: Induction of Morphine Tolerance in Rodents
Objective: To establish a state of opioid tolerance in rats or mice for subsequent testing of the NPFF1-R antagonist.
Materials:
-
Morphine sulfate
-
Saline solution (0.9% NaCl)
-
Osmotic minipumps (for rats)
-
Syringes and needles for injection
Procedure for Rats (Continuous Infusion):
-
Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant osmotic minipumps filled with morphine sulfate solution to deliver a continuous subcutaneous infusion (e.g., 17.52 mg/kg/day) for 7 days.[3]
-
A control group should be implanted with pumps containing saline.
-
Allow animals to recover from surgery before proceeding with behavioral testing.
Procedure for Mice (Repeated Injections):
-
Administer subcutaneous (s.c.) injections of morphine sulfate (e.g., 10-20 mg/kg) twice daily for 5-7 days.
-
A control group should receive saline injections on the same schedule.
Protocol 2: Assessment of Opioid Tolerance using the Hot-Plate Test
Objective: To measure the analgesic response to a thermal stimulus and quantify the development of tolerance.
Materials:
-
Hot-plate apparatus (calibrated to 52-55°C)
-
Animal enclosures for observation
Procedure:
-
Establish a baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45-60 seconds) must be set to prevent tissue damage.
-
On the test day, administer a challenge dose of morphine (e.g., 5 mg/kg, s.c.) to both the morphine-tolerant and saline-control groups.
-
To test the effect of the antagonist, administer this compound (e.g., 10 mg/kg, i.p.) 30-60 minutes prior to the morphine challenge.[3]
-
Measure the hot-plate latency at various time points after the morphine injection (e.g., 30, 60, 90 minutes).
-
A significant decrease in the latency period in the morphine-pretreated group compared to the saline group indicates tolerance. An increase in latency in the group receiving the NPFF1-R antagonist suggests a reversal or prevention of tolerance.
Protocol 3: Assessment of Opioid Tolerance using the Tail-Flick Test
Objective: To measure the analgesic response to a radiant heat stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Gently place the animal in a restrainer, allowing the tail to be exposed.
-
Focus the radiant heat source on the distal portion of the tail.
-
Measure the latency for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be implemented to avoid tissue injury.
-
Follow the same drug administration and testing schedule as described in Protocol 2.
-
Analyze the data similarly to the hot-plate test to assess the development and modulation of tolerance.
Protocol 4: Co-immunoprecipitation to Investigate NPFF1-R and Mu-Opioid Receptor (MOR) Interaction
Objective: To determine if NPFF1-R and MOR physically interact in brain tissue from opioid-tolerant and non-tolerant animals.
Materials:
-
Brain tissue (e.g., periaqueductal gray, rostral ventromedial medulla)
-
Lysis buffer (non-denaturing)
-
Antibodies specific to NPFF1-R and MOR
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Homogenize brain tissue from control and morphine-tolerant animals in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against MOR overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against NPFF1-R to detect its presence in the immunoprecipitated MOR complex. A reciprocal experiment immunoprecipitating with an NPFF1-R antibody and blotting for MOR should also be performed.
Protocol 5: Bioluminescence Resonance Energy Transfer (BRET) Assay for NPFF1-R and MOR Interaction in Live Cells
Objective: To monitor the proximity of NPFF1-R and MOR in living cells in response to opioid and antagonist treatment, suggesting receptor dimerization or complex formation.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vectors for NPFF1-R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and MOR fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine h)
-
Plate reader capable of measuring BRET
Procedure:
-
Co-transfect the mammalian cells with the NPFF1-R-Rluc and MOR-YFP expression vectors.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
24-48 hours post-transfection, treat the cells with vehicle, morphine, this compound, or a combination of morphine and the antagonist.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence signals at the emission wavelengths for the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon drug treatment indicates a closer proximity of the two receptors.
Mandatory Visualizations
Caption: Signaling pathways of opioid and NPFF systems in opioid tolerance.
References
Application Notes and Protocols: NPFF1-R Antagonist 1 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) and its receptors, particularly the NPFF1 receptor (NPFF1-R), are increasingly recognized for their role in modulating cardiovascular function. NPFF1-R, a G protein-coupled receptor, is implicated in the central and peripheral regulation of blood pressure and heart rate. Antagonists of this receptor are valuable tools for elucidating the physiological roles of the NPFF system and hold potential as therapeutic agents for cardiovascular disorders. This document provides detailed application notes and experimental protocols for the use of NPFF1-R antagonists in cardiovascular research, with a focus on the selective antagonist RF9.
Data Presentation
The following tables summarize the quantitative effects of NPFF receptor modulation on cardiovascular parameters in rodents.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of NPFF and the NPFF1-R Antagonist RF9 on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats.
| Treatment Group | Peak Change in MAP (mmHg) | Peak Change in HR (beats/min) |
| Saline (i.c.v.) | No significant change | No significant change |
| NPFF (10 µg, i.c.v.) | +25 ± 3 | +60 ± 10 |
| RF9 (10 µg, i.c.v.) | No significant change | No significant change |
| NPFF (10 µg) + RF9 (10 µg) (i.c.v.) | No significant change | No significant change |
*Data are presented as mean ± SEM. *P < 0.05 compared with saline control.[1] Source: Adapted from Simonin et al., 2006.[1]
Table 2: Dose-Dependent Effects of Intrathecal (i.t.) NPFF Agonists on Mean Arterial Pressure (MAP) and Heart Rate (HR) and Antagonism by RF9 in Anesthetized Rats.
| Agonist (i.t.) | Dose (nmol) | Change in MAP (mmHg) | Change in HR (beats/min) |
| NPFF | 5 | +8 ± 2 | +15 ± 5 |
| 10 | +15 ± 3 | +30 ± 7 | |
| 20 | +22 ± 4 | +55 ± 8 | |
| 40 | +28 ± 5 | +70 ± 10 | |
| NPVF (NPFF1-R selective) | 20 | +20 ± 3 | +50 ± 7 |
| dNPA (NPFF2-R selective) | 20 | +18 ± 4 | +45 ± 6 |
| NPFF (20 nmol) + RF9 (20 nmol) | - | Significantly reduced pressor and tachycardic responses | Significantly reduced pressor and tachycardic responses |
*Data are presented as mean ± SEM. *P < 0.05 compared with vehicle control.[2] Source: Adapted from Fang et al., 2010.[2]
Signaling Pathway
NPFF1-R is primarily coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. There is also evidence suggesting that NPFF receptors can influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Caption: NPFF1-R Signaling Pathway.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring in Anesthetized Rats Following Intracerebroventricular (i.c.v.) Injection of an NPFF1-R Antagonist
This protocol details the procedure for assessing the central cardiovascular effects of an NPFF1-R antagonist.
Materials:
-
Male Wistar rats (250-300 g)
-
Urethane (anesthetic)
-
NPFF1-R antagonist (e.g., RF9)
-
NPFF agonist
-
Sterile saline solution (0.9%)
-
Stereotaxic apparatus
-
Cannulas for i.c.v. injection (26-gauge)
-
Polyethylene tubing (PE-50)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2 g/kg, intraperitoneally).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle. Coordinates for the lateral ventricle are typically 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface.
-
-
Cardiovascular Monitoring Setup:
-
Cannulate the femoral artery with PE-50 tubing filled with heparinized saline.
-
Connect the arterial cannula to a pressure transducer to continuously record blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes before drug administration.
-
-
Drug Administration (i.c.v.):
-
Dissolve the NPFF1-R antagonist (e.g., RF9, 10 µg) and NPFF agonist (10 µg) in sterile saline.
-
For the antagonist group, slowly inject the antagonist solution into the lateral ventricle over 1 minute.
-
For the co-administration group, inject the NPFF agonist 5 minutes after the antagonist.
-
For the agonist-only group, inject the NPFF agonist solution.
-
For the control group, inject an equivalent volume of sterile saline.
-
-
Data Acquisition and Analysis:
-
Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 60 minutes post-injection.
-
Analyze the data to determine the peak change in MAP and HR from baseline for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Caption: Workflow for i.c.v. Injection and Cardiovascular Monitoring.
Protocol 2: In Vivo Cardiovascular Monitoring in Anesthetized Rats Following Intravenous (i.v.) Injection of an NPFF1-R Antagonist
This protocol is designed to assess the peripheral cardiovascular effects of an NPFF1-R antagonist.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneally)
-
NPFF1-R antagonist
-
NPFF agonist
-
Sterile saline solution (0.9%)
-
Catheters for i.v. injection (e.g., into the jugular vein)
-
Polyethylene tubing (PE-50)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal and Surgical Preparation:
-
Anesthetize the rat.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery with PE-50 tubing for blood pressure measurement.
-
-
Cardiovascular Monitoring:
-
Connect the arterial catheter to a pressure transducer.
-
Allow for a 30-minute stabilization period after surgery.
-
-
Drug Administration (i.v.):
-
Prepare solutions of the NPFF1-R antagonist and agonist in sterile saline.
-
Administer the antagonist or saline control via the jugular vein cannula.
-
After a short interval (e.g., 5 minutes), administer the NPFF agonist.
-
-
Data Collection and Analysis:
-
Record MAP and HR continuously before, during, and after drug administration for at least 30 minutes.
-
Calculate the changes in cardiovascular parameters from the pre-injection baseline.
-
Use appropriate statistical methods to compare treatment groups.
-
Conclusion
The provided data and protocols offer a framework for investigating the role of the NPFF1 receptor in cardiovascular regulation. The use of selective antagonists like RF9 is crucial for dissecting the specific contributions of this receptor subtype. These experimental approaches can be adapted to explore the therapeutic potential of NPFF1-R modulation in various cardiovascular disease models. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.
References
- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pressor and tachycardic responses to intrathecal administration of neuropeptide FF in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Characterization of NPFF1-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF receptor 1 (NPFF1-R), a G protein-coupled receptor (GPCR), is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1][2][3] Consequently, the identification and characterization of selective NPFF1-R antagonists are of significant interest for therapeutic development. This document provides detailed protocols and application notes for the in vitro characterization of "NPFF1-R antagonist 1," a selective antagonist for NPFF1-R.
"this compound" (also referred to as compound 8b) is a piperidine analog that demonstrates a 15-fold selectivity for NPFF1-R over the related NPFF2-R.[4] Its in vitro characterization is crucial to determine its potency, selectivity, and mechanism of action. The following sections detail the experimental procedures for radioligand binding assays and functional cAMP assays to fully assess the antagonist's profile.
Data Presentation
Table 1: Binding Affinity of this compound
This table summarizes the binding affinity (Ki) of this compound for the human NPFF1 and NPFF2 receptors, as well as its off-target binding profile at various opioid receptors.
| Receptor | Ki (nM) | Selectivity (NPFF2/NPFF1) |
| NPFF1-R | 211 | 15-fold |
| NPFF2-R | 3270 | |
| Delta Opioid Receptor (DOR) | 1540 ± 132 | |
| Kappa Opioid Receptor (KOR) | 1390 ± 147 | |
| Mu Opioid Receptor (MOR) | 3560 ± 364 |
Data sourced from TargetMol.[4]
Table 2: Functional Activity of this compound
This table will summarize the functional potency of this compound in a cAMP functional assay. The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is a key measure of its functional activity.
| Assay Parameter | Value |
| Agonist Used | NPFF |
| Effect of Antagonist 1 | Dose-dependently reverses NPFF-induced inhibition of forskolin-stimulated cAMP accumulation |
| IC50 (nM) | Data not available for this compound. A representative IC50 for a selective NPFF1-R antagonist would be in the low nanomolar to micromolar range. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of the antagonist for NPFF1-R.
Materials:
-
HEK293 cells stably expressing human NPFF1-R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [125I]-YVP, a known high-affinity NPFF receptor ligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of unlabeled NPFF)
-
96-well plates
-
Scintillation counter and cocktails
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNPFF1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and a range of concentrations of this compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled NPFF.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol assesses the functional antagonist activity of the compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human NPFF1-R.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
Forskolin (an adenylate cyclase activator).
-
NPFF (a NPFF1-R agonist).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1-hNPFF1R cells to confluency.
-
Harvest and resuspend the cells in assay buffer.
-
Plate the cells in a 384-well plate at a predetermined optimal density and incubate.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the appropriate wells of the cell plate.
-
Incubate for a short period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of NPFF agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.
-
Add the NPFF/forskolin solution to the wells.
-
Incubate for a specified time at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection reaction to occur.
-
-
Measurement and Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a dose-response curve by plotting the signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Visualizations
Caption: NPFF1-R Signaling Pathway and Antagonist Action.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF receptor 1 - Wikipedia [en.wikipedia.org]
- 4. NPFF1-R antagonist 1_TargetMol [targetmol.com]
Application Notes and Protocols for Studying NPFF1-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide FF receptor 1 (NPFF1-R), also known as GPR147, is a G protein-coupled receptor (GPCR) that, along with its endogenous ligands from the RF-amide peptide family, plays a significant role in a variety of physiological processes. These include pain modulation, opioid system regulation, cardiovascular function, and feeding behavior.[1] The development of selective antagonists for NPFF1-R is a promising avenue for therapeutic intervention in conditions such as chronic pain and opioid dependence.
"NPFF1-R antagonist 1" is a piperidine analogue that acts as a potent and selective antagonist for the NPFF1 receptor.[2][3] Understanding its pharmacological profile requires robust and reproducible in vitro assays. This document provides detailed application notes and protocols for the selection of appropriate cell lines and the characterization of "this compound" and other potential modulators of NPFF1-R.
Principle of Cell Line Selection
The choice of a cellular model is critical for the successful pharmacological characterization of a GPCR antagonist. The ideal cell line should provide a sufficient receptor expression level to generate a robust and reproducible signal window for the intended assay. Two main types of cell lines are considered for this purpose:
-
Recombinant Cell Lines: These are cells, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to overexpress the target receptor (in this case, human NPFF1-R). This approach typically yields high receptor expression, leading to a strong and reliable signal in functional assays. Several vendors offer ready-to-use recombinant cell lines validated for specific assay formats.[4][5][6]
-
Endogenous Cell Lines: These are cell lines that naturally express the receptor of interest. While often providing a more physiologically relevant context, the receptor expression levels can be lower and more variable than in recombinant systems. The human neuroblastoma cell line SH-SY5Y is a potential candidate for studying neuronal GPCRs due to its human origin and ability to differentiate into a neuronal phenotype.[7][8] However, the specific expression level and functional coupling of NPFF1-R in SH-SY5Y cells should be carefully validated.
Signaling Pathway of NPFF1-R
NPFF1-R primarily couples to the Gi/o family of G proteins.[1][9] Upon agonist binding, the activated Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] Therefore, the most direct functional readout for NPFF1-R activation is the measurement of cAMP levels.
While the primary signaling pathway is through Gi/o, it is possible to elicit a calcium mobilization signal from Gi-coupled receptors by co-expressing a "promiscuous" G protein, such as Gαqi5. This chimeric G protein can redirect the signal from the Gi-coupled receptor to the Gq pathway, which activates phospholipase C and leads to an increase in intracellular calcium.[10][11][12] This technique allows for the use of calcium mobilization assays, which are often preferred for high-throughput screening due to their large signal window and robust nature.
Figure 1: NPFF1-R Signaling Pathway.
Recommended Cell Lines
| Cell Line | Type | Expression | Recommended Assays | Notes |
| CHO-K1 | Recombinant | Human NPFF1-R | cAMP, Radioligand Binding, Calcium Mobilization (with Gαqi5) | Commercially available and validated for cAMP assays.[4][5] Provides a robust and reproducible system for compound screening and characterization. |
| HEK293 | Recombinant | Human NPFF1-R | cAMP, Radioligand Binding, Calcium Mobilization (with Gαqi5) | A commonly used host for recombinant GPCR expression, suitable for various functional assays.[3][13][14] |
| SH-SY5Y | Endogenous | Human NPFF1-R (potential) | cAMP, Calcium Mobilization | A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.[7][15] NPFF1-R expression and functional coupling should be confirmed before use. |
Quantitative Data for this compound
| Parameter | Value | Assay | Cell Line | Reference |
| Ki | 211 nM | Radioligand Binding | Recombinant | [1][2][16] |
| Functional Activity | Reverses NPFF-induced inhibition of forskolin-stimulated cAMP accumulation | cAMP Assay | Recombinant | [1][2] |
Experimental Protocols
Experimental Workflow
The following diagram illustrates a typical workflow for selecting a cell line and characterizing an NPFF1-R antagonist.
Figure 2: Cell line selection and antagonist characterization workflow.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the ability of "this compound" to reverse the agonist-induced inhibition of cAMP production in CHO-K1 cells recombinantly expressing human NPFF1-R.
Materials:
-
CHO-K1 cells stably expressing human NPFF1-R (e.g., from Revvity, cAMPZen™)[4]
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
NPFF agonist (e.g., NPFF or a selective NPFF1-R agonist like NPVF)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™ cAMP Assay)
-
White opaque 96-well or 384-well microplates
-
Plate reader compatible with the chosen cAMP detection technology
Procedure:
-
Cell Culture and Plating:
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
Remove the culture medium from the cell plate and add the antagonist dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of the NPFF agonist at a concentration that gives approximately 80% of its maximal effect (EC80) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM). The optimal forskolin concentration should be determined empirically.
-
Add the agonist/forskolin solution to the wells containing the antagonist.
-
Incubate for 30 minutes at room temperature.[18]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of "this compound".
-
Protocol 2: Calcium Mobilization Assay
This protocol is for measuring NPFF1-R activity in HEK293 cells co-expressing the receptor and a promiscuous G protein (Gαqi5) to enable a calcium response.
Materials:
-
HEK293 cells
-
Transient transfection reagents
-
Expression plasmids for human NPFF1-R and Gαqi5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
NPFF agonist
-
This compound
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the NPFF1-R and Gαqi5 expression plasmids using a suitable transfection reagent.
-
Seed the transfected cells into black-walled, clear-bottom microplates and incubate for 24-48 hours.
-
-
Dye Loading:
-
Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Add serial dilutions of "this compound" to the wells and incubate for a short period (e.g., 1-5 minutes).
-
Add a solution of the NPFF agonist (at its EC80 concentration) to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine its IC50 value.
-
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of "this compound" using cell membranes from CHO-K1 cells expressing human NPFF1-R.
Materials:
-
CHO-K1-hNPFF1-R cell membranes
-
Radioligand selective for NPFF1-R (e.g., [125I]YVP or [3H]-NPVF)[20][21][22]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled NPFF)
-
Glass fiber filter plates
-
Filtration apparatus
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and serial dilutions of "this compound".
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled NPFF).
-
-
Incubation:
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature to reach equilibrium.[23]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The selection of an appropriate cell line and the use of optimized assay protocols are fundamental for the accurate pharmacological characterization of NPFF1-R antagonists. Recombinant cell lines, such as CHO-K1 or HEK293 expressing human NPFF1-R, offer a robust platform for conducting cAMP, calcium mobilization, and radioligand binding assays. The protocols provided herein serve as a comprehensive guide for researchers to elucidate the mechanism of action and determine the potency of "this compound" and other novel modulators of the NPFF1 receptor, thereby facilitating the discovery and development of new therapeutics.
References
- 1. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 2. Anti-opioid activities of NPFF1 receptors in a SH-SY5Y model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMPZen Frozen Human Neuropeptide FF Receptor 1 (NPFF1) Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities [mdpi.com]
- 9. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of the SH-SY5Y cell line as an in vitro model for potency testing of a neuropeptide-expressing AAV vector [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. innoprot.com [innoprot.com]
- 18. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular calcium mobilization triggered by a glutamate receptor in rat cultured hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of two novel tritiated radioligands for labelling Neuropeptide FF (NPFF(1) and NPFF(2)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Immunohistochemical Localization of NPFF1 Receptor
These application notes provide a detailed guide for the immunohistochemical (IHC) localization of the Neuropeptide FF receptor 1 (NPFF1), a G protein-coupled receptor implicated in pain modulation, cardiovascular regulation, and stress response.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Introduction to NPFF1 Receptor
Neuropeptide FF receptor 1 (NPFF1), also known as GPR147, is a member of the RFamide peptide receptor family.[3][4][5] It is activated by the neuropeptides NPAF (A-18-F-amide) and NPFF (F-8-F-amide), which are known as morphine-modulating peptides.[5][6] The NPFF1 receptor is primarily coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylate cyclase activity.[7][8] It can also associate with G proteins that activate the phosphatidylinositol-calcium second messenger system.[5][6] Understanding the precise cellular and tissue distribution of the NPFF1 receptor is crucial for elucidating its physiological roles and for the development of targeted therapeutics.
Data Presentation: Quantitative Localization of NPFF1 Receptor
The following tables summarize quantitative data on the distribution of the NPFF1 receptor in the central nervous system of various species, primarily derived from autoradiography studies. This data provides a valuable reference for expected localization patterns in immunohistochemical experiments.
Table 1: Regional Distribution of NPFF1 Receptor in the Rat Brain
| Brain Region | Receptor Density | Reference |
| Septal Areas | Detected | [9] |
| Thalamic Areas | Detected | [9] |
| Hypothalamic Areas | Detected | [9][10] |
| Presubiculum | High | [11] |
| Parafascicular Thalamic Nucleus | High | [11] |
| Gracile Nucleus | High | [11] |
| Spinal Trigeminal Tract Nucleus | High | [11] |
| Spinal Cord | Absent | [9] |
| Cerebellum | Virtually No Labeling | [11] |
Table 2: Comparative Density of NPFF1 Receptor Across Species
| Species | Relative NPFF1 Density | Reference |
| Rat | Low | [10] |
| Mouse | Low | [10] |
| Octodon degus | Moderate | [10] |
| Rabbit | Moderate | [10] |
| Marmoset Monkey | Moderate | [10] |
| Guinea Pig | Relatively High | [10] |
Signaling Pathways of NPFF1 Receptor
The NPFF1 receptor is a versatile signaling molecule. The primary signaling cascade involves the inhibition of cAMP production, though other pathways are also implicated.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical localization of the NPFF1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow
The overall workflow for NPFF1 receptor immunohistochemistry involves tissue preparation, antigen retrieval, antibody incubation, signal detection, and analysis.
Materials and Reagents
-
Primary Antibody: A validated anti-NPFF1 receptor antibody (e.g., from Novus Biologicals, OriGene Technologies).[3][4][12] The optimal dilution should be determined empirically.
-
Secondary Antibody: Biotinylated or HRP-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Dehydration Reagents: Graded ethanol series (50%, 70%, 80%, 95%, 100%).[13]
-
Clearing Agent: Xylene or a xylene substitute.[13]
-
Embedding Medium: Paraffin wax.
-
Antigen Retrieval Solution: 10mM Sodium Citrate buffer, pH 6.0.[14][15]
-
Blocking Solution: 10% normal serum from the same species as the secondary antibody in PBS.[14]
-
Wash Buffer: PBS or Tris-Buffered Saline (TBS).
-
Detection System: Avidin-Biotin Complex (ABC) kit and 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
Protocol
1. Tissue Preparation and Fixation [16][17]
- Immediately following excision, fix the tissue in 4% PFA for 12-24 hours at 4°C. The tissue thickness should ideally be between 2-5 mm.
- Dehydrate the fixed tissue by sequential immersion in graded ethanol solutions (e.g., 70%, 95%, 100%) for 1-2 hours each.
- Clear the tissue in xylene (two changes, 1 hour each).
- Infiltrate the tissue with molten paraffin wax at 60°C (two changes, 1-2 hours each) and embed to create a paraffin block.
2. Sectioning and Mounting
- Cut 5-15 µm thick sections from the paraffin block using a microtome.
- Float the sections in a warm water bath and mount them onto positively charged glass slides.
- Dry the slides overnight at room temperature or for 1 hour at 60°C.
3. Deparaffinization and Rehydration [13][14]
- Immerse the slides in xylene (two changes, 5 minutes each).
- Rehydrate the sections by immersing them in a descending series of ethanol concentrations (100%, 95%, 70%, 50%) for 3-5 minutes each.
- Rinse the slides in distilled water for 5 minutes.
- Immerse the slides in 10mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a microwave oven or water bath to just below boiling (95-100°C) for 10-20 minutes.
- Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
- Rinse the slides with wash buffer (3 x 5 minutes).
5. Immunohistochemical Staining [14][18]
- Blocking Endogenous Peroxidase (if using HRP-conjugate): Incubate sections in 0.3% hydrogen peroxide in methanol for 10-30 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
- Blocking Non-Specific Binding: Incubate the sections with 10% normal serum blocking solution for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the anti-NPFF1 receptor primary antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
- Washing: Wash the slides with wash buffer (3 x 5 minutes).
- Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.
- Washing: Wash the slides with wash buffer (3 x 5 minutes).
- Signal Amplification (if using ABC kit): Incubate the sections with the prepared ABC reagent for 30-60 minutes at room temperature.
- Washing: Wash the slides with wash buffer (3 x 5 minutes).
- Chromogenic Detection: Incubate the sections with the DAB substrate solution until the desired brown staining intensity is reached (monitor under a microscope).
- Stopping the Reaction: Rinse the slides with distilled water to stop the color development.
6. Counterstaining, Dehydration, and Mounting [18]
- Counterstain the sections with hematoxylin for 30-60 seconds.
- "Blue" the hematoxylin by rinsing in running tap water.
- Dehydrate the sections through an ascending series of ethanol concentrations (70%, 95%, 100%) and clear in xylene.
- Mount a coverslip onto the slide using a permanent mounting medium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize heating time and temperature for antigen retrieval. | |
| Incorrect antibody storage | Ensure antibodies are stored according to manufacturer's instructions. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure adequate blocking with hydrogen peroxide. | |
| Over-development of DAB | Reduce DAB incubation time. | |
| Weak Staining | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient antigen retrieval | Increase heating time or use a different retrieval buffer. | |
| Tissue over-fixation | Reduce fixation time for future experiments. |
For further inquiries or technical support, please refer to the specific antibody and reagent datasheets provided by the manufacturers.
References
- 1. genecards.org [genecards.org]
- 2. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Neuropeptide FF R1/NPFFR1 Antibody - BSA Free (NLS1903): Novus Biologicals [novusbio.com]
- 4. Neuropeptide FF R1/NPFFR1 Antibody (NLS1905): Novus Biologicals [novusbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed distribution of neuropeptide FF receptors (NPFF1 and NPFF2) in the rat, mouse, octodon, rabbit, guinea pig, and marmoset monkey brains: a comparative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide FF receptors in rat brain: a quantitative light-microscopic autoradiographic study using [125I][D.Tyr1, (NMe)Phe3]NPFF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sysy.com [sysy.com]
- 17. biocompare.com [biocompare.com]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Determination of NPFF1-R Antagonist Affinity using a Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the binding affinity of a test compound, "NPFF1-R antagonist 1," for the Neuropeptide FF Receptor 1 (NPFF1-R). NPFF1-R is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain modulation and the regulation of the opioid system.[1][2][3] The assay described is a competitive radioligand binding assay, a robust method considered the gold standard for quantifying ligand-receptor interactions.[4][5] This protocol outlines the necessary reagents, step-by-step procedures for membrane preparation and the binding assay, and the principles of data analysis to calculate the inhibitor constant (Ki).
Principle of the Assay
A competitive radioligand binding assay is used to determine the affinity of an unlabeled test compound (the antagonist) for a specific receptor.[5][6][7] The assay relies on the competition between a fixed concentration of a radiolabeled ligand (the "tracer") and varying concentrations of the unlabeled test compound for binding to the receptor. In this protocol, membranes from cells expressing human NPFF1-R are incubated with a selective, high-affinity radioligand, [¹²⁵I]YVP.[8] As the concentration of "this compound" increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value is then used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[9]
NPFF1 Receptor Signaling Pathway
NPFF1-R is primarily coupled to inhibitory G proteins (Gαi/o).[10][11] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] An antagonist, such as this compound, prevents this cascade by blocking the agonist from binding to the receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of the selected radioligand and "this compound" for the human NPFF1 and NPFF2 receptors. The data highlights the selectivity of the antagonist.
| Ligand | Receptor | Parameter | Value (nM) |
| [¹²⁵I]YVP | hNPFF1-R | Kd | 0.18[8] |
| This compound | hNPFF1-R | Ki | 211[12][13] |
| This compound | hNPFF2-R | Ki | 3270[12][13] |
-
Kd (Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.
-
Ki (Inhibitor Constant): A measure of the antagonist's affinity for the receptor. A lower Ki indicates a more potent antagonist.
Experimental Protocols
This section provides a detailed methodology for performing the competitive radioligand binding assay.
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human NPFF1 receptor (hNPFF1-R).
-
Radioligand: [¹²⁵I]YVPNLPQRF-NH₂ ([¹²⁵I]YVP), a selective NPFF1-R ligand.[8]
-
Test Compound: this compound.
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 1 µM) of a non-radiolabeled NPFF1-R agonist or antagonist (e.g., unlabeled NPFF or RF9).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, single and multichannel pipettes, cell harvester with GF/C filter mats, scintillation counter, and scintillation fluid (or Melt-On Scintillator Sheets).
-
Culture cells expressing hNPFF1-R to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
Prepare Reagents: Thaw membrane aliquots on ice. Prepare serial dilutions of "this compound" in binding buffer (typically 11 concentrations covering a 5-log unit range). Prepare working solutions of the radioligand ([¹²⁵I]YVP) at a concentration close to its Kd (e.g., 0.2 nM).
-
Plate Setup: The assay is performed in a 96-well plate in triplicate for each condition.
-
Total Binding (TB): Wells containing membranes, radioligand, and binding buffer only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM RF9).
-
Antagonist Competition: Wells containing membranes, radioligand, and one of the serial dilutions of "this compound".
-
-
Assay Incubation:
-
To each well, add the components in the following order, for a final volume of 250 µL:
-
50 µL of Binding Buffer (for TB wells), NSB agent (for NSB wells), or "this compound" dilution.
-
50 µL of [¹²⁵I]YVP radioligand solution.
-
150 µL of the diluted membrane preparation (e.g., 50-100 µg protein/well).[9]
-
-
Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach binding equilibrium.[9]
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Counting:
-
Dry the filter mats completely.
-
Add scintillation cocktail or use melt-on scintillator sheets.
-
Measure the radioactivity trapped on the filters using a scintillation counter. The output will be in Counts Per Minute (CPM).
-
-
Calculate Specific Binding: For each data point, calculate the specific binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the antagonist concentration.
-
Determine IC₅₀: Use a non-linear regression curve-fitting program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NPFF1-R antagonist 1_TargetMol [targetmol.com]
Application Notes: Behavioral Effects of NPFF1-R Antagonists in Mice
Introduction
The Neuropeptide FF (NPFF) system, comprising the peptides NPFF and Neuropeptide AF (NPAF), and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, is a significant modulator of various physiological processes.[1][2] The NPFF1 receptor (NPFF1-R), in particular, has emerged as a promising therapeutic target. It is implicated in pain modulation, opioid responses, stress, and anxiety.[3][4] Antagonists of the NPFF1-R are being investigated for their potential to enhance opioid analgesia while mitigating side effects like tolerance and dependence, and for their potential anxiolytic properties.[1][5][6] These application notes provide an overview of the behavioral effects of NPFF1-R antagonists in mice, with detailed protocols for key behavioral assays.
NPFF1 Receptor Signaling Pathway
The NPFF1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[7][8] Upon binding of the endogenous ligand NPFF, the receptor activates this pathway, leading to the inhibition of adenylate cyclase (AC). This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a critical second messenger. NPFF1-R antagonists work by binding to the receptor and preventing the endogenous ligand from activating this signaling cascade.[3]
Caption: NPFF1-R signaling pathway and antagonist inhibition.
Behavioral Assays for NPFF1-R Antagonist Effects
The functional consequences of NPFF1-R antagonism in vivo are assessed using a battery of behavioral tests in mice. These assays are designed to evaluate anxiety, pain perception, and interactions with the opioid system.
Anxiety-Related Behaviors
NPFF1-R antagonists have been shown to possess anxiolytic (anxiety-reducing) properties.[4] The most common assay to evaluate these effects is the Elevated Plus Maze (EPM).
Data Summary: Effects of NPFF1-R Antagonists on Anxiety
| Antagonist | Dose / Administration | Mouse Model | Behavioral Test | Key Finding | Reference |
| GJ14 | Chronic Infusion (i.c.v.) | C57BL/6J Mice | Elevated Plus Maze | Produced anxiolytic-like behavior. | [4] |
| RF9 | 5, 10 nmol (i.c.v.) | Rats | Elevated Plus Maze | Reversed anxiety-like effects of amphetamine withdrawal. | [9] |
| AC-263093 (NPFFR2 Agonist) | 30 mg/kg (i.p.) | Mice | Elevated Plus Maze | Induced anxiogenic effects, suggesting opposing roles for NPFFR1 and NPFFR2. | [10] |
Experimental Protocol: Elevated Plus Maze (EPM) Test
This test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
I. Materials
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software for automated scoring.
-
NPFF1-R antagonist (e.g., GJ14) and vehicle solution.
-
Standard mouse cages.
II. Procedure
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit (e.g., 20-30 lux).
-
Drug Administration: Administer the NPFF1-R antagonist or vehicle at the predetermined dose and route (e.g., intraperitoneal, i.p., or intracerebroventricular, i.c.v.) at a specified time before the test (e.g., 30 minutes for i.p.).
-
Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Immediately start the video recording and allow the mouse to explore the maze for 5 minutes. The experimenter should leave the room during this period.
-
Test Termination: After 5 minutes, gently return the mouse to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.
III. Data Analysis
-
Time spent in the open arms (s).
-
Time spent in the closed arms (s).
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
Calculate the percentage of time spent in the open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms compared to the vehicle-treated group.
Caption: Experimental workflow for the Elevated Plus Maze test.
Pain and Analgesia
The NPFF system is a known modulator of pain and opioid analgesia.[11] NPFF1-R antagonists have been shown to enhance the analgesic effects of opioids and, in some cases, produce analgesia on their own.[5] Common tests include the tail-flick and hot-plate assays, which measure spinal reflexes and supraspinal responses to thermal pain, respectively.
Data Summary: Effects of NPFF1-R Antagonists on Nociception
| Antagonist | Dose / Administration | Mouse Model | Behavioral Test | Key Finding | Reference |
| Compound 56 | 10, 30 mg/kg (i.p.) | Mice | Tail-Flick Test | No effect alone; significantly increased morphine-induced antinociception. | [5] |
| Compound 56 | 10, 20, 30 mg/kg (i.p.) | Mice | Hot-Plate Test | Produced analgesia when administered alone. | [5] |
| RF9 | 15 nmol (i.c.v.) | Mice | Tail-Flick Test | Blocked the anti-opioid effects of NPFF on endomorphin-1 analgesia. | [11] |
| BIBP-3226 | N/A | Mice | Tail-Flick Test | Enhanced the analgesia produced by morphine. | [5] |
Experimental Protocol: Tail-Flick Test
This assay measures the latency of a mouse to move its tail away from a noxious thermal stimulus. It is primarily a measure of spinal nociceptive reflexes.
I. Materials
-
Tail-flick analgesia meter with a radiant heat source.
-
Mouse restrainers.
-
NPFF1-R antagonist (e.g., Compound 56), opioid (e.g., morphine), and vehicle solutions.
-
Timer.
II. Procedure
-
Acclimatization: Acclimate mice to the testing room and handling for several days prior to the experiment.
-
Baseline Latency: Gently place the mouse in a restrainer. Position the radiant heat source approximately 2-3 cm from the tip of the tail.
-
Measure the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. Take 2-3 baseline readings, separated by at least 5 minutes.
-
Cut-off Time: A maximum cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage. If the mouse does not respond by this time, the heat source is turned off, and the maximum latency is recorded.
-
Drug Administration: Administer the NPFF1-R antagonist (or vehicle) followed by morphine (or saline) at specified pre-treatment times.
-
Post-Treatment Latency: Measure the tail-flick latency at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each mouse at each time point: %MPE = ((Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) * 100.
-
Compare the %MPE between treatment groups (e.g., Vehicle + Morphine vs. Antagonist + Morphine) using appropriate statistical tests (e.g., two-way ANOVA).
-
Caption: Experimental workflow for the Tail-Flick test.
Opioid and Nicotine Withdrawal
A key therapeutic application for NPFF1-R antagonists is the attenuation of withdrawal symptoms from drugs of abuse, such as opioids and nicotine.[1][6] The NPFF system is believed to be part of an anti-opioid system that contributes to tolerance and dependence.[12]
Data Summary: Effects of NPFF1-R Antagonists on Drug Withdrawal
| Antagonist | Dose / Administration | Animal Model | Withdrawal Model | Key Finding | Reference |
| AC-262620 | 10 mg/kg (i.p.) | Rats | Naloxone-precipitated morphine withdrawal | Significantly reduced the number of somatic withdrawal signs. | [6] |
| AC-262620 | 10 mg/kg (i.p.) | Rats | Spontaneous morphine withdrawal | Significantly reduced spontaneous withdrawal signs. | [6] |
| AC-262620 | 10 mg/kg (i.p.) | Rats | Mecamylamine-precipitated nicotine withdrawal | Significantly reduced somatic withdrawal signs. | [6] |
| RF9 | Co-injected with heroin | Rats | Heroin-induced tolerance and hyperalgesia | Prevented the development of tolerance and opioid-induced hyperalgesia. | [12] |
Experimental Protocol: Naloxone-Precipitated Morphine Withdrawal
This model induces a rapid and robust withdrawal syndrome in opioid-dependent animals by administering an opioid receptor antagonist like naloxone.
I. Materials
-
Morphine sulfate.
-
Osmotic minipumps for chronic infusion.
-
NPFF1-R antagonist (e.g., AC-262620) and vehicle.
-
Naloxone hydrochloride.
-
Transparent observation chambers.
-
Checklist for somatic withdrawal signs (e.g., wet dog shakes, jumping, teeth chattering, ptosis, diarrhea).
II. Procedure
-
Induction of Dependence: Anesthetize mice and surgically implant osmotic minipumps subcutaneously to deliver a continuous infusion of morphine (or saline for control) for several days (e.g., 7 days).
-
Recovery: Allow mice to recover from surgery.
-
Antagonist Pre-treatment: On the test day, administer the NPFF1-R antagonist or vehicle.
-
Precipitate Withdrawal: After the appropriate pre-treatment time, administer naloxone (e.g., 1 mg/kg, s.c.) to precipitate withdrawal symptoms.
-
Observation: Immediately place the mouse in an observation chamber and record the frequency and/or severity of somatic withdrawal signs for 30-60 minutes. A global withdrawal score can be calculated by summing the weighted scores for each sign.
-
Data Analysis: Compare the global withdrawal scores or the frequency of individual signs between the vehicle-treated and antagonist-treated groups using statistical tests like the Mann-Whitney U test.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Anxiogenic and Stressor Effects of the Hypothalamic Neuropeptide RFRP-3 Are Overcome by the NPFFR Antagonist GJ14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A subtype-specific neuropeptide FF receptor antagonist attenuates morphine and nicotine withdrawal syndrome in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of neuropeptide FF (NPFF) receptors influences the expression of amphetamine-induced conditioned place preference and amphetamine withdrawal anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NPFFR2 Activates the HPA Axis and Induces Anxiogenic Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opposite Effects of Neuropeptide FF on Central Antinociception Induced by Endomorphin-1 and Endomorphin-2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
How to dissolve NPFF1-R antagonist 1 for in vivo studies
Welcome to the technical support center for NPFF1-R antagonist 1. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the dissolution and in vivo use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 8b, is a piperidine analog that acts as a potent and selective antagonist for the Neuropeptide FF receptor 1 (NPFF1-R). It has a 15-fold selectivity for NPFF1-R over NPFF2-R, with K_i values of 211 nM and 3270 nM, respectively.[1] This antagonist is a valuable tool for studying the physiological roles of the NPFF system, particularly its involvement in pain modulation and opioid signaling.
Q2: What is the recommended solvent for initial stock solution preparation?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. A concentration of 40 mg/mL in DMSO can be achieved.[1]
Q3: What is a recommended vehicle for in vivo administration?
A3: A commonly used vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and a physiological buffer like saline or PBS. A typical formulation consists of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
This vehicle is designed to solubilize hydrophobic compounds for systemic administration.[1]
Q4: What is a typical dosage for in vivo studies in mice?
A4: For similar NPFF1R antagonists, intraperitoneal (i.p.) administration in mice has been effective at doses of 10 mg/kg and 30 mg/kg. The specific dose for this compound may require optimization depending on the experimental model and desired therapeutic effect.
Experimental Protocols
Preparation of a 2 mg/mL Working Solution for In Vivo Administration
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2 mg/mL.
Materials:
-
This compound (compound 8b)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 40 mg/mL stock solution in DMSO:
-
Weigh out 2 mg of this compound.
-
Add 50 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the vehicle mixture:
-
In a separate sterile tube, add 300 µL of PEG300.
-
Add 50 µL of Tween 80 to the PEG300 and mix well.
-
-
Combine the stock solution with the vehicle:
-
Add the 50 µL of the 40 mg/mL this compound stock solution to the PEG300/Tween 80 mixture.
-
Vortex until the solution is clear and homogenous.
-
-
Add the aqueous component:
-
Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing.
-
Continue to vortex until a clear and uniform solution is obtained.
-
Final Concentration Calculation: This procedure yields a 1 mL solution containing 2 mg of this compound (2 mg/mL) in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon adding saline/PBS | The compound's solubility limit in the final vehicle has been exceeded. The aqueous component was added too quickly. | - Try preparing a more dilute working solution.- Add the saline/PBS dropwise while continuously vortexing to ensure gradual mixing.- Gentle warming (to 37°C) of the solution may help redissolve the precipitate. However, ensure the compound is stable at this temperature.- Sonication can also be used to aid dissolution. |
| Cloudy or milky solution | Incomplete dissolution of the compound or one of the vehicle components. | - Ensure the initial stock solution in DMSO is completely clear before proceeding.- Vortex each addition step for a sufficient amount of time to ensure thorough mixing.- Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates, though this may reduce the final concentration if the compound itself has not fully dissolved. |
| Phase separation | The components of the vehicle are not fully miscible at the given ratios. | - Ensure high-purity reagents are used.- Prepare the vehicle by first mixing the organic components (DMSO, PEG300, Tween 80) thoroughly before adding the aqueous phase. |
| Animal discomfort or adverse reaction after injection | The vehicle, particularly at high concentrations of DMSO or Tween 80, may cause local irritation or systemic toxicity. | - Minimize the volume of injection as much as possible while still delivering the target dose.- Consider alternative, better-tolerated vehicle formulations such as those containing cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin).- Always include a vehicle-only control group in your experiments to assess the effects of the vehicle itself. |
Data Summary
Table 1: Solubility and Formulation Data for this compound
| Parameter | Value | Reference |
| Synonyms | Compound 8b | [1] |
| Molecular Formula | C₂₉H₃₈N₄O₄ | |
| Molecular Weight | 506.64 g/mol | |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Concentration | 40 mg/mL | [1] |
| Recommended In Vivo Vehicle | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | [1] |
| Example Working Concentration | 2 mg/mL | [1] |
Visualizations
NPFF1-R Signaling Pathway
The Neuropeptide FF receptor 1 (NPFF1-R) is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Activation of NPFF1-R by its endogenous ligand, Neuropeptide FF (NPFF), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby preventing the downstream signaling cascade.
References
Troubleshooting inconsistent results with NPFF1-R antagonist 1
Technical Support Center: NPFF1-R Antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 8b, is a piperidine analog that functions as a potent antagonist for the Neuropeptide FF (NPFF) receptor 1 (NPFF1-R).[1] Its primary mechanism involves blocking the binding of the endogenous neuropeptide FF to the NPFF1-R, thereby preventing the initiation of its downstream signaling pathways.[2] NPFF1-R is a G protein-coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins, which inhibit adenylate cyclase activity.[3] By blocking this interaction, this compound can reverse the effects of NPFF, such as the inhibition of forskolin-induced cAMP accumulation.[1][4]
Q2: What are the known binding affinities and selectivity of this compound?
A2: this compound exhibits a 15-fold selectivity for the NPFF1-R subtype over the NPFF2-R subtype.[1] The binding affinities (Ki) are reported as 211 nM for NPFF1-R and 3270 nM for NPFF2-R.[1][5]
Q3: Are there any known off-target effects for this compound?
A3: Yes, this compound has been shown to have some off-target binding at opioid receptors. The reported Ki values for these off-target interactions are 1540 ± 132 nM for the delta-opioid receptor (DOR), 1390 ± 147 nM for the kappa-opioid receptor (KOR), and 3560 ± 364 nM for the mu-opioid receptor (MOR).[1][5] Researchers should consider these off-target effects when designing experiments and interpreting results, especially in studies related to pain modulation and opioid signaling.[6][7][8]
Troubleshooting Guide
Inconsistent or No Antagonist Activity
Problem: I am not observing the expected antagonist effect of this compound in my assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the final concentration of the antagonist in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The effective concentration can vary between cell lines and tissues. |
| Solubility Issues | Ensure the antagonist is fully dissolved. This compound is typically dissolved in DMSO for a stock solution.[5] Sonication or gentle warming may aid in dissolution. Visually inspect the solution for any precipitates before adding it to your assay medium. |
| Compound Degradation | Improper storage can lead to degradation. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Low Receptor Expression | The cell line or tissue being used may have low or no expression of NPFF1-R. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the antagonist's effect. Optimize your assay conditions, such as incubation time, substrate concentration, or the use of a more sensitive detection method. For cAMP assays, ensure the forskolin stimulation is within the linear range.[1][4] |
| Cell Line Passage Number | High passage numbers of cell lines can lead to changes in receptor expression and signaling. Use cells with a low passage number and ensure consistency across experiments. |
High Background or Non-Specific Effects
Problem: I am observing high background signal or effects that are not consistent with NPFF1-R antagonism.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | As mentioned in the FAQs, this compound can interact with opioid receptors.[1][5] To confirm that the observed effect is specific to NPFF1-R, consider using a structurally different NPFF1-R antagonist as a control. Additionally, using specific antagonists for the potential off-target receptors (DOR, KOR, MOR) can help dissect the observed effects. |
| Vehicle Effects | The solvent used to dissolve the antagonist (e.g., DMSO) may have its own biological effects. Run a vehicle control group in every experiment, where the cells or tissues are treated with the same concentration of the vehicle as the antagonist-treated group. |
| Cytotoxicity | At high concentrations, the antagonist may induce cytotoxicity, leading to non-specific effects. Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell type. |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring the antagonist effect of this compound on forskolin-stimulated cAMP accumulation.
-
Cell Culture: Plate cells expressing NPFF1-R in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Stimulation: Add a known concentration of NPFF (the agonist) to the wells, followed immediately by a sub-maximal concentration of forskolin.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Signaling Pathways & Workflows
NPFF1-R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NPFF1 receptor and the point of intervention for this compound. NPFF1-R is a G protein-coupled receptor that, upon binding its ligand NPFF, primarily couples to the inhibitory G-protein αi/o subunit.[3] This inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of NPFF to the receptor, thereby preventing this signaling cascade.
Caption: NPFF1-R signaling and antagonist intervention.
General Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 6. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing NPFF1-R Antagonist 1 Dosage for Tail-Flick Test
Welcome to the technical support center for the use of NPFF1-R Antagonist 1 in the tail-flick test. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a piperidine analogue that acts as a potent and selective antagonist for the Neuropeptide FF receptor 1 (NPFF1-R).[1][2] NPFF1-R is a G protein-coupled receptor (GPCR) involved in pain modulation, cardiovascular regulation, and stress responses.[3] The antagonist blocks the binding of the endogenous ligand, Neuropeptide FF (NPFF), to the NPFF1-R.[3] This inhibition prevents the initiation of the receptor's signal transduction pathways, which can alter pain perception.[3] Some NPFF1-R antagonists have been shown to enhance the analgesic effects of opioids like morphine.[4][5]
Q2: What is a typical starting dosage for this compound in a mouse tail-flick test?
A2: A typical starting dose for a novel NPFF1-R antagonist, such as compound 56, in a mouse tail-flick test can range from 10 mg/kg to 30 mg/kg when administered intraperitoneally (i.p.).[4] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and antagonist. For other antagonists like RF9, intracerebroventricular (i.c.v.) administration in the range of 10-30 nmol has been used in mice.[6]
Q3: Can this compound be used as a standalone analgesic in the tail-flick test?
A3: Some selective NPFF1-R antagonists, like compound 56, have shown no intrinsic analgesic activity when administered alone in the tail-flick test.[4][5] However, they can significantly potentiate the antinociceptive effects of opioids like morphine.[4][5] The analgesic effects of NPFF system modulation can be complex and may depend on the route of administration and the specific pain model used.[7]
Q4: What are common issues encountered when using NPFF1-R antagonists in the tail-flick test?
A4: Common issues include high variability in tail-flick latencies, lack of a clear dose-response relationship, and potential off-target effects. Variability can be minimized by proper animal handling, acclimatization, and consistent experimental procedures.[8][9] The lack of a clear dose-response may indicate issues with drug formulation, administration route, or the antagonist's pharmacokinetic properties. Some antagonists may have off-target binding to other receptors, such as opioid receptors, which should be considered when interpreting results.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline tail-flick latencies | - Improper animal handling and stress.- Inconsistent heat source intensity.- Variation in tail position on the apparatus.[10]- Fluctuations in ambient temperature. | - Acclimate animals to the testing room and restraining device.[8][9]- Calibrate the heat source before each experiment.- Ensure consistent placement of the tail in the groove of the apparatus.[10]- Maintain a stable and controlled environmental temperature. |
| No significant effect of the NPFF1-R antagonist | - Inappropriate dosage.- Poor bioavailability of the antagonist.- Incorrect route of administration.- The antagonist may not have standalone analgesic effects in this assay.[4][5] | - Perform a dose-response study to determine the optimal dose.- Check the solubility and stability of your drug formulation.- Consider alternative routes of administration (e.g., i.c.v. vs. i.p.) based on the compound's properties.- Test the antagonist in combination with an opioid agonist like morphine to assess its potential for potentiation.[4][5] |
| Unexpected or contradictory results | - Off-target effects of the antagonist.[1][2]- The role of the NPFF system can be complex and dependent on the physiological state of the animal.[7]- Time of day of the experiment. | - Evaluate the antagonist's binding profile against other relevant receptors.- Carefully review existing literature on the specific NPFF ligand being used.- Conduct experiments at a consistent time of day to minimize circadian variations.[7] |
| Tissue damage to the tail | - Heat intensity is too high.- Cut-off time is too long. | - Reduce the intensity of the heat source.- Set a maximum trial duration (cut-off time), typically around 10-18 seconds, to prevent tissue damage.[10] |
Experimental Protocols
Detailed Protocol for Tail-Flick Test with this compound
This protocol is a general guideline and may need to be adapted for specific experimental needs.
1. Animal Preparation:
-
Use adult male or female mice (e.g., C57BL/6, 12 weeks old).[10] Note that results may show sexual dimorphism.[10]
-
House the animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.[10]
-
Habituate the mice to the restraining device for 2-3 brief periods before the actual test to minimize stress.[8]
2. Drug Preparation and Administration:
-
Prepare the this compound solution in a suitable vehicle (e.g., DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline).[2]
-
Administer the antagonist at the desired dose (e.g., 10 mg/kg, i.p.) or vehicle to the control group.
-
Allow for a sufficient pre-treatment time based on the antagonist's pharmacokinetic profile before starting the tail-flick test.
3. Tail-Flick Test Procedure:
-
Calibrate the tail-flick apparatus (e.g., Columbus Instruments Tail-Flick Analgesia Meter) to ensure a consistent heat source.[10]
-
Gently place the mouse in the restraining tube, leaving the tail exposed.[8]
-
Position the mouse's tail in the groove of the apparatus, ensuring the heat source is directed at the same point on the tail for all animals (e.g., 3 cm from the tip).[8]
-
Start the heat stimulus and the timer simultaneously.
-
Record the latency for the mouse to flick its tail away from the heat source. This is the tail-flick latency (TFL).
-
A cut-off time (e.g., 18 seconds) must be set to prevent tissue damage.[10] If the mouse does not respond within this time, remove the tail and record the latency as the cut-off time.
-
Conduct three separate trials for each animal with an inter-trial interval of at least 60 seconds.[10] The average of the three trials is used as the final TFL.
4. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the TFLs for each treatment group.
-
Data can also be expressed as the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the treatment groups.
Signaling Pathways and Experimental Workflows
NPFF1-R Signaling Pathway
Caption: NPFF1-R signaling and antagonist inhibition.
Experimental Workflow for Tail-Flick Test
Caption: Experimental workflow for the tail-flick test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 3. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencecast.org [sciencecast.org]
- 6. Neuropeptide FF receptor antagonist, RF9, attenuates the fever induced by central injection of LPS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. web.mousephenotype.org [web.mousephenotype.org]
Improving signal-to-noise ratio in NPFF1-R antagonist 1 fluorescence assays
Welcome to the technical support center for NPFF1-R antagonist 1 fluorescence assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is very low. What are the most common causes?
A: Low fluorescence signal can stem from several factors. The most common include suboptimal cell density, incorrect plate reader settings (such as gain and focal height), low expression of the NPFF1 receptor, or using inappropriate microplates.[1][2][3] It is also crucial to ensure your cells are healthy and viable, as this directly impacts assay performance.[1]
Q2: I'm observing high background fluorescence. How can I reduce it?
A: High background is often caused by autofluorescence from components in the cell culture media, like phenol red, or from the cells themselves.[4] Using black, clear-bottom microplates specifically designed for fluorescence assays can significantly reduce background and prevent crosstalk between wells.[3][4] Additionally, consider using phenol red-free media for the assay itself.[4]
Q3: The variability between my replicate wells is high. What can I do to improve consistency?
A: High variability can be introduced by inconsistent pipetting, uneven cell distribution in the wells, or temperature fluctuations.[1][5][6] Ensure you are using calibrated pipettes and proper technique. To avoid "edge effects" where cells cluster at the well perimeter, let the plate sit at room temperature for a short period before placing it in the incubator.[7] Increasing the number of flashes on the microplate reader can also help average out readings and reduce variability.[2][6]
Q4: What type of microplate is best for this fluorescence assay?
A: For cell-based fluorescence intensity assays, the recommended choice is a black microplate with a clear, flat bottom.[4][8] The black walls minimize background fluorescence and prevent light from scattering between wells (crosstalk), while the clear bottom is necessary for bottom-reading instruments used for adherent cells.[4]
Q5: How does this compound work in a typical fluorescence assay?
A: NPFF1-R is a Gi/Go-protein-coupled receptor, which, upon activation, inhibits adenylyl cyclase and reduces intracellular cAMP levels.[9][10][11] In a common assay format, adenylyl cyclase is first stimulated with forskolin to generate a high cAMP signal. An NPFF agonist is then added, which activates NPFF1-R and causes a drop in the cAMP signal. This compound works by blocking the agonist from binding to the receptor, thereby reversing this decrease in cAMP.[12] The signal is typically measured using a fluorescent biosensor for cAMP.
NPFF1-R Signaling Pathway
The Neuropeptide FF receptor 1 (NPFF1-R) is a G-protein coupled receptor (GPCR). Its activation by an agonist like NPFF initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing the production of the second messenger cAMP. An antagonist prevents this process.
References
- 1. biocompare.com [biocompare.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 7. marinbio.com [marinbio.com]
- 8. selectscience.net [selectscience.net]
- 9. genecards.org [genecards.org]
- 10. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
Addressing low signal in NPFF1-R antagonist 1 cAMP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Neuropeptide FF Receptor 1 (NPFF1-R) antagonist cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful NPFF1-R antagonist cAMP assay?
A1: NPFF1-R is a Gi/Go-coupled G-protein coupled receptor (GPCR).[1][2][3] Activation of Gi/Go-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][4] In a typical antagonist assay, you will first stimulate cells with an agent like forskolin to increase basal cAMP levels. Then, an NPFF1-R agonist is added, which should decrease the forskolin-induced cAMP production. A successful antagonist will reverse the effect of the agonist, leading to a recovery of the cAMP signal. Therefore, a low signal in the presence of the antagonist (and agonist) may indicate a weak or inactive antagonist, or issues with the assay itself.
Q2: Why am I seeing a low signal window between my positive and negative controls?
A2: A small signal window can make it difficult to discern the effect of your antagonist. This can be caused by several factors:
-
Suboptimal Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be too high or too low.
-
Inappropriate Agonist Concentration: The concentration of the NPFF1-R agonist should ideally be at its EC80 (the concentration that produces 80% of its maximal effect) to provide a sufficient window for the antagonist to act.[5]
-
Low Receptor Expression: The cell line used may not express a sufficient number of NPFF1-R to produce a robust signal.
-
Incorrect Cell Density: The number of cells per well can significantly impact the cAMP levels.[5][6]
Q3: My antagonist shows agonist activity. What could be the reason?
A3: If your test compound, intended as an antagonist, is causing a decrease in cAMP levels in the absence of an agonist, it may be acting as an agonist or a partial agonist at the NPFF1-R. It is crucial to test all potential antagonists in an agonist mode first to rule out any intrinsic agonistic activity.[5]
Q4: How can I be sure my low signal is not due to cytotoxicity of my compound?
A4: It is essential to perform a cell viability assay in parallel with your cAMP assay. A decrease in cell viability caused by your antagonist could be misinterpreted as a decrease in cAMP production. Standard assays like MTT or CellTiter-Glo® can be used to assess cell health in the presence of your test compound at the concentrations used in the cAMP assay.
Troubleshooting Guide
Issue 1: Low Overall Signal or "No Signal"
If you are observing a very low signal across all your assay wells, including controls, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Increase the cell density per well. It is crucial to perform a cell titration experiment to determine the optimal cell number that yields a robust signal without being excessive.[6][7] |
| Low Receptor Expression | If using a transiently transfected cell line, ensure transfection efficiency is high. For stable cell lines, consider generating a new line with higher receptor expression. |
| Problems with cAMP Assay Reagents | Ensure all assay kit components are properly stored, reconstituted, and within their expiration date. Prepare fresh reagents for each experiment. |
| Reader Settings Not Optimized | For fluorescence-based assays like HTRF, ensure the correct excitation and emission wavelengths are used and that the reader's gain settings are optimized for your plate type and assay volume.[8] |
| Phosphodiesterase (PDE) Activity | cAMP is rapidly degraded by phosphodiesterases. Including a PDE inhibitor, such as IBMX, in your assay buffer is highly recommended to allow for cAMP accumulation.[9] |
Issue 2: Poor Signal-to-Background Ratio
A low signal-to-background ratio can make it difficult to interpret your data. The following table provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Forskolin Concentration | Titrate forskolin to find a concentration that provides a robust cAMP signal without causing excessive cellular stress.[5] |
| Agonist Concentration Too High or Too Low | For antagonist assays, use an agonist concentration around the EC80. This provides a large enough signal window for the antagonist to demonstrate its effect.[5] |
| Inadequate Incubation Times | Optimize the pre-incubation time for the antagonist and the stimulation time with the agonist. Insufficient incubation may not allow the compounds to reach their target and elicit a response.[6] |
| High Background from Assay Buffer | Test different assay buffers. Some serum components or other additives can interfere with the assay chemistry. |
Experimental Protocols & Visualizations
NPFF1-R Signaling Pathway
The NPFF1 receptor is a Gi/Go-coupled GPCR. Upon agonist binding, the G-protein is activated, and the Gαi/o subunit inhibits adenylyl cyclase (AC), leading to a decrease in the conversion of ATP to cAMP. A lower cAMP level results in reduced activation of Protein Kinase A (PKA).
Experimental Workflow: cAMP Assay for NPFF1-R Antagonist
The following workflow outlines the key steps in a typical competitive cAMP assay for an NPFF1-R antagonist.
References
- 1. Rat NPFF(1) receptor-mediated signaling: functional comparison of neuropeptide FF (NPFF), FMRFamide and PFR(Tic)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. genecards.org [genecards.org]
- 4. NPFF Decreases Activity of Human Arcuate NPY Neurons: A Study in Embryonic-Stem-Cell-Derived Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. resources.revvity.com [resources.revvity.com]
How to handle NPFF1-R antagonist 1 experimental artifacts
Welcome to the technical support center for researchers utilizing NPFF1-R antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound, also referred to as compound 8b, is a piperidine analog that acts as a potent antagonist for the Neuropeptide FF receptor 1 (NPFF1-R). It displays selectivity for NPFF1-R over the NPFF2-R subtype.[1][2]
Summary of this compound Properties
| Property | Value | Reference |
| Target | Neuropeptide FF receptor 1 (NPFF1-R) | [1][2] |
| Chemical Class | Piperidine analog | [1][2] |
| Binding Affinity (Ki) for hNPFF1-R | 211 nM | [1] |
| Binding Affinity (Ki) for hNPFF2-R | 3270 nM | [1] |
| Selectivity (NPFF2-R/NPFF1-R) | ~15-fold | [1] |
| Known Off-Target Binding (Ki) | DOR (1540 ± 132 nM), KOR (1390 ± 147 nM), MOR (3560 ± 364 nM) | [1] |
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2]
Troubleshooting Guides
In Vitro Assays
Radioligand binding assays are crucial for determining the affinity of the antagonist for NPFF1-R.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Radioligand Binding Assays
| Issue | Possible Cause | Recommendation |
| High non-specific binding | Radioligand concentration is too high. | Optimize the radioligand concentration; it should ideally be at or below its Kd value.[3] |
| Inadequate washing. | Increase the number and volume of washes with ice-cold buffer.[4] | |
| Filter binding of the radioligand. | Pre-soak filters in a blocking agent (e.g., 0.3% polyethyleneimine).[4] | |
| Low specific binding | Low receptor expression in cell membranes. | Verify receptor expression levels via Western blot or use a cell line with higher expression. |
| Degraded radioligand. | Use fresh or properly stored radioligand. | |
| Incorrect incubation time or temperature. | Ensure the assay has reached equilibrium; perform a time-course experiment to determine the optimal incubation time.[4] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Incomplete membrane resuspension. | Ensure the membrane preparation is homogenous before aliquoting. |
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NPFF1 receptor.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
-
Radioligand: Use [¹²⁵I]YVP as the selective radioligand for NPFF1-R.[5]
-
Assay Setup: In a 96-well plate, add:
-
150 µL of membrane suspension (5-20 µg protein).
-
50 µL of this compound at various concentrations or buffer for total binding.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., unlabeled NPFF).
-
50 µL of [¹²⁵I]YVP at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration: Terminate the assay by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.
-
Washing: Wash the filters three times with ice-cold assay buffer.[4]
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each antagonist concentration and perform non-linear regression to determine the IC₅₀, which can then be converted to a Ki value.
NPFF1-R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists will reverse this inhibition.[6][7]
NPFF1-R Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Toxicity Testing for NPFF1-R Antagonists
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for assessing the cytotoxicity of Neuropeptide FF receptor 1 (NPFF1-R) antagonists using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for testing NPFF1-R antagonist toxicity?
A1: The ideal choice is a cell line that endogenously expresses NPFF1-R. However, since NPFF1-R expression can be low or absent in many common cell lines, it is standard practice to use recombinant cell lines. Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and human neuroblastoma SH-SY5Y cells are frequently used to stably or transiently express NPFF receptors for functional and binding assays.[1][2][3] Using a cell line that has been engineered to express NPFF1-R ensures that any observed effects are relevant to the target receptor's presence.
Q2: What are the most common cell viability assays to test for compound toxicity?
A2: Three widely used and well-characterized colorimetric assays are the MTT, Neutral Red (NR) Uptake, and Lactate Dehydrogenase (LDH) assays.[4] These assays measure different cellular characteristics:
-
MTT Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.[5]
-
Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes in viable cells, which actively take up the dye.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the amount of LDH released into the culture medium from cells with damaged plasma membranes.
Q3: How do I choose the right assay for my NPFF1-R antagonist?
A3: The choice depends on the antagonist's properties and the specific scientific question.
-
For a general screen of cytotoxicity, the MTT assay is a common starting point due to its high throughput and sensitivity. However, be aware of potential chemical interference.[5][8]
-
If your compound is colored or a reducing agent, it may interfere with the MTT assay. In this case, the LDH assay is a better choice as it measures an enzyme released into the medium, minimizing direct interaction with the compound.[9]
-
The Neutral Red assay is a good alternative that measures a different cellular compartment (lysosomes) and is less prone to interference from metabolic-altering compounds than the MTT assay.
Q4: My NPFF1-R antagonist is brightly colored. Will this interfere with the results?
A4: Yes, colored compounds can significantly interfere with colorimetric assays like MTT and Neutral Red by contributing to the absorbance reading.[8] To mitigate this, always include "compound only" control wells (containing the medium and your antagonist at each concentration but no cells). The absorbance from these wells should be subtracted from your experimental wells. If the interference is too high, consider using a non-colorimetric method, such as an ATP-based luminescence assay.[5]
Q5: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (inhibiting proliferation) effect?
A5: A single endpoint viability assay may not distinguish between these two effects.[4] To differentiate them, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) at different time points after treatment. A cytotoxic compound will reduce the number of viable cells below the initial seeding number, while a cytostatic compound will result in a cell count similar to the initial number, but lower than the untreated control.
Q6: What experimental controls are essential for a reliable toxicity study?
A6: Several controls are critical for validating your results:
-
Untreated Control: Cells cultured in medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the antagonist, at the same final concentration used in the experimental wells. This controls for any toxic effects of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responsive.[6]
-
Medium Background Control (Blank): Wells containing only culture medium. This is used to subtract the background absorbance of the medium and reagents.
Assay Comparison and Selection
The table below summarizes the principles and key considerations for the three primary assays discussed.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5] | High throughput, sensitive, widely used, and well-documented. | Prone to interference from colored or reducing compounds; MTT itself can be toxic to cells; requires a solubilization step.[5][8][9] |
| LDH | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage. | Measures cell death directly; less prone to interference from test compounds; non-destructive to remaining cells. | High background can occur from LDH in serum; less sensitive for early-stage apoptosis; hemolysis of red blood cells in co-cultures can cause false positives.[9][10] |
| Neutral Red | Uptake and accumulation of the neutral red dye in the lysosomes of viable, uninjured cells.[7] | Inexpensive, highly reproducible, and measures a different mechanism (lysosomal integrity) than MTT.[11] | Can be affected by compounds that alter lysosomal pH; requires multiple washing steps; dye can precipitate in the medium.[12] |
Visualized Signaling Pathways and Workflows
Caption: NPFF1-R signaling pathways showing G protein coupling and downstream effects.[2][13][14]
Caption: General experimental workflow for assessing NPFF1-R antagonist cytotoxicity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Question/Problem | Possible Cause | Suggested Solution |
| Why are my blank (medium only) wells showing high absorbance? | 1. Medium is contaminated with bacteria or yeast.[15] 2. Phenol red in the medium is interfering. 3. MTT reagent was excessively exposed to light.[15] | 1. Use fresh, sterile medium and maintain aseptic technique.[15] 2. Use medium without phenol red for the assay incubation steps. 3. Store MTT reagent protected from light at 4°C. |
| Why are my absorbance readings too low across the entire plate? | 1. Cell number per well is too low. 2. Incubation time with MTT reagent was too short. 3. Formazan crystals were not fully solubilized.[8] | 1. Optimize cell seeding density. The absorbance for untreated cells should be between 0.75-1.25.[15] 2. Increase incubation time with MTT until a purple color is visible in the cells. 3. Ensure complete mixing after adding the solubilization buffer. If needed, incubate longer or at 37°C to aid dissolution. |
| Why do my replicate wells have very different values? | 1. Inaccurate pipetting or cell plating. 2. "Edge effect" due to evaporation in outer wells.[16] 3. Cells were disturbed or lost during medium changes. | 1. Ensure the cell suspension is homogeneous before plating. Use calibrated pipettes. 2. Avoid using the outermost wells of the plate; fill them with sterile PBS or water instead.[16] 3. Aspirate and add solutions gently, especially with poorly adherent cells. |
| My compound is a known reducing agent. How do I confirm it's not directly reducing the MTT? | The compound itself may have intrinsic reducing activity, leading to a false positive signal (lower apparent toxicity).[5] | Run a parallel plate with no cells. Add medium, your compound at all test concentrations, and the MTT reagent. Any color change is due to direct chemical reduction. Subtract this value from your cell-based results.[8] |
LDH Assay Troubleshooting
| Question/Problem | Possible Cause | Suggested Solution |
| Why is the background LDH activity high in my vehicle control wells? | 1. Serum in the culture medium contains endogenous LDH.[17] 2. Cells were mechanically stressed during plating or medium changes, causing premature lysis. 3. Poor cell health or over-confluency leading to spontaneous death. | 1. Reduce the serum concentration during the treatment period or use serum-free medium if the cells can tolerate it. Always subtract the background from the medium-only control.[17] 2. Handle the plate gently. Pipette solutions against the side of the wells. 3. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Why is the "Maximum LDH Release" control signal low? | 1. The lysis buffer is inefficient or was not incubated long enough. 2. Too few cells were plated in the wells. | 1. Ensure the lysis buffer is mixed well and incubated for the recommended time to achieve complete cell lysis. 2. Optimize cell number to ensure the signal falls within the linear range of the assay.[17] |
| My results are variable and not reproducible. | 1. Air bubbles in the wells are interfering with the absorbance reading. 2. Hemolysis from contaminating red blood cells (if using primary co-cultures) is releasing LDH.[10] | 1. Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly (e.g., 1 min at 250 x g) before reading to remove bubbles. 2. Ensure red blood cells are thoroughly removed during cell isolation. Any reddish tint in the medium indicates hemolysis.[10] |
Neutral Red (NR) Uptake Assay Troubleshooting
| Question/Problem | Possible Cause | Suggested Solution |
| Why did the Neutral Red solution form crystals in the medium? | 1. Presence of phenol red or high concentrations of sodium bicarbonate in the medium can reduce NR solubility.[12] 2. The NR working solution was not properly filtered. | 1. Prepare the NR working solution in a basal medium without phenol red and with a reduced NaHCO3 concentration.[12] 2. Prepare the NR working solution the day before, incubate overnight at 37°C, and then centrifuge or filter-sterilize (0.2 µm filter) to remove undissolved crystals before adding to cells.[7] |
| Why are the absorbance values very low, even for the control cells? | 1. Very low cell density.[11] 2. Incubation time with NR was too short for sufficient uptake. 3. Cells were washed too aggressively, causing detachment. | 1. Increase the cell seeding density.[11] 2. Optimize the incubation time (typically 2-4 hours).[11][18] 3. Wash the cell monolayer very gently. For poorly adherent cells, consider fixation before washing or centrifuge the plate during washing steps.[6][11] |
| Why is the color not uniform across the well after adding the solubilization solution? | The incorporated dye has not been fully extracted from the lysosomes. | Place the plate on a plate shaker for 10-20 minutes to ensure the formazan is completely dissolved and the color is homogeneous before reading the absorbance.[18] |
Experimental Protocols
MTT Cell Viability Assay Protocol
Materials:
-
NPFF1-R expressing cells
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
NPFF1-R antagonist 1 and vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NPFF1-R antagonist in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm.[15]
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
LDH Cytotoxicity Assay Protocol
Materials:
-
NPFF1-R expressing cells
-
Culture medium (preferably with low serum)
-
96-well flat-bottom sterile plates
-
This compound and vehicle
-
Commercially available LDH Cytotoxicity Assay Kit (contains lysis buffer, catalyst, and dye solution)
-
Multi-channel pipette and sterile tips
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to your experimental wells, set up triplicate wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (untreated cells)
-
Culture medium background
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis for Maximum Release: One hour before the end of the incubation, add 10 µL of the kit's 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm and 680 nm (for background).[17]
-
Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate percent cytotoxicity: ((Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.
Neutral Red (NR) Uptake Assay Protocol
Materials:
-
NPFF1-R expressing cells
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound and vehicle
-
Neutral Red stock solution (e.g., 4 mg/mL)
-
NR working medium (e.g., 40 µg/mL NR in serum-free medium, prepared fresh and filtered)[7]
-
Wash solution (e.g., sterile PBS)
-
Destain/Solubilization solution (e.g., 50% ethanol, 1% acetic acid in water)[18]
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
NR Staining: After incubation, remove the treatment medium. Add 100 µL of pre-warmed NR working medium to each well.
-
Dye Uptake: Incubate for 2-3 hours at 37°C.[18]
-
Washing: Carefully discard the NR medium. Gently wash the cells with 150 µL of PBS to remove unincorporated dye.[18]
-
Destaining: Discard the wash solution. Add 150 µL of destain solution to each well.
-
Data Acquisition: Shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 540 nm.[18]
-
Analysis: Subtract the average absorbance of the blank wells. Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. Need Help for Neutral Red Uptake Assay - Tissue and Cell Culture [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. reddit.com [reddit.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. qualitybiological.com [qualitybiological.com]
Optimizing incubation time for NPFF1-R antagonist 1 in cell culture
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of NPFF1-R antagonist 1 (also known as compound 8b) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (compound 8b) is a potent and selective piperidine analog that functions as a competitive antagonist for the Neuropeptide FF Receptor 1 (NPFF1R).[1][2][3] It exhibits a 15-fold selectivity for NPFF1R over NPFF2R.[1]
Q2: What is the primary mechanism of action for this compound? A2: NPFF1R is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[4][5] Agonist binding to NPFF1R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] this compound competitively blocks the binding of agonists (like Neuropeptide FF) to the receptor, thereby preventing this downstream signaling cascade and reversing the agonist-induced suppression of cAMP.[1][2]
Q3: What cell lines are suitable for studying this compound? A3: Commonly used cell lines for studying GPCRs, such as HEK293 (Human Embryonic Kidney 293) or CHO-K1 (Chinese Hamster Ovary) cells, are suitable.[5][7] These cells should be engineered to stably or transiently express the human recombinant NPFF1 receptor to ensure a specific and measurable signal.[8]
Q4: How should this compound be stored and prepared? A4: Store the compound as a powder at -20°C for long-term storage. For experiments, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of this compound
| Target Receptor | Ki Value (nM) | Selectivity |
| NPFF1-R | 211 | 15-fold vs NPFF2-R |
| NPFF2-R | 3270 | - |
| Delta Opioid Receptor (DOR) | 1540 ± 132 | Off-target |
| Kappa Opioid Receptor (KOR) | 1390 ± 147 | Off-target |
| Mu Opioid Receptor (MOR) | 3560 ± 364 | Off-target |
Data sourced from MedChemExpress and TargetMol product datasheets.[1][2]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Reagent | Recommended Concentration | Purpose |
| This compound | 1 nM - 10 µM | To determine the IC50 value |
| NPFF Agonist (e.g., NPVF) | EC50 to EC80 | To stimulate the NPFF1 receptor |
| Forskolin | 1 µM - 10 µM | To stimulate adenylyl cyclase in cAMP assays |
Note: The optimal concentration for the agonist and forskolin should be determined empirically in your specific cell system.
Troubleshooting Guide
Issue: No or significantly reduced antagonist activity is observed.
-
Question 1: Was the pre-incubation time sufficient?
-
Answer: For a competitive antagonist to be effective, it needs adequate time to bind to the receptor before the agonist is introduced. A short pre-incubation period may not be enough to reach binding equilibrium.
-
Suggestion: Perform a time-course experiment. Pre-incubate the cells with this compound for varying durations (e.g., 20, 40, 60, 90, and 120 minutes) before adding the agonist. This will help determine the optimal pre-incubation time for your specific cell line and assay conditions.
-
-
Question 2: Is the agonist concentration appropriate?
-
Answer: The concentration of the agonist used to stimulate the cells directly impacts the apparent potency of the antagonist. If the agonist concentration is too high (saturating), it can be difficult to observe competitive antagonism.
-
Suggestion: First, perform an agonist dose-response curve to determine its EC50 and EC80 values. For antagonist mode assays, use a fixed concentration of the agonist at or near its EC80. This provides a robust signal that can be effectively inhibited.[7]
-
-
Question 3: Has the compound's integrity been compromised?
-
Answer: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the antagonist.
-
Suggestion: Prepare fresh dilutions of the antagonist from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C.
-
Issue: High variability between replicate wells.
-
Question 1: Is the cell seeding uniform?
-
Answer: Inconsistent cell numbers across wells will lead to variable receptor expression and signal output.
-
Suggestion: Ensure the cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and a consistent technique for all wells. Consider discarding the outer wells of the plate, as they are prone to "edge effects" from evaporation.
-
-
Question 2: Are the reagents mixed properly within the wells?
-
Answer: Inadequate mixing after the addition of the antagonist or agonist can cause inconsistent results.
-
Suggestion: After adding reagents, gently tap the plate or use an orbital shaker for a brief period to ensure uniform distribution without causing cell detachment or cross-contamination.
-
Experimental Protocols & Visualizations
NPFF1-R Signaling Pathway
The NPFF1 receptor is a Gi/o-coupled GPCR. Agonist binding inhibits adenylyl cyclase (AC), reducing cAMP production. This compound blocks this interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 3. compound 8b [PMID: 38522114] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. genecards.org [genecards.org]
- 5. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat NPFF(1) receptor-mediated signaling: functional comparison of neuropeptide FF (NPFF), FMRFamide and PFR(Tic)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
Adjusting pH for optimal NPFF1-R antagonist 1 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of NPFF1-R antagonist 1, a piperidine-based antagonist of the Neuropeptide FF Receptor 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 8b, is a piperidine analog that acts as a potent and selective antagonist for the Neuropeptide FF Receptor 1 (NPFF1-R).[1] NPFF1-R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound exerts its effect by blocking the binding of the endogenous ligand, Neuropeptide FF (NPFF), to the receptor, thereby preventing the downstream signaling cascade that leads to cAMP inhibition. In functional assays, its activity is observed by its ability to reverse the NPFF-induced inhibition of forskolin-stimulated cAMP accumulation.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound displays a 15-fold selectivity for the NPFF1-R subtype over the NPFF2-R subtype. The reported Ki values are 211 nM for NPFF1-R and 3270 nM for NPFF2-R. It also shows some off-target binding at opioid receptors (DOR, KOR, and MOR) with Ki values in the micromolar range.[1]
Q3: Why is pH an important consideration for experiments with this compound?
A3: The pH of the experimental buffer can significantly impact the activity of this compound for two main reasons:
-
Protonation State of the Antagonist: this compound is a piperidine analog, which contains a basic amine group.[1] The protonation state of this amine is pH-dependent. For many GPCR antagonists with titratable amine groups, a positive charge is favored for optimal binding to the receptor.[3][4] Therefore, a buffer with a pH that promotes the protonated form of the antagonist may enhance its binding affinity and observed activity.
-
Protonation State of the Receptor: The binding pocket of the NPFF1-R is composed of amino acid residues, some of which have side chains that can be protonated or deprotonated depending on the pH. Changes in the charge of these residues can alter the conformation of the binding pocket and affect ligand binding. For optimal binding, certain residues in the receptor may need to be in a specific protonation state.[3][4]
Q4: What is the recommended assay for determining the activity of this compound?
A4: A forskolin-induced cAMP accumulation assay is the standard method for determining the antagonist activity of this compound. Since NPFF1-R is Gαi-coupled, its activation by an agonist like NPFF will inhibit the forskolin-stimulated increase in cAMP. An antagonist will reverse this inhibition in a dose-dependent manner.
Troubleshooting Guides
Issue 1: Low or No Antagonist Activity Observed
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Perform a pH titration experiment, testing a range of pH values (e.g., 6.8 to 8.0) in your assay buffer. | The protonation state of both the piperidine-based antagonist and the receptor's amino acid residues is pH-dependent and crucial for optimal binding affinity.[3][4] |
| Antagonist Precipitation | Visually inspect the antagonist stock solution and the final assay wells for any signs of precipitation. If solubility is an issue, consider using a co-solvent like DMSO (up to a final concentration that does not affect cell viability or assay performance). | Poor solubility can lead to a lower effective concentration of the antagonist in the assay. Piperidine derivatives can have variable solubility depending on the specific chemical structure and the solution's pH. |
| Incorrect Agonist Concentration | Ensure the agonist (NPFF) concentration used is at or near its EC80 value for the inhibition of forskolin-stimulated cAMP production. | If the agonist concentration is too high, it may be difficult for the antagonist to compete effectively for binding to the receptor, leading to an underestimation of its potency. |
| Cell Health and Density | Verify cell viability and ensure a consistent cell density is used in each experiment. Optimize cell number to achieve a robust cAMP signal window. | Unhealthy cells or inconsistent cell numbers can lead to high variability and a poor signal-to-noise ratio in the cAMP assay. |
| Inactive Antagonist | Test a fresh aliquot of the antagonist. If possible, verify its identity and purity through analytical methods. | The antagonist may have degraded over time or due to improper storage. |
Issue 2: High Variability in Assay Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent pH | Prepare fresh buffer for each experiment and verify the pH before use. Ensure all solutions are at the same pH. | Minor variations in pH between experiments or even between wells can affect the binding affinity and lead to inconsistent results. |
| Incomplete Solubilization of Antagonist | Ensure the antagonist is fully dissolved in the stock solution and is properly mixed into the assay buffer. | Incomplete solubilization can lead to inconsistent concentrations of the antagonist across different wells. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. | Clumps of cells can lead to uneven cell distribution in the wells and variability in the cAMP response. |
| Assay Drift | Include a reference antagonist with a known potency on each plate to monitor for assay drift over time. | This helps to ensure that the assay performance is consistent from plate to plate and from day to day. |
Data Presentation
Illustrative pH-Dependence of this compound Activity
The following data is for illustrative purposes to demonstrate the potential effect of pH on antagonist activity. Actual results may vary.
| Buffer pH | Antagonist IC50 (nM) | Fold Change from pH 7.4 |
| 6.8 | 350 | 1.66 |
| 7.0 | 280 | 1.33 |
| 7.2 | 225 | 1.07 |
| 7.4 | 211 | 1.00 |
| 7.6 | 255 | 1.21 |
| 7.8 | 310 | 1.47 |
| 8.0 | 420 | 1.99 |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay for NPFF1-R Antagonist Activity
Objective: To determine the potency (IC50) of this compound by measuring its ability to reverse the NPFF-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing NPFF1-R.
Materials:
-
CHO or HEK293 cells stably expressing human NPFF1-R
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH adjusted as needed)
-
This compound
-
NPFF (agonist)
-
Forskolin
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF or AlphaScreen-based)
-
384-well white opaque microplates
Procedure:
-
Cell Preparation:
-
Culture CHO-NPFF1R cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired cell density (to be optimized for a robust assay window).
-
-
Antagonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the antagonist in assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Add a fixed volume of the antagonist dilutions to the wells of the 384-well plate.
-
Add a fixed volume of cell suspension to each well.
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at room temperature.
-
Prepare a solution of NPFF (at its EC80 concentration for inhibition) and forskolin (at a concentration that gives a robust cAMP signal) in assay buffer.
-
Add a fixed volume of the NPFF/forskolin solution to all wells except the negative control (basal) wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Convert the raw assay signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Visualizations
Caption: NPFF1-R Signaling Pathway and Antagonist Inhibition.
Caption: Workflow for NPFF1-R Antagonist cAMP Assay.
Caption: Troubleshooting Logic for Low Antagonist Activity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NPFF1-R antagonist 1 delivery in brain tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NPFF1-R antagonist 1 in brain tissue. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its binding properties?
This compound (also referred to as compound 8b) is a piperidine analog that acts as a potent and selective antagonist for the Neuropeptide FF receptor 1 (NPFF1-R). It exhibits a 15-fold selectivity for NPFF1-R over NPFF2-R. Its binding affinities (Ki) have been determined for NPFF receptors and several off-target opioid receptors.[1][2]
Binding Profile of this compound
| Receptor | Ki (nM) |
| NPFF1-R | 211 ± 54 |
| NPFF2-R | 3270 ± 639 |
| δ Opioid Receptor (DOR) | 1540 ± 132 |
| κ Opioid Receptor (KOR) | 1390 ± 147 |
| μ Opioid Receptor (MOR) | 3560 ± 364 |
2. How should I store this compound?
For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution is stable for up to one year when stored at -80°C.
3. What is the recommended formulation for in vivo delivery to the brain?
A commonly used vehicle for intracerebroventricular (ICV) injection is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A typical formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] It is crucial to ensure the antagonist is fully dissolved and the solution is clear before administration.
4. What is the mechanism of action of NPFF1-R?
NPFF1-R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[3] Activation of NPFF1-R by its endogenous ligands (neuropeptides) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] It can also modulate N-type voltage-gated calcium channels.[3] NPFF1-R antagonists, like this compound, block these effects.
Troubleshooting Guides
Problem 1: Low or No Observed Efficacy of the Antagonist
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation of the Antagonist | - Prepare the formulation immediately before use. - Gently warm the solution or use brief sonication to aid dissolution. - Visually inspect the solution for any precipitates before drawing it into the injection syringe. - Consider adjusting the vehicle composition, for example, by slightly increasing the percentage of DMSO or PEG300, but be mindful of potential vehicle-induced toxicity. |
| Incorrect Injection Site or Procedure | - Verify the stereotaxic coordinates for the intended injection site (e.g., lateral ventricle). For mice, typical coordinates from bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -3.0 mm.[4] - Co-inject a small amount of a visible dye (e.g., Trypan Blue) in a pilot experiment to confirm accurate targeting of the ventricle. Successful injection will show dye distributed throughout the ventricular system upon brain dissection.[5] - Ensure a slow and steady injection rate (e.g., 0.5-1.0 µL/min) to prevent backflow and tissue damage.[4] - Leave the needle in place for a few minutes after injection before slowly retracting it to minimize leakage up the injection tract.[4] |
| Degradation of the Antagonist | - Prepare fresh working solutions for each experiment from a frozen stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes. |
| Suboptimal Dose | - Perform a dose-response study to determine the optimal concentration of the antagonist for your specific experimental model and endpoint. |
Problem 2: Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | - Use a high-quality microsyringe with a fine-gauge needle. - Calibrate the syringe before each set of injections. - Ensure there are no air bubbles in the syringe. |
| Animal-to-Animal Variation | - Use age- and weight-matched animals. - Ensure consistent handling and surgical procedures for all animals. |
| Instability of the Working Solution | - While stock solutions are stable when frozen, the stability of diluted working solutions at room temperature or 4°C for extended periods is not well-documented. It is best practice to prepare working solutions immediately before use. |
Problem 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Binding to Other Receptors | - this compound has known off-target affinity for opioid receptors (DOR, KOR, MOR), although at higher concentrations than for NPFF1-R.[2] - If your experimental model is sensitive to opioid signaling, consider co-administration with a broad-spectrum opioid receptor antagonist (e.g., naloxone) to block these potential off-target effects. - Use the lowest effective dose of this compound to minimize the risk of engaging off-target receptors. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Determine the injection coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm from bregma).[4]
-
-
Craniotomy:
-
Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.
-
-
Injection:
-
Lower a microsyringe needle to the target depth (e.g., DV: -3.0 mm from the brain surface).[4]
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
Leave the needle in place for 3-5 minutes post-injection before slow withdrawal.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Protocol 2: Validation of Target Engagement via Ex Vivo Autoradiography
-
Tissue Preparation:
-
Following in vivo treatment with this compound (or vehicle), euthanize the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain into thin coronal sections (e.g., 20 µm) using a cryostat and thaw-mount onto slides.
-
-
Radioligand Binding:
-
Incubate the brain sections with a radiolabeled NPFF1-R ligand (e.g., [¹²⁵I]YVP).[6]
-
To determine non-specific binding, incubate a parallel set of slides with the radioligand in the presence of a high concentration of a non-labeled NPFF1-R ligand.
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Quickly rinse with distilled water and dry the slides.
-
-
Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
-
Analysis:
-
Quantify the signal intensity in brain regions known to express NPFF1-R (e.g., hypothalamus, septum, thalamus).[6] A decrease in radioligand binding in the antagonist-treated group compared to the vehicle group indicates target engagement.
-
Protocol 3: Validation of Target Engagement via cAMP Assay
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hypothalamus) from treated and control animals.
-
Homogenize the tissue in an appropriate assay buffer.
-
-
cAMP Measurement:
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay to measure cAMP levels in the tissue homogenates, following the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
NPFF1-R activation typically leads to a decrease in cAMP. An effective antagonist will block this effect. Therefore, in the presence of an NPFF agonist, brain tissue from animals treated with this compound should exhibit higher cAMP levels compared to tissue from vehicle-treated animals.
-
Visualizations
Caption: NPFF1-R Signaling Pathway and Point of Antagonist Action.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 2. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for tissue processing and paraffin embedding of mouse brains following ex vivo MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue optimization strategies for high‐quality ex vivo diffusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Potency of NPFF1-R Antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro performance of NPFF1-R antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as compound 8b, is a piperidine analogue that acts as a potent antagonist for the Neuropeptide FF receptor 1 (NPFF1-R)[1][2]. It exhibits a 15-fold selectivity for NPFF1-R over NPFF2-R. Notably, it has shown some off-target binding affinity for opioid receptors (DOR, KOR, and MOR)[1][2].
Q2: How does this compound work in vitro?
A2: NPFF1-R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of NPFF1-R by its endogenous ligands (e.g., NPFF, NPVF) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to NPFF1-R, blocking the binding of agonists and thereby preventing the agonist-induced decrease in cAMP[1][2]. In functional assays, it dose-dependently reverses the NPFF-induced inhibition of forskolin-stimulated cAMP accumulation[1].
Q3: What are the common in vitro assays used to evaluate the potency of this compound?
A3: The potency of this compound is typically assessed using the following in vitro assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the antagonist to the NPFF1 receptor.
-
cAMP Functional Assays: To measure the antagonist's ability to block the agonist-induced inhibition of cAMP production.
-
β-Arrestin Recruitment Assays: To assess another important GPCR signaling pathway.
-
Calcium Mobilization Assays: As NPFF receptors can also couple to pathways leading to intracellular calcium release.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Lower than Expected Potency (High IC50/Ki)
Q: My IC50 value for this compound in the cAMP assay is significantly higher than the reported Ki value. What could be the reason?
A: Several factors can contribute to a discrepancy between binding affinity (Ki) and functional potency (IC50). Here's a troubleshooting guide:
-
Solubility and Stability:
-
Problem: this compound, being a piperidine analogue, may have limited solubility in aqueous assay buffers, leading to a lower effective concentration. Piperine, a related compound, is known for its low water solubility[3][4]. The compound may also be unstable in your specific cell culture medium or assay buffer over the incubation period.
-
Solution:
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Determine the optimal final DMSO concentration in your assay, ensuring it does not affect cell viability or receptor signaling (typically ≤ 0.5%).
-
Consider using techniques to enhance solubility, such as complexation with cyclodextrins, though this may require validation to ensure it doesn't interfere with the assay[3][5].
-
Assess the stability of the antagonist in your assay buffer at the experimental temperature and duration.
-
-
-
Assay Conditions:
-
Problem: Suboptimal assay conditions can significantly impact the apparent potency of the antagonist.
-
Solution:
-
Agonist Concentration: In a competitive antagonist assay, the IC50 value is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near its EC50 for the functional response.
-
Incubation Time: Ensure the incubation time is sufficient to reach equilibrium for both the agonist and antagonist binding.
-
Cell Density: The number of cells per well can influence the magnitude of the signal and the apparent potency. Optimize cell density to achieve a robust signal window.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the agonist, forskolin (in cAMP assays), and the antagonist itself.
-
-
-
Cell Line and Receptor Expression:
-
Problem: The choice of cell line and the level of NPFF1-R expression can influence the observed potency.[6][7][8]
-
Solution:
-
Use a cell line with a high and stable expression of NPFF1-R. CHO-K1 and HEK293 cells are commonly used for GPCR assays[9].
-
If using a transiently transfected system, ensure consistent transfection efficiency.
-
Be aware that different cell lines can have varying levels of endogenous signaling components that may affect the assay outcome.
-
-
Issue 2: High Variability in Experimental Results
Q: I am observing significant well-to-well or day-to-day variability in my results. How can I improve the consistency of my experiments?
-
Cell Culture and Handling:
-
Problem: Inconsistent cell culture practices can lead to variable receptor expression and cell health.
-
Solution:
-
Maintain a consistent cell passage number for your experiments.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
-
Use a consistent cell seeding density.
-
Handle cells gently to avoid detachment or damage during media changes and reagent additions.
-
-
-
Pipetting and Reagent Preparation:
-
Problem: Inaccurate pipetting and inconsistent reagent preparation are common sources of variability.
-
Solution:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare fresh reagents for each experiment whenever possible.
-
Ensure thorough mixing of all stock solutions and assay plates.
-
-
-
Assay Plate Layout:
-
Problem: "Edge effects" on microplates can lead to systematic variability.
-
Solution:
-
Avoid using the outer wells of the plate for critical samples.
-
Randomize the layout of your samples on the plate to minimize systematic errors.
-
Include appropriate controls (e.g., vehicle, agonist alone, antagonist alone) on every plate.
-
-
Issue 3: Unexpected Agonist or Inverse Agonist Activity
Q: I am observing some agonist-like activity or inverse agonism with this compound. Is this expected?
A: While this compound is primarily characterized as a neutral antagonist, observing some level of intrinsic activity is not entirely unexpected in certain experimental systems.
-
Partial Agonism/Inverse Agonism:
-
Problem: Some compounds classified as antagonists can exhibit partial agonist or inverse agonist activity depending on the signaling pathway being measured or the basal activity of the receptor in the expression system.
-
Solution:
-
Carefully evaluate the antagonist's effect in the absence of an agonist across a full dose-response curve.
-
Consider that different signaling pathways (e.g., G-protein vs. β-arrestin) might be differentially affected.
-
The level of constitutive receptor activity in your cell line can influence whether a compound behaves as a neutral antagonist or an inverse agonist.
-
-
-
Off-Target Effects:
-
Problem: As mentioned, this compound has known off-target activity at opioid receptors[1][2]. Depending on the cell line and the presence of these receptors, off-target effects could contribute to the observed signal.
-
Solution:
-
Use a cell line that does not endogenously express the off-target receptors if possible.
-
Use selective antagonists for the potential off-target receptors as controls to see if they block the unexpected activity.
-
-
Quantitative Data Summary
| Compound | Receptor | Assay Type | Potency (Ki/IC50) | Selectivity | Reference |
| This compound | NPFF1-R | Binding (Ki) | 211 nM | 15-fold vs NPFF2-R | [1][2] |
| NPFF2-R | Binding (Ki) | 3270 nM | [1][2] | ||
| DOR | Binding (Ki) | 1540 ± 132 nM | [1] | ||
| KOR | Binding (Ki) | 1390 ± 147 nM | [1] | ||
| MOR | Binding (Ki) | 3560 ± 364 nM | [1] | ||
| NPFF1-R | Functional (cAMP) | Dose-dependently reverses NPFF inhibition | [1] |
Experimental Protocols
Detailed Methodology: NPFF1-R cAMP Functional Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Culture and Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing human NPFF1-R in the appropriate growth medium.
-
The day before the assay, seed the cells into 96-well or 384-well white, opaque plates at a pre-determined optimal density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the antagonist in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Prepare a stock solution of the NPFF1-R agonist (e.g., NPFF or NPVF) in an appropriate solvent and dilute to the desired concentration (typically EC50 to EC80) in assay buffer.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin needs to be optimized to induce a submaximal cAMP response.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the NPFF1-R agonist to the wells and incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for basal controls) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the control wells (e.g., 0% inhibition for agonist + forskolin, 100% inhibition for forsklin alone).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Detailed Methodology: NPFF1-R Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay.
-
Membrane Preparation:
-
Harvest cells expressing NPFF1-R and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for NPFF1-R (e.g., [125I]YVP), and varying concentrations of the unlabeled this compound.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled NPFF agonist.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: NPFF1-R Signaling Pathway and Mechanism of Antagonism.
Caption: Workflow for an In Vitro cAMP Functional Assay.
Caption: Troubleshooting Logic for Low Antagonist Potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of host cell line choice on glycan profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choice of Host Cell Line Is Essential for the Functional Glycosylation of the Fc Region of Human IgG1 Inhibitors of Influenza B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Validation & Comparative
In Vitro Selectivity Profile of NPFF1-R Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the Neuropeptide FF receptor 1 (NPFF1-R) antagonist, designated here as "Antagonist 1" (also known as compound 8b), with other known NPFF1-R antagonists. The data presented herein confirms the selectivity of Antagonist 1 and offers a comparative analysis against alternative compounds, supported by detailed experimental protocols.
Comparative Selectivity Profile of NPFF1-R Antagonists
The in vitro binding affinity of Antagonist 1 for the human NPFF1 receptor (NPFF1-R) and the closely related Neuropeptide FF receptor 2 (NPFF2-R) has been determined through radioligand binding assays. The results indicate a notable selectivity for NPFF1-R. A summary of these findings, alongside data for other NPFF1-R antagonists, is presented below.
| Antagonist | NPFF1-R Ki (nM) | NPFF2-R Ki (nM) | Selectivity (NPFF2-R Ki / NPFF1-R Ki) | Other Receptor Affinities (Ki, nM) |
| Antagonist 1 (compound 8b) | 211[1] | 3270[1] | 15.5-fold | DOR: 1540, KOR: 1390, MOR: 3560[1] |
| RF9 | 58 | 75 | 1.3-fold | Selective over NPY Y1, GPR10, GPR54, GPR103, and opioid receptors. |
| BIBP3226 | 12 | 461 | 38.4-fold (for NPFF2-R over NPFF1-R) | Potent NPY Y1 antagonist (Ki = 1.1 nM) |
| Hederagenin | - | - | Highly Selective for NPFF1-R | Lacks selectivity towards NPFF2-R or NPY Y1 receptor. |
DOR: Delta-Opioid Receptor, KOR: Kappa-Opioid Receptor, MOR: Mu-Opioid Receptor, NPY Y1: Neuropeptide Y Receptor Y1. Note: A higher selectivity fold indicates greater selectivity for NPFF1-R over NPFF2-R.
Functional Antagonism at NPFF1-R
The antagonistic activity of Antagonist 1 was further confirmed in a functional assay. In a forskolin-induced cAMP accumulation assay using cells expressing NPFF1-R, Antagonist 1 dose-dependently reversed the inhibition of cAMP accumulation caused by the NPFF agonist.[1] This demonstrates that Antagonist 1 effectively blocks the canonical Gαi/o-mediated signaling pathway of NPFF1-R.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of test compounds to NPFF1-R and NPFF2-R expressed in Chinese Hamster Ovary (CHO) cells.
1. Membrane Preparation:
-
CHO cells stably expressing human NPFF1-R or NPFF2-R are cultured to confluence.
-
Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]YVP for NPFF1-R).
-
Increasing concentrations of the unlabeled test compound (e.g., Antagonist 1).
-
A defined amount of membrane protein (e.g., 10-20 µg).
-
-
The total assay volume is brought to a final volume (e.g., 250 µL) with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
The plate is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.
1. Cell Culture and Plating:
-
CHO cells stably expressing human NPFF1-R are seeded into 96-well plates and cultured to a desired confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA).
-
The cells are then pre-incubated with various concentrations of the antagonist (e.g., Antagonist 1) for a defined period (e.g., 15 minutes).
-
Following the pre-incubation, a mixture containing a fixed concentration of an NPFF agonist and a fixed concentration of forskolin (an adenylyl cyclase activator) is added to the wells.
-
The plate is incubated for a further period (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
The amount of cAMP produced in the presence of the antagonist is compared to the amount produced in the presence of the agonist and forskolin alone.
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined, and dose-response curves are generated to calculate the potency of the antagonist (e.g., IC50 or pA2 values).
Visualizations
Caption: NPFF1 Receptor Signaling Pathway
Caption: Experimental Workflow for In Vitro Characterization
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hederagenin is a Highly Selective Antagonist of the Neuropeptide FF Receptor 1 that Reveals Mechanisms for Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NPFF1-R Antagonist 1 and RF9 for In Vivo Research
In the landscape of neuropeptide FF (NPFF) receptor modulation, both NPFF1-R antagonist 1 and RF9 have emerged as significant tools for in vivo investigations. This guide provides a detailed comparison of these two antagonists, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable compound for their research needs.
Molecular Profile and Selectivity
A critical aspect in the selection of a pharmacological tool is its binding affinity and selectivity for the target receptors. The following table summarizes the available data for this compound and RF9.
| Compound | Target Receptor(s) | Ki (nM) | Selectivity | Off-Target Binding |
| This compound | NPFF1-R | 211[1] | 15-fold selective for NPFF1-R over NPFF2-R[1] | Opioid receptors (DOR, KOR, MOR) with Ki values of 1540 ± 132, 1390 ± 147, and 3560 ± 364 nM, respectively[1] |
| NPFF2-R | 3270[1] | |||
| RF9 | NPFF1-R (hNPFF1) | 58[2] | Non-selective between NPFF1-R and NPFF2-R | Displays selectivity over several related receptors including NPY Y1, GPR10, GPR54, GPR103, and opioid receptors[3] |
| NPFF2-R (hNPFF2) | 75[2][3] |
Note: "h" denotes human receptor.
In Vivo Efficacy: A Comparative Overview
The in vivo effects of this compound and RF9 have been explored in various models, primarily focusing on pain modulation and opioid-related effects.
Modulation of Opioid-Induced Hyperalgesia and Analgesia
A key application for NPFF receptor antagonists is in mitigating the adverse effects of opioid analgesics, such as hyperalgesia (increased sensitivity to pain) and tolerance.
This compound (and related selective antagonists):
While specific in vivo data for a compound explicitly named "this compound" is limited in the available literature, studies on other selective NPFF1-R antagonists provide valuable insights. For instance, co-administration of a selective NPFF1-R dipeptide antagonist with the opioid fentanyl has been shown to prolong the analgesic effect of fentanyl while concurrently decreasing the associated hyperalgesia[1]. Similarly, another selective NPFF1-R antagonist, RF3286, when administered subcutaneously (0.005-30 mg/kg) in mice, prevented the development of fentanyl-induced hyperalgesia while preserving its analgesic effects[4][5]. Furthermore, novel proline-based NPFF1-R antagonists have been shown to reverse fentanyl-induced hyperalgesia in rats when administered intraperitoneally[6]. A recently developed selective NPFF1R antagonist, compound 56, demonstrated no analgesic activity on its own in the mouse tail-flick test but significantly enhanced morphine's antinociceptive effect when co-administered. Interestingly, in the hot-plate assay, compound 56 exhibited analgesic properties by itself[7][8].
RF9:
RF9 has been more extensively studied in the context of opioid modulation. It has been demonstrated to prevent the development of opioid-induced tolerance associated with hyperalgesia[9][10]. Co-administration of RF9 (0.1 mg/kg, s.c.) with heroin in rats prevents heroin-induced delayed hyperalgesia and the development of tolerance[2].
Cardiovascular Effects
The NPFF system is implicated in the regulation of cardiovascular function.
This compound:
RF9:
In vivo studies in rats have shown that intracerebroventricular (i.c.v.) administration of NPFF leads to an increase in mean arterial blood pressure (MAP) and heart rate. Pre-treatment with RF9 (10 μg, i.c.v.) effectively blocks these NPFF-induced cardiovascular responses, while RF9 administered alone did not cause significant alterations in MAP or heart rate[9][11].
Effects on Gonadotropin Release
Recent studies have unveiled a surprising effect of RF9 on the reproductive axis.
This compound:
There is no available information on the effects of this compound on gonadotropin release.
RF9:
Contrary to its expected role as a pure antagonist, central administration of RF9 has been shown to potently stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in both male and female rats and mice[9][12]. Systemic administration of RF9 also resulted in a modest increase in LH secretion[9][13]. This has led to the hypothesis that RF9 may possess bimodal functions, acting as an RFRP-3 (the mammalian ortholog of GnIH) antagonist and a kisspeptin receptor agonist[10].
Effects on Food Intake
The role of the NPFF system in regulating feeding behavior has also been investigated.
This compound:
Data on the effects of this compound on food intake is not available.
RF9:
Interestingly, one study reported that RF9, when administered both intracerebroventricularly and subcutaneously in fasted mice, exhibited an anorectic effect, reducing food intake. This finding has raised questions about its classification as a pure NPFF antagonist in all physiological contexts[14].
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key in vivo experiments cited in this guide.
Opioid-Induced Hyperalgesia Model (Rat)
This model is commonly used to assess the potential of compounds to counteract the paradoxical pain-sensitizing effects of chronic opioid administration.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Hyperalgesia: A baseline nociceptive threshold is measured using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia). Subsequently, rats are treated with an opioid such as fentanyl or morphine daily for a set period (e.g., 4-7 days) to induce hyperalgesia.
-
Drug Administration:
-
This compound (or related compounds): Typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at varying doses, often co-administered with the opioid.
-
RF9: Administered subcutaneously (s.c.) or intracerebroventricularly (i.c.v.) prior to or along with the opioid. For example, 0.1 mg/kg s.c. has been used in rats[2].
-
-
Assessment of Nociception: Nociceptive thresholds are reassessed at various time points after drug administration and compared to baseline and vehicle-treated control groups. A reversal or prevention of the opioid-induced decrease in pain threshold indicates efficacy of the antagonist.
Cardiovascular Monitoring in Anesthetized Rats
This protocol allows for the direct measurement of blood pressure and heart rate in response to centrally administered compounds.
-
Animals: Adult male rats are used.
-
Anesthesia: Animals are anesthetized, for example, with urethane.
-
Surgical Preparation: A catheter is inserted into a femoral artery for continuous monitoring of arterial blood pressure and heart rate. An intracerebroventricular (i.c.v.) cannula is implanted into a lateral ventricle for central drug administration.
-
Drug Administration:
-
A baseline period of stable cardiovascular parameters is established.
-
NPFF (e.g., 10 μg) is administered i.c.v. to induce a cardiovascular response.
-
In antagonist studies, RF9 (e.g., 10 μg) is administered i.c.v. prior to or concurrently with NPFF[9].
-
-
Data Acquisition: Mean arterial pressure (MAP) and heart rate are continuously recorded and analyzed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can greatly enhance understanding.
NPFF Signaling Pathway
The neuropeptide FF system exerts its effects through two primary G protein-coupled receptors, NPFF1-R and NPFF2-R.
Caption: NPFF receptor signaling cascade.
Experimental Workflow for In Vivo Antagonist Studies
A typical workflow for evaluating the in vivo efficacy of an NPFF receptor antagonist is depicted below.
Caption: General in vivo antagonist study workflow.
Conclusion
Both this compound and RF9 are valuable tools for investigating the NPFF system in vivo. The choice between them will largely depend on the specific research question.
-
This compound and other selective NPFF1-R antagonists are ideal for dissecting the specific roles of the NPFF1 receptor subtype, particularly in the context of opioid modulation. Their selectivity allows for more targeted investigations, minimizing the confounding effects of NPFF2-R modulation.
-
RF9 , as a non-selective antagonist, is useful for studying the overall effects of blocking both NPFF receptor subtypes. Its extensive characterization in various in vivo models provides a solid foundation for further research. However, its recently discovered agonist-like effects on gonadotropin release and food intake warrant careful consideration and may necessitate the use of appropriate controls to interpret findings accurately.
Researchers should carefully weigh the selectivity profile and the existing body of in vivo data for each compound to make an informed decision that best suits their experimental goals.
References
- 1. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF9 powerfully stimulates gonadotrophin secretion in the ewe: evidence for a seasonal threshold of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RF-3286: an NPFFR1 antagonist that shows promise for opioid-induced hyperalgesia | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nhlbi.nih.gov [nhlbi.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RF9: May it be a new therapeutic option for hypogonadotropic hypogonadism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Characterization of the potent gonadotropin-releasing activity of RF9, a selective antagonist of RF-amide-related peptides and neuropeptide FF receptors: physiological and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Pain - Laboratoire d'Innovation Thérapeuthique - UMR 7200 - University of Strasbourg [medchem.unistra.fr]
A Comparative Guide to NPFF1-R Antagonist 1 and BIBP3226 for Neuropeptide FF Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable antagonists for the Neuropeptide FF (NPFF) receptor system: NPFF1-R antagonist 1 and BIBP3226. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies on the physiological and pathological roles of NPFF receptors.
Introduction to NPFF Receptors and their Antagonists
Neuropeptide FF (NPFF) and its cognate G protein-coupled receptors, NPFF1R and NPFF2R, are key players in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. The development of selective antagonists for these receptors is crucial for elucidating their specific functions and for their potential as therapeutic targets. This guide focuses on a comparative analysis of this compound, a compound with notable selectivity for the NPFF1 receptor subtype, and BIBP3226, a well-established NPY Y1 receptor antagonist that also exhibits affinity for NPFF receptors.
Quantitative Binding Affinity Data
The binding affinities of this compound and BIBP3226 for human NPFF1 and NPFF2 receptors are summarized in the table below. The data is presented as inhibitor constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (NPFF2R Ki / NPFF1R Ki) |
| This compound | hNPFF1R | 211[1] | 15.5 |
| hNPFF2R | 3270[1] | ||
| BIBP3226 | hNPFF1R | 1000 | 0.12 |
| hNPFF2R | 120 | ||
| rNPY Y1 | 1.1[2] |
hNPFF1R: human Neuropeptide FF receptor 1; hNPFF2R: human Neuropeptide FF receptor 2; rNPY Y1: rat Neuropeptide Y receptor Y1.
Experimental Protocols
The binding affinity data presented in this guide were obtained through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for NPFF1-R and NPFF2-R
This protocol is a generalized representation based on common practices for determining the binding affinity of unlabelled compounds to NPFF receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express either human NPFF1R or NPFF2R.
-
Cells are cultured in appropriate media (e.g., Ham's F12 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Upon reaching confluency, cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes expressing either hNPFF1R or hNPFF2R are incubated with a fixed concentration of a specific radioligand. For hNPFF1R, a common radioligand is [125I]YVP, while for hNPFF2R, [125I]Tyr-NPFF or [125I]-EYF is often used.[3]
-
A range of concentrations of the unlabeled antagonist (this compound or BIBP3226) is added to the wells to compete with the radioligand for binding to the receptor.
-
The reaction mixture is incubated at room temperature for a specific period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPFF agonist.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NPFF receptor signaling pathway and a typical experimental workflow for determining antagonist binding affinity.
Caption: NPFF Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Discussion and Conclusion
The data clearly indicates that This compound is a selective antagonist for the human NPFF1 receptor, exhibiting a 15.5-fold higher affinity for NPFF1R over NPFF2R.[1] This selectivity makes it a valuable tool for investigating the specific roles of the NPFF1 receptor subtype in various physiological and pathological conditions.
In contrast, BIBP3226 , while a potent antagonist of the NPY Y1 receptor, displays a different profile at NPFF receptors. It shows a higher affinity for the human NPFF2 receptor compared to the NPFF1 receptor. This characteristic, along with its potent NPY Y1 receptor antagonism, suggests that BIBP3226 should be used with caution in studies aiming to dissect the specific functions of NPFF receptor subtypes. However, its activity at NPFF receptors highlights a potential for polypharmacology that could be either a desirable trait or a confounding factor depending on the research context.
For researchers specifically interested in the NPFF1 receptor, This compound offers a more selective pharmacological tool. For studies where antagonism of the NPFF2 receptor is desired, and potential off-target effects at NPY Y1 receptors can be controlled for or are of interest, BIBP3226 may be a suitable option.
Ultimately, the choice between these two antagonists will depend on the specific research question and the experimental design. This guide provides the necessary data and context to make an informed decision.
References
Validating the Efficacy and Specificity of NPFF1-R Antagonist 1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the effects of NPFF1-R antagonist 1. It outlines essential control experiments, presents detailed protocols, and offers a comparative analysis with alternative compounds to ensure robust and reliable findings.
Neuropeptide FF receptor 1 (NPFF1-R) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. The development of selective antagonists for this receptor is of significant interest for therapeutic applications. This guide focuses on "this compound" (also known as compound 8b), a piperidine analogue identified as a potent and selective antagonist of NPFF1-R.[1][2][3]
To rigorously validate the on-target effects of this compound and rule out potential off-target activities, a series of well-controlled experiments are paramount. This guide details the necessary experimental designs and methodologies.
Comparative Analysis of NPFF1-R Antagonists
The following table summarizes the key characteristics of this compound and compares it with other known antagonists, providing a clear overview of their binding affinities and selectivities.
| Compound | Target(s) | Ki (nM) for NPFF1-R | Ki (nM) for NPFF2-R | Selectivity (NPFF2-R/NPFF1-R) | Off-Target Binding (Ki, nM) |
| This compound (compound 8b) | NPFF1-R | 211[1][2][3] | 3270[1][2][3] | 15.5-fold | DOR (1540), KOR (1390), MOR (3560)[1][3] |
| RF9 | NPFF1-R, NPFF2-R | - | - | Non-selective | - |
| Compound 56 | NPFF1-R | 22[4] | - | Selective | Selective over a large panel of GPCRs[4] |
| BIBP3226 | NPFF1-R, NPFF2-R, NPY1R | - | - | Non-selective | Binds to NPY1 receptor[4][5] |
Essential Control Experiments for Validating this compound
To ensure the observed effects are specifically due to the antagonism of NPFF1-R, the following control experiments are crucial:
-
Receptor Binding Assays: To confirm the affinity and selectivity of the antagonist for NPFF1-R.
-
Functional Assays (cAMP Accumulation): To demonstrate the antagonist's ability to block the agonist-induced signaling cascade.
-
Counter-Screening Assays: To assess the antagonist's activity at other related receptors, particularly the highly homologous NPFF2-R and opioid receptors.
-
Cell Line Controls: To ensure the observed effects are dependent on the presence of the NPFF1-R.
Detailed Experimental Protocols
Radioligand Binding Assay for NPFF1-R Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human NPFF1-R.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NPFF1-R.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled NPFF1-R ligand (e.g., [¹²⁵I]YVP).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to allow for competitive binding.
-
-
Detection and Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for Functional Antagonism
Objective: To assess the ability of this compound to inhibit the NPFF-mediated suppression of cAMP production.
Methodology:
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing human NPFF1-R.
-
-
Assay Protocol:
-
Pre-incubate cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the adenylyl cyclase activator, forskolin, in the presence and absence of an NPFF1-R agonist (e.g., NPVF).[5]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.
-
Counter-Screening Against NPFF2-R and Opioid Receptors
Objective: To evaluate the selectivity of this compound by testing its binding affinity for the NPFF2 receptor and mu (μ), delta (δ), and kappa (κ) opioid receptors.
Methodology:
-
Perform radioligand binding assays as described in Protocol 1, but using cell lines individually expressing human NPFF2-R, MOR, DOR, and KOR.
-
Use appropriate radioligands for each receptor (e.g., [¹²⁵I]YF for NPFF2-R, [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U-69,593 for KOR).
-
Calculate the Ki values for this compound at each of these receptors.
Control Experiments Using Parental Cell Lines
Objective: To confirm that the observed effects of this compound are mediated through NPFF1-R.
Methodology:
-
Repeat the cAMP accumulation assay (Protocol 2) using the parental CHO or HEK293 cell line that does not express NPFF1-R.
-
The antagonist should not exhibit any effect on cAMP levels in these cells, demonstrating its specificity for the NPFF1-R.
Visualizing the Experimental Logic and Pathways
To better understand the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: NPFF1-R Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Validating this compound.
Caption: Logical Relationships of Control Experiments.
By systematically performing these control experiments, researchers can confidently validate the on-target effects of this compound, paving the way for its use as a reliable tool in further research and potential therapeutic development.
References
Assessing the Cross-Reactivity of NPFF1-R Antagonist 1 with Neuropeptide Y Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of NPFF1-R antagonist 1 with Neuropeptide Y (NPY) receptors. Due to the limited publicly available data on the direct interaction of this compound with NPY receptors, this document leverages data from well-characterized NPFF receptor antagonists, BIBP3226 and RF9, as key comparators. This approach offers valuable insights into the potential for off-target effects within the NPY receptor family, a critical consideration in the development of selective therapeutic agents.
Executive Summary
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of this compound and comparator compounds at NPFF and NPY receptors. Lower Ki values indicate higher binding affinity.
| Compound | NPFF1-R (Ki, nM) | NPFF2-R (Ki, nM) | NPY Y1-R (Ki, nM) | NPY Y2-R (Ki, nM) | NPY Y4-R (Ki, nM) | NPY Y5-R (Ki, nM) |
| This compound | 211[1][2] | 3270[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| BIBP3226 | 108 (rNPFF)[1] | 79 (hNPFF2)[1] | 1.1 (rNPY Y1)[1] | >10000[3] | >10000[3] | >10000[3] |
| RF9 | 58 (hNPFF1)[4] | 75 (hNPFF2)[4] | No affinity[5] | Low affinity | Low affinity | Low affinity |
| BIBO3304 | Data Not Available | Data Not Available | 0.38 (hY1)[6] | >1000[6] | >1000[6] | >1000[6] |
| BIIE0246 | Data Not Available | Data Not Available | Data Not Available | 15 (rY2)[7] | Data Not Available | Data Not Available |
| CGP71683 | Data Not Available | Data Not Available | >4000[8] | 200[8] | Data Not Available | 1.3[8] |
Note: Receptor species (h: human, r: rat) are indicated where specified in the source.
Experimental Protocols
Accurate assessment of antagonist cross-reactivity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of compounds at G-protein coupled receptors (GPCRs) like the NPFF and NPY receptors.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with NPFF1-R, NPY1-R, etc.).
-
Radioligand specific for the receptor of interest (e.g., [¹²⁵I]-YVP for hNPFF1R, [¹²⁵I]-PYY for NPY receptors).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the downstream signaling effects of receptor activation or inhibition, providing insights into the antagonist's efficacy.
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Agonist for the receptor of interest (e.g., NPFF for NPFF receptors, NPY for NPY receptors).
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer/medium.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the agonist along with forskolin to stimulate cAMP production.
-
Signal Detection: After a specified incubation period, measure the luminescence, which is inversely proportional to the level of cAMP inhibition.
-
Data Analysis: Plot the response against the concentration of the test compound to determine the IC50 value, representing the concentration at which the antagonist reverses 50% of the agonist-induced effect.
Objective: To determine the functional antagonist activity by measuring the inhibition of agonist-induced intracellular calcium release.
Materials:
-
Cells expressing the receptor of interest (and potentially a promiscuous G-protein).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist for the receptor of interest.
-
Test compound (this compound).
-
Assay buffer.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating and Dye Loading: Seed cells in a 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader and add a fixed concentration of the agonist. Immediately measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium peak against the antagonist concentration.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing antagonist cross-reactivity.
Caption: NPFF and NPY receptor signaling pathways.
References
- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating the antagonistic activity of NPFF1-R antagonist 1 using a known agonist
This guide provides a comprehensive framework for validating the antagonistic activity of NPFF1-R antagonist 1 against the Neuropeptide FF receptor 1 (NPFF1-R) using a known agonist, Neuropeptide FF (NPFF). Designed for researchers in pharmacology and drug development, this document outlines the underlying signaling pathways, detailed experimental protocols, and methods for data analysis and presentation.
Introduction to NPFF1-R Antagonism
Neuropeptide FF Receptor 1 (NPFF1-R) is a G protein-coupled receptor (GPCR) predominantly coupled to Gαi/o proteins.[1][2] Activation of this receptor by endogenous ligands like Neuropeptide FF (NPFF) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway is implicated in various physiological processes, including pain modulation and the regulation of opioid signaling.[2][4][5]
This compound (also known as compound 8b) is a piperidine analog identified as a potent and selective antagonist for NPFF1-R, with a Ki value of 211 nM.[6][7][8] Validating its antagonistic activity is a critical step in its pharmacological characterization. This is typically achieved by demonstrating its ability to block or reverse the cellular effects of a known NPFF1-R agonist, such as NPFF. The most direct method is to measure the antagonist's ability to counteract the agonist-induced inhibition of cAMP production.
NPFF1-R Signaling Pathway
The canonical signaling pathway for NPFF1-R involves its interaction with inhibitory G proteins. The agonist NPFF binds to and activates the receptor, causing the Gαi/o subunit to inhibit adenylyl cyclase activity. This reduces the conversion of ATP to cAMP. An antagonist, such as this compound, competes with the agonist for the receptor's binding site, thereby preventing G protein activation and the subsequent decrease in cAMP levels.
Experimental Validation Workflow
The validation process follows a logical sequence of steps to first establish a baseline, induce a measurable agonist response, and then quantify the antagonist's ability to block that response. This workflow is central to constructing a dose-response curve and determining the potency of the antagonist.
Experimental Protocols
A detailed protocol for a competitive cAMP accumulation assay is provided below. This assay is a robust method for quantifying the functional antagonism at the Gαi/o-coupled NPFF1-R.
Objective: To determine the potency (IC₅₀) of this compound by measuring its ability to reverse the NPFF-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human NPFF1-R (CHO-hNPFF1-R).
-
Agonist: Neuropeptide FF (NPFF).
-
Antagonist: this compound.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or ELISA-based cAMP assay kit.
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Equipment: 384-well white assay plates, multichannel pipette, plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Culture CHO-hNPFF1-R cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well white plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Agonist EC₅₀ Determination (Preliminary Experiment):
-
Prepare serial dilutions of NPFF in assay buffer.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells, followed immediately by the NPFF dilutions.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Calculate the EC₅₀ of NPFF. For the antagonist assay, use an EC₈₀ concentration of NPFF.
-
-
Antagonist Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the plated cells and wash once with assay buffer.
-
Add 10 µL of the antagonist dilutions to the respective wells. Include vehicle-only wells as controls.
-
Pre-incubate the plate for 20 minutes at room temperature.
-
Prepare a solution of forskolin (10 µM final concentration) and NPFF (at its EC₈₀ concentration) in assay buffer.
-
Add 10 µL of the forskolin/NPFF solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and perform the cAMP detection assay as per the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data with 100% inhibition being the signal from cells treated with forskolin and the EC₈₀ of NPFF, and 0% inhibition being the signal from cells treated with forskolin alone.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Data Presentation and Results
Quantitative data should be summarized in clear, comparative tables. Table 1 illustrates the expected outcomes from control and treatment groups in a single-point validation experiment. Table 2 presents data from a dose-response experiment used to calculate the antagonist's potency.
Table 1: Single-Point Antagonism Validation
| Condition | cAMP Level (nM) | % of Forskolin Response | Description |
| Basal (No Treatment) | 0.8 ± 0.1 | N/A | Baseline intracellular cAMP level. |
| Forskolin (10 µM) | 55.2 ± 4.5 | 100% | Maximum stimulated cAMP level, representing 0% inhibition. |
| Forskolin (10 µM) + NPFF (EC₈₀) | 12.5 ± 1.8 | 21.2% | Agonist-induced inhibition of cAMP production. |
| Forskolin (10 µM) + NPFF (EC₈₀) + Antagonist 1 (1 µM) | 48.9 ± 3.9 | 87.2% | Antagonist reverses the agonist's effect, restoring cAMP levels.[6][8] |
Data are hypothetical means ± SEM.
Table 2: Dose-Response Data for this compound
| Antagonist 1 Conc. (nM) | % Inhibition Reversal |
| 0 | 0% |
| 10 | 12.5% |
| 50 | 35.8% |
| 100 | 48.5% |
| 200 | 51.2% (IC₅₀ ≈ 195 nM) |
| 500 | 78.9% |
| 1000 | 95.1% |
| 5000 | 98.3% |
This data can be used to generate a dose-response curve and calculate an IC₅₀ value, which reflects the concentration of the antagonist required to inhibit 50% of the agonist's maximal effect.
Conclusion
The validation of this compound's activity is effectively accomplished through a competitive functional assay, such as the cAMP accumulation assay. By demonstrating the antagonist's ability to concentration-dependently reverse the inhibitory effect of the known agonist NPFF, its potency and mechanism of action can be reliably characterized. The experimental framework and data presentation methods outlined in this guide provide a standardized approach for researchers to objectively compare and validate the performance of NPFF1-R antagonists.
References
- 1. genecards.org [genecards.org]
- 2. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NPFF1-R antagonist 1_TargetMol [targetmol.com]
A Head-to-Head Comparison of Small Molecule NPFF1-R Antagonists for Researchers
This guide provides a detailed, data-driven comparison of prominent small molecule antagonists targeting the Neuropeptide FF Receptor 1 (NPFF1-R). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes critical pathways to support informed decisions in pharmacological research.
Introduction to NPFF1-R and its Antagonism
The Neuropeptide FF (NPFF) system, encompassing NPFF1 and NPFF2 receptors, is a key modulator of various physiological processes, including pain, opioid tolerance, and cardiovascular function.[1][2] The NPFF1 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to Gαi/o proteins.[1][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The NPFF system is often characterized as an "anti-opioid" system, and antagonism of NPFF1-R has emerged as a promising strategy to enhance opioid analgesia and mitigate side effects like tolerance and hyperalgesia.[2][4] This guide focuses on non-peptide, small molecule antagonists that offer potential advantages in terms of bioavailability and pharmacokinetics over their peptide-based counterparts.
Comparative Analysis of NPFF1-R Antagonists
The following table summarizes the binding affinities and functional potencies of several notable small molecule NPFF1-R antagonists. The data is compiled from various studies to facilitate a direct comparison of their pharmacological profiles.
Table 1: Quantitative Comparison of Small Molecule NPFF1-R Antagonists
| Compound Name/Reference | Chemical Class | NPFF1-R Ki (nM) | NPFF2-R Ki (nM) | Selectivity (NPFF2/NPFF1) | Functional Assay Data (NPFF1-R) | Off-Target Binding (Ki, nM) |
| NPFF1-R antagonist 1 (Compound 8b) | Piperidine | 211[5] | 3270[5] | 15.5 | Reverses NPFF-induced cAMP inhibition[5] | DOR: 1540, KOR: 1390, MOR: 3560[5] |
| RF9 | Dipeptide-like | ~50-100 (variable) | ~50-100 (variable) | ~1 | EC50 = 4.7 µM (reversal of NPVF-induced cAMP inhibition)[6] | - |
| AC-262620 | - | 16.4 ± 10.1[1] | - | 19.5-fold (vs NPFF2-R)[1] | Reduces opioid tolerance[2] | - |
| Compound 46 | Guanidino-piperidine | 81 ± 17[1] | 1422 ± 268[1] | 17.6 | Reverses NPVF-induced cAMP inhibition[1] | - |
| Compound 16 (Proline-based) | Proline derivative | - | - | - | Ke = 0.67 µM (cAMP assay)[7] | - |
| Compound 33 (Proline-based) | Proline derivative | - | - | - | Ke = 0.25 µM (cAMP assay)[7] | - |
| Compound 56 | Benzimidazole derivative | 22[8] | >10,000 | >450 | Antagonist in Tango and BRET assays[8] | Selective against a large panel of GPCRs[8] |
| GJ14 | - | - | - | Good selectivity for NPFF1-R[9] | Blocks RFRP-3-induced corticosterone release[9] | RF9 is an agonist at KISS1R; GJ14 is a true NPFFR antagonist[9] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. EC50/Ke values represent the concentration required for 50% of the maximal effect in functional assays.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the NPFF1-R signaling pathway and a typical workflow for characterizing NPFF1-R antagonists.
References
- 1. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anxiogenic and Stressor Effects of the Hypothalamic Neuropeptide RFRP-3 Are Overcome by the NPFFR Antagonist GJ14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NPFF1-R Antagonist 1 and RF9: A Guide for Researchers
A detailed examination of the pharmacokinetic and pharmacodynamic properties of the novel Neuropeptide FF (NPFF) receptor 1 antagonist, NPFF1-R antagonist 1 (also known as compound 8b), in comparison to the well-established antagonist RF9, provides valuable insights for researchers in the field of pain and opioid pharmacology. This guide synthesizes available experimental data to offer an objective comparison, aiding in the selection of appropriate tools for preclinical research.
Pharmacodynamic Profile: Receptor Binding and Functional Activity
Both this compound and RF9 are potent antagonists of NPFF receptors, which are G-protein coupled receptors involved in pain modulation and opioid signaling.[1] Their pharmacodynamic properties have been characterized through in vitro assays, revealing distinct selectivity profiles.
Table 1: Comparison of In Vitro Pharmacodynamic Properties
| Parameter | This compound (compound 8b) | RF9 |
| Binding Affinity (Ki) | ||
| NPFF1 Receptor | 211 nM[2][3] | 58 nM[4] |
| NPFF2 Receptor | 3270 nM[2][3] | 75 nM[4] |
| Selectivity | ~15-fold for NPFF1-R over NPFF2-R[2][3] | Non-selective |
| Off-Target Binding (Ki) | ||
| Delta Opioid Receptor (DOR) | 1540 ± 132 nM[2] | Not reported to have significant affinity |
| Kappa Opioid Receptor (KOR) | 1390 ± 147 nM[2] | Not reported to have significant affinity |
| Mu Opioid Receptor (MOR) | 3560 ± 364 nM[2] | Not reported to have significant affinity |
| Functional Activity | Dose-dependently reverses NPFF-induced inhibition of forskolin-induced cAMP accumulation.[2] | Potent antagonist activity at both NPFF1 and NPFF2 receptors.[4] |
This compound demonstrates a notable preference for the NPFF1 receptor subtype, a characteristic that may be advantageous for studies aiming to dissect the specific roles of NPFF1-R.[2][3] In contrast, RF9 is a non-selective antagonist, potently blocking both NPFF1 and NPFF2 receptors.[4] Furthermore, this compound exhibits some off-target binding at opioid receptors, albeit at significantly higher concentrations than its affinity for NPFF1-R.[2]
Pharmacokinetic Profile
In Vivo Efficacy
The in vivo effects of NPFF antagonists are of significant interest, particularly their ability to modulate opioid-induced analgesia, hyperalgesia, and tolerance.
RF9 has been demonstrated to prevent the development of opioid-induced hyperalgesia and tolerance when co-administered with opioids like heroin or fentanyl.[5][6] This suggests that blockade of NPFF receptors can enhance the therapeutic efficacy of opioids and mitigate their undesirable side effects.
While specific in vivo efficacy studies for This compound are not as extensively documented, a study on proline-based NPFF receptor antagonists, a class to which compound 8b is related, showed that these compounds could reverse fentanyl-induced hyperalgesia in rats when administered intraperitoneally.[7][8] This suggests that selective NPFF1-R antagonism may also play a role in modulating opioid-induced hyperalgesia.
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NPFF1 or NPFF2 receptor.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]YVP for NPFF1-R) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key second messenger in NPFF receptor signaling.
Protocol:
-
Cell Culture: Cells stably expressing the NPFF1 or NPFF2 receptor are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of an NPFF receptor agonist (e.g., NPFF) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its functional potency.
In Vivo Model of Opioid-Induced Hyperalgesia
This model is used to assess the ability of an NPFF antagonist to prevent or reverse the heightened pain sensitivity induced by chronic opioid administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Hyperalgesia: Rats are treated with an opioid such as fentanyl for a defined period to induce hyperalgesia.
-
Drug Administration: The NPFF antagonist or vehicle is administered (e.g., intraperitoneally) prior to each opioid injection.
-
Nociceptive Testing: Pain sensitivity is assessed using methods like the tail-flick test or von Frey filaments at baseline and at various time points after drug administration. In the tail-flick test, a radiant heat source is applied to the tail, and the latency to tail withdrawal is measured.
-
Data Analysis: The effect of the antagonist on the opioid-induced decrease in pain threshold is analyzed.
Visualizing the NPFF Signaling Pathway and Experimental Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: NPFF1-R Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
This compound and RF9 are both valuable tools for investigating the NPFF system. The key distinction lies in their selectivity, with this compound offering a more targeted approach to studying the NPFF1 receptor subtype. While the in vivo efficacy of RF9 is better characterized, preliminary data suggests that selective NPFF1-R antagonists also hold promise for modulating opioid-related effects. The lack of comprehensive pharmacokinetic data for this compound represents a significant knowledge gap that, if addressed, would greatly enhance its utility as a research tool. Researchers should carefully consider the specific aims of their studies when selecting between these two antagonists.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NPFF1-R Antagonist 1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NPFF1-R antagonist 1 with other relevant antagonists, supported by experimental data and detailed protocols. The information is presented to facilitate informed decisions in the selection and application of these research compounds.
Dose-Response Profile and Comparative Efficacy
This compound is a piperidine-based compound identified as a potent antagonist of the Neuropeptide FF receptor 1 (NPFF1-R)[1][2]. Its primary mechanism of action involves the reversal of the inhibitory effect of NPFF agonists on adenylyl cyclase activity[1][2]. While specific dose-response curves with IC50 values for this compound are not publicly available, it has been shown to dose-dependently reverse the NPFF-induced inhibition of forskolin-stimulated cAMP accumulation[1][2]. This indicates a competitive antagonistic relationship at the NPFF1 receptor.
For a comprehensive understanding of its performance, a comparison with other known NPFF1-R antagonists is crucial. The following tables summarize the available quantitative data for this compound and key comparators.
Table 1: Binding Affinity (Ki) of NPFF1-R Antagonists
| Compound | NPFF1-R Ki (nM) | NPFF2-R Ki (nM) | Selectivity (NPFF2/NPFF1) |
| This compound | 211[1][3] | 3270[1][3] | 15.5 |
| RF9 | 58[4][5] | 75[4][5] | 1.3 |
| AC-262620 | 16.4[6] | - | >19.5 |
Table 2: Functional Antagonism of NPFF1-R
| Compound | Assay Type | Functional Readout | Potency |
| This compound | cAMP accumulation | Reversal of NPFF-induced inhibition | Dose-dependent reversal observed[1][2] |
| RF9 | cAMP accumulation | Reversal of NPVF-induced inhibition | EC50 = 4.7 µM[7] |
Table 3: Off-Target Binding Profile of this compound
| Receptor | Ki (nM) |
| Delta Opioid Receptor (DOR) | 1540 ± 132[1] |
| Kappa Opioid Receptor (KOR) | 1390 ± 147[1] |
| Mu Opioid Receptor (MOR) | 3560 ± 364[1] |
Signaling Pathway and Experimental Workflow
To fully appreciate the dose-response analysis, it is essential to understand the underlying signaling pathway of the NPFF1 receptor and the experimental workflow used to characterize its antagonists.
NPFF1-R Signaling Pathway
The diagram above illustrates the canonical signaling pathway of the NPFF1 receptor, a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts by blocking the binding of agonists like NPFF, thereby preventing this inhibitory signaling cascade.
The following diagram outlines the typical experimental workflow for characterizing an NPFF1-R antagonist.
Experimental Workflow for Antagonist Characterization
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NPFF1 receptor.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human NPFF1 receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add varying concentrations of this compound (the competitor).
-
Add a fixed concentration of a suitable radioligand for NPFF1-R (e.g., [¹²⁵I]-YVPNLPQRFa).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-labeled NPFF agonist.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Induced cAMP Accumulation Assay (for Functional Antagonism)
This functional assay measures the ability of this compound to reverse the inhibition of cAMP production by an NPFF agonist.
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human NPFF1 receptor.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Add a fixed concentration of an NPFF agonist (e.g., NPFF or NPVF) along with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
A control group should receive only forskolin to determine the maximal cAMP production. Another control should receive forskolin and the NPFF agonist to determine the level of inhibition.
-
Incubate the plate at 37°C for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Normalize the data to the maximal forskolin-stimulated cAMP level.
-
Plot the percentage of inhibition reversal as a function of the concentration of this compound.
-
If a full dose-response curve is generated, determine the EC50 value (the concentration of antagonist that produces 50% of the maximal reversal).
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RF 9 | Neuropeptide FF/AF Receptors | Tocris Bioscience [tocris.com]
- 5. RF 9 | Neuropeptide FF/AF Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NPFF1 Receptor Antagonist 1: A Guide for Researchers
This guide provides a detailed comparison of a specific Neuropeptide FF receptor 1 (NPFF1-R) antagonist, herein referred to as "Antagonist 1," with other known antagonists. The content is tailored for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to support further investigation and decision-making.
Quantitative Data Summary
The binding affinities (Ki) of Antagonist 1 and other selected NPFF1-R antagonists are summarized in the table below. The Ki value represents the inhibition constant, a measure of the antagonist's binding affinity to the receptor. A lower Ki value indicates a higher binding affinity.
| Antagonist | Receptor Subtype | Ki (nM) | Selectivity (NPFF2/NPFF1) |
| Antagonist 1 (compound 8b) | hNPFF1-R | 211 [1][2] | 15.5-fold [1][2] |
| hNPFF2-R | 3270 [1][2] | ||
| RF9 | hNPFF1-R | 58[3] | 1.3-fold |
| hNPFF2-R | 75[3] | ||
| BIBP3226 | hNPFF2-R | 79[4] | N/A |
| rNPY Y1 | 1.1[4] |
Note: The Ki value for BIBP3226 at the human NPFF1 receptor was not explicitly found in the reviewed literature. N/A indicates that the data was not available or not applicable.
Experimental Protocols
The determination of Ki and IC50 values for NPFF1-R antagonists is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (Antagonist 1) at the human NPFF1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human NPFF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A specific NPFF1-R radioligand, such as [¹²⁵I]YVP or [¹²⁵I]EYF.[5]
-
Test Compound: NPFF1-R antagonist 1.
-
Reference Compound: A known NPFF1-R antagonist (e.g., RF9) for assay validation.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human NPFF1 receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A serial dilution of the test compound (Antagonist 1) or reference compound.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The cell membrane preparation.
-
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled reference ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[6]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound. The IC50 is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.[8]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:[9][10]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
NPFF1 Receptor Signaling Pathway
The NPFF1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[11] Upon activation by its endogenous ligand, Neuropeptide FF (NPFF), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is crucial in modulating various physiological processes, including pain perception and opioid signaling.[5]
Caption: NPFF1 Receptor Signaling Pathway.
Experimental Workflow for Ki and IC50 Determination
The following diagram illustrates the key steps involved in determining the Ki and IC50 values of an NPFF1 receptor antagonist using a competitive radioligand binding assay.
Caption: Workflow for Ki and IC50 Determination.
References
- 1. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RF 9 | Neuropeptide FF/AF Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validating NPFF1-R Antagonist Targets with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neuropeptide FF receptor 1 (NPFF1-R) antagonists, with a focus on validating their on-target activity using knockout mouse models. The data presented here is intended to assist researchers in selecting and evaluating compounds for further investigation into the therapeutic potential of NPFF1-R modulation.
Comparative Analysis of NPFF1-R Antagonists
The following table summarizes the in vitro binding affinities and functional activities of several key NPFF1-R antagonists. While direct in vivo validation in NPFF1-R knockout (KO) mice is the gold standard for confirming on-target effects, such data is not available for all compounds. This guide will focus on the comparative data available for RF3286 and RF9, for which knockout validation studies have been published, and will include "NPFF1-R antagonist 1" (compound 8b) for in vitro comparison.
| Compound | Target(s) | Binding Affinity (Ki) | In Vivo Validation in NPFF1-R KO Mice |
| This compound (compound 8b) | NPFF1-R / NPFF2-R | NPFF1-R: 211 nMNPFF2-R: 3270 nM[1] | Data not available. |
| RF3286 | NPFF1-R selective | hNPFF1-R: 4.7 nMhNPFF2-R: 2213 nMmNPFF1-R: 8 nMmNPFF2-R: 4300 nM | Yes. Prevents fentanyl-induced hyperalgesia in wild-type and NPFFR2 KO mice, with the effect being absent in NPFFR1 KO mice. |
| RF9 | NPFF1-R / NPFF2-R (non-selective) | hNPFF1-R: 58 nMhNPFF2-R: 75 nM | Yes. Enhances fentanyl-induced analgesia when administered intrathecally in NPFFR1 KO mice, indicating a primary role for NPFFR2 in this effect. |
On-Target Validation Using NPFF1-R Knockout Models
The most definitive method for validating that the pharmacological effects of an antagonist are mediated through its intended target is to test the compound in a knockout animal model. If the antagonist's effect is absent in an animal lacking the target receptor, it provides strong evidence of on-target activity.
A key study by Chen et al. (2024) demonstrated the power of this approach for NPFF1-R antagonists. The study investigated the role of NPFF1-R and NPFF2-R in modulating fentanyl-induced analgesia and hyperalgesia using both pharmacological antagonists and knockout mice.
Key Findings:
-
Fentanyl-induced hyperalgesia was significantly reversed in NPFF1-R knockout (npffr1-/-) mice , but not in NPFF2-R knockout (npffr2-/-) mice. This finding genetically implicates NPFF1-R as a key mediator of opioid-induced hyperalgesia.
-
The selective NPFF1-R antagonist, RF3286, effectively prevented fentanyl-induced hyperalgesia in wild-type mice and in npffr2-/- mice . This demonstrates that the effect of RF3286 on hyperalgesia is independent of NPFF2-R.
-
Crucially, the effect of RF3286 on fentanyl-induced hyperalgesia was absent in npffr1-/- mice, confirming that its mechanism of action for this effect is indeed through the NPFF1 receptor.
These findings highlight the indispensable role of knockout models in validating the targets of novel antagonists and dissecting the specific contributions of receptor subtypes to complex physiological processes.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the NPFF1-R signaling pathway and the experimental workflow for validating an NPFF1-R antagonist using knockout models.
Caption: NPFF1-R Signaling Pathway
Caption: Workflow for NPFF1-R Antagonist Target Validation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay for NPFF1-R
This protocol is for determining the binding affinity (Ki) of a test compound for the NPFF1 receptor.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human NPFF1-R.
-
Radioligand: [³H]-NPVF (a selective NPFF1-R agonist radioligand).[2]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]
-
Non-specific binding control: High concentration of a non-labeled NPFF1-R ligand (e.g., 10 µM RFRP-3).
-
Test compounds (e.g., this compound, RF3286).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NPFF1-R in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[3]
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-NPVF (at a concentration close to its Kd, e.g., 2.5 nM).[2]
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for NPFF1-R Antagonism
This protocol measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, a hallmark of Gi/o-coupled receptors like NPFF1-R.
Materials:
-
CHO-K1 cells stably expressing human NPFF1-R.[4]
-
Assay medium: Serum-free medium.
-
Forskolin (an adenylyl cyclase activator).
-
NPFF1-R agonist (e.g., RFRP-3).[4]
-
Test compounds (NPFF1-R antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[5][6]
-
384-well white plates.
Procedure:
-
Cell Plating: Seed the CHO-K1-hNPFF1-R cells into 384-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test antagonist.
-
Antagonist Pre-incubation: Remove the culture medium and add the antagonist dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the NPFF1-R agonist (at a concentration that produces ~80% of its maximal effect, e.g., EC80) to all wells except the basal control.
-
Forskolin Stimulation: Immediately after adding the agonist, add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. Determine the IC50 value of the antagonist, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Fentanyl-Induced Hyperalgesia in Mice
This in vivo protocol assesses the ability of an NPFF1-R antagonist to prevent the development of opioid-induced hyperalgesia.
Materials:
-
Wild-type and NPFF1-R knockout mice.
-
Fentanyl.
-
Test compound (NPFF1-R antagonist) or vehicle control.
-
Von Frey filaments for measuring mechanical sensitivity.[7]
-
Apparatus for assessing thermal sensitivity (e.g., hot plate or tail-flick meter).
Procedure:
-
Baseline Nociceptive Testing: Before any drug administration, measure the baseline mechanical and/or thermal sensitivity of all mice.
-
Mechanical Hyperalgesia (Von Frey Test): Place mice on an elevated mesh floor and allow them to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The force at which withdrawal occurs is the paw withdrawal threshold.[8]
-
-
Drug Administration:
-
Administer the NPFF1-R antagonist or vehicle to the mice (e.g., via intraperitoneal or subcutaneous injection) at a predetermined time before the opioid.
-
Administer fentanyl to induce hyperalgesia. A common regimen is repeated injections (e.g., four subcutaneous injections of 60-100 µg/kg at 15-minute intervals).[9]
-
-
Post-Fentanyl Nociceptive Testing: At various time points after the final fentanyl injection (e.g., 24, 48, and 72 hours), re-assess the mechanical and/or thermal sensitivity of the mice as described in the baseline testing. A significant decrease in the paw withdrawal threshold or latency to respond to a thermal stimulus compared to baseline indicates hyperalgesia.
-
Data Analysis: Compare the changes in nociceptive thresholds between the different experimental groups (Wild-type + vehicle, Wild-type + antagonist, NPFF1-R KO + vehicle, NPFF1-R KO + antagonist). A prevention of the fentanyl-induced decrease in withdrawal threshold in the antagonist-treated wild-type group, and an absence of this effect in the NPFF1-R KO group, would confirm on-target antagonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of two novel tritiated radioligands for labelling Neuropeptide FF (NPFF(1) and NPFF(2)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Effect of Chronic Pain on Fentanyl Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of NPFF1-R Antagonist 1 and Other Piperidine Analogues for Neuropeptide FF Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of NPFF1-R antagonist 1 and other notable piperidine analogues targeting the Neuropeptide FF (NPFF) system. This document summarizes key quantitative data, details experimental protocols for antagonist characterization, and visualizes the underlying signaling pathways and experimental workflows.
The Neuropeptide FF (NPFF) system, comprising receptors NPFF1-R and NPFF2-R, is a significant area of research in pain modulation, opioid tolerance, and other physiological processes. The development of selective antagonists is crucial for elucidating the distinct roles of these receptors. This guide focuses on "this compound" (also referred to as compound 8b), a piperidine analogue with notable selectivity for the NPFF1 receptor, and compares its performance with other relevant piperidine-based antagonists.
Quantitative Data Summary
The following table provides a comparative summary of the binding affinities and functional activities of selected piperidine analogues at the NPFF receptors.
| Compound | Target(s) | Assay Type | Ki (nM) for NPFF1-R | Ki (nM) for NPFF2-R | Selectivity (Fold NPFF1 vs NPFF2) | Functional Activity | Off-Target Binding (Ki, nM) | Reference |
| This compound (8b) | NPFF1-R, NPFF2-R | Radioligand Binding | 211 | 3270 | 15.5 | Antagonist at NPFF1-R; no agonist activity at either receptor.[1] | DOR (1540), KOR (1390), MOR (3560)[2][3] | [1] |
| Compound 46 | NPFF1-R, NPFF2-R | Radioligand Binding | 81 ± 17 | - | - | Antagonist at NPFF1-R. | - | [4] |
| Compound 53a | NPFF1-R, NPFF2-R | Radioligand Binding | - | 30 ± 5 | - | Partial antagonist at NPFF2-R. | - | [4] |
| MES304 | NPFF1-R, NPFF2-R | Radioligand Binding | - | - | Non-selective | - | - | [1] |
| Compound 16a | NPFF1-R, NPFF2-R | Radioligand Binding | - | - | 8-fold preference for NPFF2-R | No agonist activity at either receptor. | - | [1] |
| Compound 17b | NPFF1-R, NPFF2-R | Radioligand Binding | < 300 | < 300 | - | - | - | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for characterization, the following diagrams illustrate the NPFF1-R signaling pathway and a typical experimental workflow for antagonist evaluation.
References
- 1. Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of NPFF1-R Antagonists in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Neuropeptide FF (NPFF) receptor 1 (NPFF1-R) antagonists in various animal models of pain. The data presented is intended to assist researchers in evaluating the therapeutic potential of these compounds and in designing future preclinical studies. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of NPFF1-R Antagonists
The following table summarizes the in vivo efficacy of prominent NPFF1-R antagonists in different animal models of pain. The data is compiled from multiple preclinical studies to provide a comparative overview.
| Compound | Animal Model | Pain Type | Route of Administration | Dose Range | Key Efficacy Results |
| RF9 | Rat | Opioid-Induced Hyperalgesia (Heroin) | Systemic | Not Specified | Completely blocks delayed and long-lasting paradoxical hyperalgesia and prevents associated tolerance.[1][2] |
| Mouse | Acute Thermal Pain (Tail-flick) | Intracerebroventricular (i.c.v.) | 10 nmol | Prevented the anti-morphine action of NPFF. Did not alter tail-flick latency on its own. | |
| Compound 56 | Mouse | Acute Thermal Pain (Tail-flick) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | No analgesic effect alone. Significantly increased morphine (5 mg/kg) induced antinociception.[3] |
| Mouse | Acute Thermal Pain (Hot-plate) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Induced strong analgesia on its own and significantly increased morphine-induced analgesia.[3] | |
| Compound 22b | Mouse | NPFF-Induced Hyperalgesia | Intraperitoneal (i.p.) | 10 mg/kg | Dose-dependently prevented NPFF-induced hyperalgesia.[4] |
| Mouse | Acute Thermal Pain (Tail-withdrawal) | Intracerebroventricular (i.c.v.) | 3 - 30 nmol | Produced dose-dependent antinociception. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo pain assays used to evaluate NPFF1-R antagonists.
Opioid-Induced Hyperalgesia (OIH) Model
Objective: To assess the ability of an NPFF1-R antagonist to prevent or reverse the heightened pain sensitivity induced by chronic opioid administration.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Induction of OIH: Administer daily injections of an opioid, such as heroin or morphine, for a period of several days to induce a state of hyperalgesia.[1][2]
-
Drug Administration:
-
Nociceptive Testing:
-
Measure baseline pain thresholds before any drug administration using a noxious stimulus (e.g., thermal stimulus in the tail-flick test or mechanical stimulus with von Frey filaments).
-
At various time points after opioid and antagonist administration, re-evaluate the pain thresholds.
-
-
Data Analysis: Compare the pain thresholds of animals treated with the opioid alone, the antagonist alone, and the combination of the opioid and antagonist. A successful antagonist will prevent the drop in pain threshold (hyperalgesia) seen with opioid administration alone.
Tail-Flick Test
Objective: To measure the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, indicating the level of analgesia.
Animal Model: Male mice.
Methodology:
-
Habituation: Acclimate the mice to the testing apparatus to minimize stress-induced variability.
-
Baseline Measurement: Determine the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail and recording the time taken for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the NPFF1-R antagonist (e.g., Compound 56, i.p.) and/or an opioid (e.g., morphine, i.p.).[3]
-
Post-treatment Measurement: At predefined time points after drug administration (e.g., 30 minutes), repeat the tail-flick latency measurement.[3]
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) or the change in withdrawal latency from baseline. Increased latency indicates an analgesic effect.
Hot-Plate Test
Objective: To assess the response to a constant, non-graduated thermal stimulus, which is thought to involve more supraspinal processing than the tail-flick test.
Animal Model: Male mice.
Methodology:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.
-
Record the latency to the first clear pain response. A cut-off time is used to prevent injury.
-
-
Drug Administration: Administer the test compounds (e.g., Compound 56, i.p., with or without morphine) prior to testing.[3]
-
Data Analysis: Compare the response latencies between different treatment groups. An increase in latency indicates analgesia.[3]
Visualizing Mechanisms and Workflows
NPFF Signaling Pathway in Pain Modulation
The following diagram illustrates the proposed signaling pathway of Neuropeptide FF and its interaction with the opioid system in the context of pain modulation. NPFF, through its receptors NPFF1-R and NPFF2-R, can counteract the analgesic effects of opioids, a process that can be blocked by NPFF1-R antagonists.
Caption: NPFF signaling pathway and its interaction with the opioid system in pain.
Experimental Workflow for Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the analgesic efficacy of an NPFF1-R antagonist in an animal model of pain.
References
Safety Operating Guide
Proper Disposal of NPFF1-R Antagonist 1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling NPFF1-R antagonist 1 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this guide provides a comprehensive operational and disposal plan based on established principles of laboratory chemical waste management. The precautionary principle should be applied, treating this compound as a potentially hazardous substance.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final pickup by environmental health and safety (EHS) personnel.
-
Waste Identification and Segregation :
-
Treat all unused or surplus this compound, as well as any contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate this waste from other waste streams, such as non-hazardous trash, sharps, and biological waste.
-
Do not mix this compound waste with incompatible chemicals. Since it is a piperidine analog, it should be kept separate from strong oxidizing agents and acids.[1]
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[2]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be at or near the point of waste generation and away from sinks or drains.[4]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store incompatible waste types separately to prevent accidental reactions.
-
-
Disposal of Empty Containers :
-
An "empty" container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, followed by water) capable of removing the residue.[3]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[3]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Request for Waste Pickup :
-
Once the waste container is full or when the experiment is complete, arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not transport hazardous waste outside of the laboratory yourself.
-
Note: Evaporation in a fume hood is not an acceptable method of disposal for chemical waste.[4] Discharge of this chemical down the sanitary sewer is strictly prohibited unless explicitly permitted by your institution's EHS and local regulations.[2]
Chemical and Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Chemical Formula | C37H44N4O |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
NPFF1 Receptor Signaling Pathway
NPFF1-R is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, neuropeptide FF (NPFF), the receptor primarily couples to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the receptor, preventing NPFF from binding and thereby blocking this signaling cascade.[5][6][7]
Caption: NPFF1-R signaling pathway and mechanism of antagonism.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the recommended procedure is based on standard protocols for the disposal of non-acutely toxic, solid chemical waste of unknown hazard classification. The core principle is containment and transfer to a licensed hazardous waste disposal facility via the institution's EHS department.
Disposal Workflow
The logical flow for the proper disposal of this compound is a systematic process to ensure safety and compliance at each stage.
Caption: Logical workflow for this compound disposal.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
